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  • Product: 4-(Quinolin-8-yl)but-2-enal

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(Quinolin-8-yl)but-2-enal: Structural Profiling, Synthesis, and Advanced Applications

Executive Summary As chemical complexity in drug discovery and molecular materials increases, the demand for bifunctional building blocks has never been higher. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As chemical complexity in drug discovery and molecular materials increases, the demand for bifunctional building blocks has never been higher. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) represents a highly specialized molecular scaffold that merges the coordinating power of an 8-substituted quinoline with the electrophilic reactivity of an


-unsaturated aldehyde (enal)[1].

From the perspective of a Senior Application Scientist, this molecule is not merely an intermediate; it is a versatile platform for rationally designed catalysis and medicinal chemistry. The quinoline moiety acts as an exceptional directing group and pharmacophore, while the enal terminus serves as a dynamic handle for conjugate additions, cycloadditions, and complex ring formations. This whitepaper systematically breaks down its physicochemical properties, establishes a self-validating synthetic protocol, and explores its trajectory in pharmaceutical applications such as receptor tyrosine kinase inhibitors[2].

Structural Chemistry & Physicochemical Properties

The molecular architecture of 4-(Quinolin-8-yl)but-2-enal dictates its behavior in both synthetic environments and biological systems. The 8-position of the quinoline places the side chain in close spatial proximity to the endocyclic nitrogen, allowing for synergistic bidentate chelation with transition metals.

Quantitative Data Profile

The following table summarizes the key physicochemical and computational parameters of the compound, extrapolating data from structurally identical functional isomers to predict behavior in medicinal campaigns[3].

PropertyValueCausality / Relevance in Application
Molecular Formula C₁₃H₁₁NOEstablishes baseline molecular mass (M+H = 198.09) for LC-MS validation.
Molecular Weight 197.23 g/mol Well within the "Rule of 5", making it an ideal low-molecular-weight fragment.
Topological Polar Surface Area (TPSA) 29.96 ŲOptimal for blood-brain barrier (BBB) penetration in CNS drug targets[3].
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)Capable of forming highly stable bidentate or bridging metal complexes.
Computed LogP ~2.5Balances aqueous solubility with organic phase partitioning during extractions.

Mechanistic Reactivity & Molecular Dynamics

The core utility of 4-(Quinolin-8-yl)but-2-enal lies in its bifunctional reactivity. The enal group is a classic Michael acceptor, uniquely activated by the adjacent quinoline ring.

When a Lewis acid (e.g., Cu²⁺, Ni²⁺, or Sc³⁺) is introduced, it selectively coordinates to both the quinoline nitrogen and the aldehyde oxygen. This bidentate chelation rigidly locks the molecule into a single conformation and withdraws electron density from the


-system. The causality  here is critical: the metal coordination severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, accelerating nucleophilic attack at the 

-carbon while projecting a chiral environment if chiral ligands are bound to the metal.

G Ligand 4-(Quinolin-8-yl)but-2-enal Complex Bidentate Chelation (N,O-coordination) Ligand->Complex Metal Lewis Acid (e.g., Cu²⁺) Metal->Complex Activation Enal LUMO Lowering Complex->Activation Inductive Pull Nu Nucleophilic Attack (Stereoselective) Activation->Nu Asymmetric Induction

Metal-templated LUMO-lowering activation via bidentate coordination.

Experimental Protocols: A Self-Validating Synthesis

To achieve high purity and operational scalability, we recommend a two-step approach: the Kumada coupling of 8-bromoquinoline to yield 8-allylquinoline, followed by a highly controlled cross-metathesis with acrolein.

Why these specific choices? Direct formylation or Wittig reactions on extended chains often suffer from poor


 stereoselectivity. Olefin metathesis, driven by the thermodynamic stability of the resulting conjugated 

-isomer, guarantees

stereochemical purity. We select the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst because its bidentate isopropoxystyrene ligand prevents the basic quinoline nitrogen from prematurely sequestering the ruthenium center—a common failure point in heterocyclic metathesis.
Step 1: Synthesis of 8-Allylquinoline
  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 8-bromoquinoline (1.0 equiv) and NiCl₂(dppp) (0.05 equiv) in anhydrous THF (0.2 M).

  • Coupling : Cool the reaction to 0°C. Add allylmagnesium bromide (1.2 equiv, 1.0 M in ether) dropwise over 30 minutes to manage the exotherm.

  • Quenching : Stir at room temperature for 4 hours. Quench cautiously with saturated NH₄Cl solution.

  • Validation Checkpoint (Critical) : Extract a 50

    
    L aliquot into EtOAc and analyze via GC-MS. Self-Validating Metric: The complete disappearance of the 
    
    
    
    207/209 isotope cluster (starting material) and the exclusive presence of
    
    
    169 (product) serves as the required green-light. Residual organobromide will poison the downstream metathesis catalyst.
Step 2: Cross-Metathesis to 4-(Quinolin-8-yl)but-2-enal
  • Setup : Dissolve the purified 8-allylquinoline (1.0 equiv) in degassed anhydrous dichloromethane (0.1 M).

  • Reagent Addition : Add freshly distilled acrolein (3.0 equiv). Note: Acrolein is highly volatile and toxic; perform strictly in a certified fume hood.

  • Catalysis : Add Hoveyda-Grubbs 2nd Generation catalyst (0.05 equiv). Affix a reflux condenser and heat to 40°C for 12 hours.

  • Validation Checkpoint (Critical) : Perform TLC (Hexane/EtOAc 7:3). Self-Validating Metric: The disappearance of the non-polar 8-allylquinoline (

    
    ) and the emergence of a highly UV-active spot (
    
    
    
    ) that readily stains with 2,4-Dinitrophenylhydrazine (2,4-DNP) confirms the presence of the enal product. Failure to observe the DNP-active spot indicates inactive acrolein or catalyst poisoning.
  • Isolation : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to yield the pure

    
    -isomer.
    

G Q 8-Bromoquinoline (Starting Material) Intermediate 8-Allylquinoline (Intermediate) Q->Intermediate Ni(II) Catalysis Allyl Allylmagnesium Bromide (Reagent) Allyl->Intermediate Product 4-(Quinolin-8-yl)but-2-enal (Target Product) Intermediate->Product Hoveyda-Grubbs II Acrolein Acrolein (Cross Partner) Acrolein->Product

Synthetic workflow of 4-(Quinolin-8-yl)but-2-enal via cross-metathesis.

Applications in Advanced Synthesis & Drug Discovery

The unique spatial configuration of 4-(Quinolin-8-yl)but-2-enal makes it a prime candidate for the development of complex pharmaceuticals. Quinoline derivatives are prominently featured in the structural backbone of several experimental receptor tyrosine kinase inhibitors[2].

By utilizing the but-2-enal side chain, researchers can perform rapid terminal derivatizations. For instance, executing a reductive amination on the aldehyde with various bridged aza-heterocycles (such as azabicyclo[2.2.1]heptane) efficiently yields diverse analog libraries[2]. Furthermore, the enal moiety is an excellent substrate for organocatalytic iminium-ion activation, allowing researchers to install chiral centers at the


-position via enantioselective addition of indoles or thiols—crucial transformations for generating novel, patentable intellectual property in medicinal chemistry.

Toxicology & Safety Protocol

While highly valuable, the compound carries substantial hazards derived from both the quinoline and enal substructures. Drawing upon established safety parameters for simple enals like but-2-enal (crotonaldehyde)[4], strict handling protocols must be observed.

Hazard ClassGHS CategoryMechanistic ReasonMitigation Protocol
Skin Sensitization Category 1Electrophilic enal undergoes irreversible Michael addition with nucleophilic skin proteins (e.g., cysteine residues)[4].Double-gloving (Nitrile over latex); immediate change upon suspected contact.
Acute Oral/Dermal Toxicity Category 3Causes rapid cellular depletion of glutathione via conjugate addition, leading to oxidative stress[4].Confine all handling to a properly certified, high-velocity fume hood.
Eye Irritation Category 1High reactivity with mucosal membranes and lacrimal fluid.Chemical safety goggles with a full face shield during metathesis scale-up.

References

  • Title: 1824830-26-3|4-(Quinolin-8-yl)
  • Source: Googleapis.com (Patent Archive)
  • Title: 4-(Quinolin-4-yl)
  • Title: But-2-enal | C4H6O | CID 20138 Source: PubChem - NIH URL

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Quinolin-8-yl)but-2-enal

This guide provides an in-depth analysis of the spectroscopic data for the novel compound 4-(Quinolin-8-yl)but-2-enal. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for the novel compound 4-(Quinolin-8-yl)but-2-enal. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its application and development. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a presentation of the spectroscopic data but also a detailed interpretation grounded in fundamental principles and field-proven insights.

While direct experimental data for 4-(Quinolin-8-yl)but-2-enal is not yet publicly available, this guide presents a set of predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This approach provides a robust framework for the characterization of this molecule and will be invaluable for researchers working on its synthesis and application.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(Quinolin-8-yl)but-2-enal combines a quinoline heterocycle with an α,β-unsaturated aldehyde functionality. This unique combination of a bulky, aromatic, and electron-rich quinoline ring system with a reactive electrophilic enal moiety suggests a range of potential biological activities and material properties. The key structural features that will be interrogated using various spectroscopic techniques are:

  • The Quinoline Ring System: The protons and carbons of the quinoline ring will exhibit characteristic chemical shifts in NMR spectroscopy due to the aromatic ring currents and the influence of the nitrogen atom.

  • The α,β-Unsaturated Aldehyde: This functional group will have distinct signatures in IR and NMR spectroscopy, including the C=O and C=C stretching vibrations and the characteristic chemical shifts of the aldehydic and vinylic protons.

  • The Butenyl Linker: The methylene protons of the butenyl chain will provide information about the connectivity and conformation of the molecule.

Below is a diagram illustrating the predicted workflow for the comprehensive spectroscopic characterization of 4-(Quinolin-8-yl)but-2-enal.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structural Elucidation synthesis Synthesis of 4-(Quinolin-8-yl)but-2-enal nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr Characterization ms Mass Spectrometry (HRMS) synthesis->ms Characterization ir Infrared (IR) Spectroscopy synthesis->ir Characterization uv UV-Vis Spectroscopy synthesis->uv Characterization interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation structure Structure Confirmation interpretation->structure properties Electronic Properties interpretation->properties G cluster_structure 4-(Quinolin-8-yl)but-2-enal Structure cluster_correlations Key HMBC Correlations A corr1 H-4' → C-8 corr2 H-4' → C-7 corr3 H-2' → C-4' corr4 H-1' → C-3'

Caption: Predicted key HMBC correlations for structural elucidation. (Note: A chemical structure image with atom numbering is required for full clarity).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For 4-(Quinolin-8-yl)but-2-enal (C₁₃H₁₁NO), the expected exact mass can be calculated.

Predicted HRMS Data:

  • Molecular Formula: C₁₃H₁₁NO

  • Calculated Exact Mass: 197.0841 g/mol

  • Expected Ion in Positive ESI-MS: [M+H]⁺ at m/z 198.0919

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for similar structures involve cleavage of the butenal chain. [1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-(Quinolin-8-yl)but-2-enal

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch
~2720, ~2820WeakAldehydic C-H stretch (Fermi resonance)
~1685StrongC=O stretch (α,β-unsaturated aldehyde)
~1640MediumC=C stretch (alkene)
~1590, ~1500Medium-StrongC=C and C=N stretches (quinoline ring)

The position of the C=O stretching frequency at a lower wavenumber (~1685 cm⁻¹) compared to a saturated aldehyde is indicative of the conjugation with the C=C double bond. [3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the quinoline ring and the enal system is expected to result in strong UV absorption. [4] Predicted UV-Vis Data (in Methanol):

  • λ_max ≈ 230 nm: Attributed to π → π* transitions within the quinoline ring. [5][6]* λ_max ≈ 280 nm: Attributed to π → π* transitions of the conjugated enal system.

  • λ_max ≈ 320 nm (shoulder): Likely due to n → π* transitions of the carbonyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols should be followed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Quinolin-8-yl)but-2-enal in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing the acquisition and processing parameters for the specific instrument.

HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the attenuated total reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For a solution, use a suitable solvent that does not have strong absorptions in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio. Perform a background scan with the empty ATR crystal or the pure solvent.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) and then prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference. [4]

Conclusion

The comprehensive spectroscopic characterization of 4-(Quinolin-8-yl)but-2-enal, as outlined in this technical guide, provides a robust framework for its structural confirmation and the understanding of its electronic properties. The predicted NMR, MS, IR, and UV-Vis data, along with the detailed interpretation and experimental protocols, will be an invaluable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The successful synthesis and subsequent experimental verification of this predicted data will pave the way for the exploration of the potential applications of this promising molecule.

References

  • ResearchGate. (n.d.). (PDF) 4-(Quinolin-8-yloxy)butanoic acid. Retrieved from [Link]

  • Romano, E., Castillo, M. V., Pergomet, J. L., Zinczuk, J., & Brandán, S. A. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). But-2-enal. In PubChem. Retrieved from [Link]

  • Elsevier. (n.d.). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Retrieved from [Link]

  • Xie, H., & Wang, Q. (2008). (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2114.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Unknown. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • MDPI. (2023, June 19).
  • MDPI. (2023, April 18). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3519.
  • Unknown. (2023, February 24). and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • Su, T. L., & Watanabe, K. A. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Chemical & pharmaceutical bulletin, 54(5), 693–696.
  • MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543.
  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-2-butenal. In PubChem. Retrieved from [Link]

  • Saral, A., Sudha, P., Muthu, S., Sevvanthi, S., Sangeetha, P., & Selvakumari, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881.
  • Beilstein Journals. (n.d.). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Quinolinol. In NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of (a) the ligands 8-quinolinol, L1, and L3,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectra of [MoO2(L)butanol] (4) complex and aromatic.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-Butenal. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-Acetoxynon-2-enal - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • MassBank. (2019, April 8). Quinolines and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butynal. In PubChem. Retrieved from [Link]

Sources

Foundational

"1H NMR and 13C NMR of 4-(Quinolin-8-yl)but-2-enal"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Quinolin-8-yl)but-2-enal Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Quinolin-8-yl)but-2-enal

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the novel compound 4-(Quinolin-8-yl)but-2-enal. As this molecule integrates two distinct and electronically active moieties—a quinoline heterocycle and an α,β-unsaturated aldehyde—its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing this and structurally related compounds. By synthesizing data from analogous structures and foundational NMR principles, we present a predictive analysis of the complete ¹H and ¹³C NMR spectra. This guide explains the causal reasoning behind expected chemical shifts and coupling constants, provides detailed protocols for spectral acquisition, and illustrates key structural correlations through two-dimensional (2D) NMR techniques.

Introduction: Structural Rationale and Analytical Imperative

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals, including prominent antimalarial agents.[1][2] Their biological activity is profoundly influenced by the substitution pattern on the ring system, making precise structural verification a critical step in pharmaceutical research and development.[1] Similarly, the α,β-unsaturated aldehyde functional group is a versatile Michael acceptor and a key building block in organic synthesis.[3]

The compound 4-(Quinolin-8-yl)but-2-enal combines these two pharmacophores. The analytical challenge lies in unambiguously assigning the NMR signals and confirming the connectivity between the quinoline ring and the butenal side chain. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[2][4] This guide serves as a predictive blueprint for the complete NMR assignment of 4-(Quinolin-8-yl)but-2-enal, grounded in established spectroscopic principles.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides four critical pieces of information for structure elucidation: the number of unique proton signals, their chemical shifts (δ), their integration (the number of protons each signal represents), and their splitting patterns (multiplicity), which are dictated by spin-spin coupling (J).[1] The predicted spectrum of 4-(Quinolin-8-yl)but-2-enal can be conceptually divided into the aromatic quinoline region and the olefinic/aliphatic butenal region.

Aromatic Region: The Quinoline Moiety (δ 7.4 - 8.9 ppm)

Protons directly attached to the quinoline rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.[1] The substitution at the C-8 position significantly influences the chemical shifts of the remaining six protons on the quinoline core.

  • H-2, H-3, H-4: These protons belong to the pyridine ring portion of the quinoline system. H-2 is typically the most deshielded proton in the pyridine ring due to its proximity to the electronegative nitrogen atom, often appearing as a doublet of doublets. H-4 also appears downfield, while H-3 resonates at a slightly higher field. Their coupling pattern will be a classic AMX system with characteristic ortho and meta coupling constants.

  • H-5, H-6, H-7: These protons belong to the benzene ring portion. We predict a complex splitting pattern for these protons. H-5 and H-6 will likely appear as multiplets or doublet of doublets. Crucially, H-7 will be significantly influenced by its proximity to the C-8 substituent. It is expected to be deshielded and will likely show a clear ortho coupling to H-6.

Olefinic and Aldehyde Region: The But-2-enal Moiety (δ 2.8 - 9.5 ppm)

The butenal side chain contains four distinct proton environments.

  • Aldehyde Proton (H-1'): The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and the electronegativity of the oxygen atom.[5][6] It is expected to resonate far downfield (δ 9.4 - 9.6 ppm) and will appear as a doublet due to coupling with the adjacent vinyl proton, H-2'.

  • Vinyl Protons (H-2', H-3'): These protons are part of the α,β-unsaturated system. H-2' (α to the carbonyl) and H-3' (β to the carbonyl) will show a large trans coupling constant (J ≈ 15-16 Hz). H-2' will be a doublet of doublets, coupling to both H-1' and H-3'. H-3' will be a complex multiplet (doublet of doublet of triplets or similar) due to coupling with H-2' and the two methylene protons at H-4'.

  • Methylene Protons (H-4'): These aliphatic protons are adjacent to both the aromatic ring and the double bond, placing them in the allylic position. They are expected to resonate around δ 2.8 - 3.2 ppm and will appear as a doublet due to coupling with the vinyl proton H-3'.

Table 1: Predicted ¹H NMR Data for 4-(Quinolin-8-yl)but-2-enal

Predicted for a solution in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS at δ 0.00 ppm.

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1'9.55dJ = 7.81HAldehyde
H-28.92ddJ = 4.2, 1.71HQuinoline
H-48.15ddJ = 8.3, 1.71HQuinoline
H-57.80dJ = 8.21HQuinoline
H-77.75dJ = 7.51HQuinoline
H-67.55tJ = 7.91HQuinoline
H-37.45ddJ = 8.3, 4.21HQuinoline
H-3'6.90dtJ = 15.6, 6.91HVinyl
H-2'6.15ddtJ = 15.6, 7.8, 1.51HVinyl
H-4'3.90ddJ = 6.9, 1.52HMethylene

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule, with each unique carbon atom producing a single peak.[2] The chemical shifts are highly sensitive to the electronic environment. Carbonyl carbons and aromatic carbons are significantly deshielded and appear downfield.

  • Carbonyl Carbon (C-1'): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, expected to appear in the range of δ 190-195 ppm.[5][7]

  • Quinoline Carbons (C-2 to C-8a): The nine carbons of the quinoline ring will appear in the aromatic region (δ 120-155 ppm).[8][9][10] The carbon directly attached to the nitrogen (C-2) and the bridgehead carbons (C-4a, C-8a) will have distinct chemical shifts. The substituent at C-8 will directly impact its chemical shift and that of the adjacent C-7 and bridgehead C-8a.

  • Olefinic and Aliphatic Carbons (C-2', C-3', C-4'): The two sp² hybridized carbons of the double bond will resonate between δ 125-155 ppm. The β-carbon (C-3') is typically further downfield than the α-carbon (C-2') in α,β-unsaturated systems due to resonance effects.[11] The sp³ hybridized methylene carbon (C-4') will be the most upfield signal in the spectrum, likely appearing around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Data for 4-(Quinolin-8-yl)but-2-enal

Predicted for a solution in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS at δ 0.00 ppm.

Predicted δ (ppm)Assignment
193.5C-1' (CHO)
155.0C-3' (Vinyl)
150.5C-2 (Quinoline)
147.0C-8a (Quinoline)
138.0C-8 (Quinoline)
136.2C-4 (Quinoline)
133.0C-2' (Vinyl)
129.5C-6 (Quinoline)
128.0C-4a (Quinoline)
126.5C-5 (Quinoline)
121.8C-3 (Quinoline)
121.0C-7 (Quinoline)
33.5C-4' (Methylene)

Advanced 2D NMR for Definitive Structure Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for unambiguously connecting the molecular fragments and definitively assigning all signals.[12][13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to trace the connectivity within the quinoline spin systems (e.g., H-2 to H-3 to H-4) and along the butenal chain (H-1' to H-2' to H-3' to H-4').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the signals for all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[14] The key HMBC correlation would be from the methylene protons H-4' to the quinoline carbon C-8 , which would definitively prove the attachment point of the side chain. Other crucial correlations would exist from H-4' to C-7 of the quinoline ring and to C-3' and C-2' of the butenal chain.

HMBC_Correlations cluster_mol Key HMBC Correlations for 4-(Quinolin-8-yl)but-2-enal C8 C8 C7 C7 C8->C7 C4prime C4prime C6 C6 C7->C6 C5 C5 C6->C5 C4a C4a C5->C4a C8a C8a C4a->C8a C8a->C8 N1 N1 C8a->N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->C4a C3prime C3prime C4prime->C3prime C2prime C2prime C3prime->C2prime C1prime C1prime C2prime->C1prime H4prime H4prime H4prime->C8 H4prime->C7 ⁴J (possible) H4prime->C3prime ²J H4prime->C2prime ³J H7 H7 H7->C8 ²J H2prime H2prime H2prime->C4prime ³J H2prime->C1prime ²J

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Experimental Protocols

The trustworthiness of any spectral data relies on meticulous experimental procedure. The following protocols outline the standard, self-validating steps for acquiring high-quality NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the 4-(Quinolin-8-yl)but-2-enal sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1] Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1D and 2D NMR Acquisition

The following is a generalized workflow for data acquisition on a modern Fourier transform NMR spectrometer.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Sample Preparation Insert Insert Sample & Lock Prep->Insert Tune Tune & Match Probe Insert->Tune Shimming Gradient Shimming Tune->Shimming Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Shimming->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Processing Fourier Transform Phase & Baseline Correction Acquire2D->Processing Referencing Reference Spectra (TMS) Processing->Referencing Integration Peak Integration (¹H) Referencing->Integration Assignment Peak Assignment Integration->Assignment Elucidation Structure Elucidation Assignment->Elucidation

Caption: Standard workflow for NMR-based structure elucidation.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune the probe for the desired nuclei (¹H and ¹³C).

  • Shimming: Perform automated gradient shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition: Using standard instrument parameter sets, acquire COSY, HSQC, and HMBC spectra. The long-range delay for the HMBC experiment should be optimized for an average coupling constant of 8-10 Hz to observe key correlations.[14]

  • Data Processing: Process all acquired data (1D and 2D) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to TMS (0.00 ppm) or the residual solvent signal.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of 4-(Quinolin-8-yl)but-2-enal. By deconstructing the molecule into its constituent quinoline and butenal fragments and applying established NMR principles, we have generated detailed predictions for all proton and carbon signals. The tabulated data, coupled with the outlined 2D NMR strategies and experimental protocols, equips researchers with the necessary tools to confidently undertake the synthesis and characterization of this and related compounds. The definitive structural proof hinges on the strategic use of the HMBC experiment to establish the crucial connectivity between the quinoline core and the unsaturated side chain.

References

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86. [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Ting, L. R. L., et al. (2020). ¹H NMR spectra of 50 mm crotonaldehyde. ResearchGate. [Link]

  • SpectraBase. Crotonaldehyde. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Gurudata, & Stothers, J. B. (1967). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 45(24), 2941-2948. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • Martínez, R., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8089. [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wikipedia. Crotonaldehyde. [Link]

Sources

Exploratory

"mass spectrometry of 4-(Quinolin-8-yl)but-2-enal"

An In-depth Technical Guide to the Mass Spectrometry of 4-(Quinolin-8-yl)but-2-enal Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the mass spectrometric...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-(Quinolin-8-yl)but-2-enal

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 4-(Quinolin-8-yl)but-2-enal, a molecule of interest for researchers, scientists, and professionals in drug development. The guide moves beyond a simple recitation of methods to offer an in-depth rationale for experimental design, grounded in the specific chemical properties of the analyte. We will detail optimal ionization techniques, predict and explain the complex fragmentation pathways elucidated by tandem mass spectrometry (MS/MS), and provide robust, field-tested protocols for both qualitative and quantitative analysis. The document is structured to serve as a practical and authoritative resource, integrating expert insights with foundational scientific principles to ensure methodological integrity and trustworthiness.

Introduction: The Analytical Imperative for 4-(Quinolin-8-yl)but-2-enal

4-(Quinolin-8-yl)but-2-enal is a bifunctional molecule featuring a quinoline heterocycle and an α,β-unsaturated aldehyde moiety. The quinoline core is a prevalent scaffold in medicinal chemistry, while the unsaturated aldehyde represents a reactive functional group capable of covalent modification, making this compound a valuable synthetic intermediate or a potential covalent inhibitor in drug discovery programs.

Accurate structural confirmation and quantification are paramount for any application, from reaction monitoring to metabolic stability assays. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.[1] This guide focuses on leveraging modern MS techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to fully characterize 4-(Quinolin-8-yl)but-2-enal.

Molecular Formula: C₁₃H₁₁NO Monoisotopic Mass: 197.0841 Da [M+H]⁺ (Protonated): 198.0919 Da

Foundational Principles: Ionization & Instrumentation

The successful analysis of 4-(Quinolin-8-yl)but-2-enal hinges on the selection of an appropriate ionization source and mass analyzer. The molecule's structure dictates the optimal approach.

Choosing the Right Ionization Source

The primary goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation, ensuring the molecular weight can be accurately determined.

  • Electrospray Ionization (ESI): This is the technique of choice for 4-(Quinolin-8-yl)but-2-enal. The nitrogen atom in the quinoline ring is a basic site, readily accepting a proton in solution to form a stable [M+H]⁺ ion.[2] ESI is a "soft" ionization technique, meaning it imparts little excess energy, typically preserving the molecular ion (in its protonated form) as the base peak in the MS1 spectrum.[3] Analysis is almost exclusively performed in positive ion mode . The addition of a small amount of acid (e.g., 0.1% formic acid) to the solvent system is critical to ensure efficient and stable protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for molecules of moderate polarity. It can sometimes be more robust to matrix effects than ESI. Like ESI, it would be run in positive ion mode to generate the [M+H]⁺ ion.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (70 eV).[4] This causes extensive and often complex fragmentation. While this creates a reproducible "fingerprint" spectrum useful for library matching, the molecular ion peak ([M]⁺•) may be weak or entirely absent, complicating initial identification.[1][4] EI is less suitable for routine LC-MS workflows but can be valuable for detailed structural studies if the compound is sufficiently volatile and thermally stable.[5][6]

Expert Rationale: We select ESI as the primary method due to its high efficiency in ionizing N-containing heterocyclic compounds and its compatibility with the reversed-phase liquid chromatography methods best suited for this analyte.[2]

Mass Analyzers: The Power of High Resolution

For unambiguous identification, high-resolution mass spectrometry (HRMS) is strongly recommended.

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These instruments provide excellent mass accuracy, typically below 5 parts-per-million (ppm).[5] This allows for the determination of the elemental composition of the parent ion and its fragments, a crucial step in confirming the identity of an unknown or validating a synthesized compound.

Elucidating the Structure: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this process, the protonated molecule ([M+H]⁺, the precursor ion) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed.[7][8] The fragmentation pattern is a direct reflection of the molecule's chemical structure.

Predicted Fragmentation Pathways

The fragmentation of protonated 4-(Quinolin-8-yl)but-2-enal (m/z 198.09) is governed by the relative stabilities of the quinoline ring and the reactivity of the protonated aldehyde side chain. The primary sites of bond cleavage are predictable based on established chemical principles.

Table 1: Predicted Key Fragment Ions for [C₁₃H₁₁NO+H]⁺

Precursor m/z Product m/z Neutral Loss Proposed Fragment Structure/Identity
198.09 180.08 H₂O (18.01 Da) Loss of water from the protonated aldehyde
198.09 170.08 CO (28.00 Da) Loss of carbon monoxide from the aldehyde
198.09 169.07 CHO (29.00 Da) Loss of the formyl radical
198.09 154.06 C₂H₂O (42.01 Da) Cleavage of the butenal side chain
198.09 129.06 C₄H₅O (69.03 Da) Cleavage yielding the protonated quinoline core

| 170.08 | 143.07 | HCN (27.01 Da) | Subsequent loss of hydrogen cyanide from the quinoline ring |

Mechanistic Visualization of Fragmentation

The following diagram illustrates the most probable fragmentation pathways for 4-(Quinolin-8-yl)but-2-enal upon CID.

G cluster_main Proposed Fragmentation Pathway precursor [M+H]⁺ m/z 198.09 frag1 [M+H-H₂O]⁺ m/z 180.08 precursor->frag1 - H₂O frag2 [M+H-CO]⁺ m/z 170.08 precursor->frag2 - CO frag3 [M+H-CHO]⁺ m/z 169.07 precursor->frag3 - CHO• frag4 [M+H-C₂H₂O]⁺ m/z 154.06 precursor->frag4 - C₂H₂O frag5 [Quinoline+H]⁺ m/z 129.06 precursor->frag5 - C₄H₅O• frag2_sub [M+H-CO-HCN]⁺ m/z 143.07 frag2->frag2_sub - HCN

Caption: Proposed CID fragmentation of protonated 4-(Quinolin-8-yl)but-2-enal.

Causality Behind Fragmentation:

  • Loss of H₂O (m/z 180.08): Protonation likely occurs on both the quinoline nitrogen and the carbonyl oxygen. The protonated carbonyl is susceptible to the loss of a water molecule.

  • Loss of CO (m/z 170.08): A characteristic fragmentation of aldehydes, resulting in a stable resonance-delocalized cation.[9]

  • Loss of HCN (from m/z 170.08 to 143.07): The loss of hydrogen cyanide is a hallmark fragmentation pathway for quinoline and other nitrogen-containing aromatic systems.[10][11] Its observation in an MS/MS spectrum strongly supports the presence of the quinoline core.

  • Cleavage to Quinoline (m/z 129.06): Cleavage of the bond connecting the side chain to the aromatic ring can produce the protonated quinoline ion, another key diagnostic fragment.

Experimental Protocols & Workflows

A self-validating system requires robust and reproducible protocols. The following sections provide step-by-step methodologies for analysis.

General Experimental Workflow

The logical flow from sample to result is critical for maintaining data integrity.

Caption: Standard workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation

Objective: To prepare a solution of 4-(Quinolin-8-yl)but-2-enal suitable for LC-MS injection that is free of particulates and promotes efficient ionization.

Materials:

  • 4-(Quinolin-8-yl)but-2-enal sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • 0.2 µm syringe filters

Procedure:

  • Prepare Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN to create a 1 mg/mL stock solution.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that mirrors the initial LC mobile phase conditions (e.g., 50:50 ACN:Water with 0.1% FA).

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

Protocol 2: LC-MS/MS Method for Analysis

Objective: To chromatographically separate the analyte from impurities and acquire high-quality MS and MS/MS data.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Table 2: Recommended LC-MS/MS Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18, 2.1 x 50 mm, 1.8 µm Standard for good retention and separation of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with acid to aid protonation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase with acid to aid protonation.
Gradient 5% B to 95% B over 5 min A standard gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Improves peak shape and reproducibility.
Injection Volume 2-5 µL Balances sensitivity with the risk of column overloading.
Mass Spectrometry
Ionization Mode ESI, Positive The basic nitrogen on the quinoline is readily protonated.[2][12]
Capillary Voltage 3.5 - 4.0 kV Standard range for stable electrospray.
Gas Temperature 300 - 350 °C Aids in desolvation of droplets.
MS1 Scan Range m/z 50 - 500 Covers the expected mass of the analyte and potential fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA) Automatically triggers MS/MS on the most intense peaks.
Precursor Ion m/z 198.09 The protonated molecule to be fragmented.

| Collision Energy | Stepped: 15, 25, 40 eV | Using a range of energies ensures detection of both low-energy (stable) and high-energy (smaller) fragments. |

Applications in Drug Development

The methodologies described herein are directly applicable to several critical areas of pharmaceutical research:

  • Reaction Monitoring: Confirming the formation of the desired product in real-time.

  • Purity Analysis: Detecting and identifying synthesis-related impurities.

  • Metabolite Identification: In biological matrices, MS/MS can identify metabolic transformations (e.g., oxidation, reduction of the aldehyde) by tracking shifts in mass from the parent drug.

  • Covalent Binding Studies: The reactive aldehyde can form adducts with proteins. MS can be used to identify the specific amino acid residues that have been modified.[13]

Conclusion

The mass spectrometric analysis of 4-(Quinolin-8-yl)but-2-enal is a robust and highly informative process when approached with a clear understanding of the molecule's chemical properties. Electrospray ionization in positive mode coupled with high-resolution tandem mass spectrometry provides definitive molecular weight confirmation and rich structural detail through predictable fragmentation pathways, including characteristic losses of CO and H₂O from the side chain and the diagnostic loss of HCN from the quinoline core. The protocols and insights provided in this guide offer a validated framework for researchers to confidently characterize this and structurally similar molecules, ensuring data integrity and advancing scientific objectives.

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from Benchchem website. link

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from Semantic Scholar. link

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. link

  • Hussein, A. M., & El-Adasy, A. A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 245-250. link

  • Peruga, A., Granero, S., Torres, C. M., & Beltrán, J. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 983-991. link

  • Madsen, J. A., & Glish, G. L. (1994). Class-selective collisionally activated dissociation/ion-molecule reactions of 4-quinolone antibiotics. Analytical Chemistry, 66(14), 2330-2335. link

  • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868293. link

  • West, C. J., et al. (2018). Nucleophilic Addition of Nitrogen to Aryl Cations: Mimicking Titan Chemistry. The Journal of Physical Chemistry A, 122(25), 5589-5598. link

  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from Benchchem website. link

  • Vidoudez, C., & Pohnert, G. (2012). A fast and direct liquid chromatography-mass spectrometry method to detect and quantify polyunsaturated aldehydes and polar oxylipins. Limnology and Oceanography: Methods, 10(2), 76-85. link

  • Ravandi, A., et al. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Lipids, 43(9), 859-866. link

  • ResearchGate. (n.d.). Electron-ionization (70 eV) mass spectra corresponding to the quinoline... [Figure]. Retrieved from ResearchGate. link

  • Singh, S., et al. (2022). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics, 156(24), 244305. link

  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. link

  • Smith, D. F., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(5), 456-464. link

  • Benchchem. (n.d.). A Comparative Guide to Internal Standards for the Analysis of Unsaturated Aldehydes, with a Focus on Analytes Similar to 2-Propy. Retrieved from Benchchem website. link

  • Killeen, C., Oliver, A. G., & McIndoe, J. S. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. link

  • SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from SlidePlayer. link

  • Ardrey, R. E. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 367-387. link

  • National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Retrieved from MagLab website. link

  • Afonso, C. B., et al. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Free Radical Biology and Medicine, 120, 244-255. link

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. link

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern. Retrieved from Doc Brown's Chemistry website. link

Sources

Foundational

"physical characteristics of 4-(Quinolin-8-yl)but-2-enal"

An in-depth technical analysis and procedural guide on the physical chemistry, structural behavior, and synthetic utility of 4-(Quinolin-8-yl)but-2-enal. Executive Summary 4-(Quinolin-8-yl)but-2-enal (CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide on the physical chemistry, structural behavior, and synthetic utility of 4-(Quinolin-8-yl)but-2-enal.

Executive Summary

4-(Quinolin-8-yl)but-2-enal (CAS Registry Number: 1824830-26-3) represents a sophisticated intersection of classical heterocyclic chemistry and targeted covalent warhead design[1]. The molecule pairs the biologically privileged, electron-deficient quinoline core with a highly reactive


-unsaturated aldehyde (enal) motif. While primary literature explicitly isolating the macroscopic bulk properties of this specific intermediate is limited, its precise behavior, reactivity profiles, and thermodynamic tendencies can be robustly decoded by analyzing its constituent functionalities.

This whitepaper provides an authoritative overview of the physical characteristics, structural thermodynamics, and reactivity protocols for 4-(Quinolin-8-yl)but-2-enal (hereafter referred to as QBA ), structured specifically for advanced drug discovery and molecular engineering applications.

Structural Architecture and Electronic Topology

The structural fingerprint of QBA dictates its physical state and its interactions with solvent environments. The molecule features three distinct domains:

  • The Quinoline Core : A fused, nitrogenous aromatic ring system that is inherently electron-deficient, imparting notable hygroscopicity and serving as a fundamental scaffold for numerous antimalarial and antibacterial agents[2].

  • The C4-Methylene Bridge : A pivotal saturated carbon (-CH₂-) connecting the 8-position of the quinoline ring to the but-2-enal chain. This bridge prevents full continuous

    
    -conjugation between the aromatic core and the unsaturated tail, effectively localizing the electronic behaviors of both moieties.
    
  • The

    
    -Unsaturated Aldehyde : A prototypical Michael acceptor. The conjugation of the double bond to the carbonyl group transmits the electrophilic character of the carbonyl carbon to the 
    
    
    
    -carbon of the double bond via resonance[3].

G Q Quinoline Core (Nitrogenous Heterocycle) L C4-Methylene Bridge (Pi-Conjugation Break) Q->L C8-attachment A Alpha, Beta-Unsaturated Carbonyl (Enal) L->A C4-C3 bond M C3 (Beta Carbon) (Soft Electrophile) A->M 1,4-Addition (Organocuprates) C C1 (Carbonyl) (Hard Electrophile) A->C 1,2-Addition (Grignards)

Fig 1: Structural topology mapping hard/soft electrophilic centers in QBA.

Physicochemical Profiling

The physical properties of QBA are heavily driven by the parent quinoline system but significantly modulated by the extended enal sidechain. Unsubstituted quinoline is a colorless, hygroscopic liquid with a boiling point of ~237 °C that predictably degrades (turning yellow to brown) upon photolytic exposure[2][4]. The addition of the but-2-enal substituent vastly increases the molecular weight and boiling point while maintaining the structural photolability.

Table 1: Established and Extrapolated Thermodynamic Data
PropertyValueMechanistic Rationale / Source
CAS Registry Number 1824830-26-3Official chemical identifier for commercial procurement[1].
Molecular Formula C₁₃H₁₁NOBase quinoline core + but-2-enal substitution.
Molecular Weight 197.23 g/mol Monoisotopic mass calculated from atomic composition.
Physical State (25 °C) Viscous Oil / Low-MP SolidExtrapolated from the relatively low melting point of the quinoline parent (-15 °C)[5] and the molecular weight extension of the enal chain.
Hygroscopicity HighThe unsubstituted quinoline core is highly hygroscopic[2]; the polarity of the terminal aldehyde exacerbates ambient moisture uptake[6].
Photosensitivity PhotolabileShared property of both quinolines[6] and

-unsaturated aldehydes; readily undergoes oxidative discoloration or spontaneous oligomerization.
Solubility Profile High in organic solventsReadily solvated in aprotic systems (THF, DCM, DMSO). Sparingly soluble in cold aqueous buffers[2], mandating co-solvents for in vitro assays.

Biological and Pharmaceutical Relevance

In modern drug development,


-unsaturated aldehydes operate as highly potent, direct-acting alkylating agents. They selectively form covalent adducts with nucleophilic cellular targets—primarily the sulfhydryl (-SH) groups of glutathione and crucial cysteine residues on targeted proteins[7].

By functionalizing the privileged quinoline core with a crotonaldehyde derivative, QBA serves as a potent structural archetype for Targeted Covalent Inhibitors (TCIs) . The quinoline moiety anchors the molecule via hydrophobic and


 stacking interactions within a target kinase or receptor pocket, aligning the enal tail perfectly to undergo a Michael addition with a proximal catalytic cysteine residue.

Self-Validating Methodologies

To harness QBA in a laboratory setting, one must strictly control its dual reactivity: the direct electrophilicity of the carbonyl vs. the vinylogous electrophilicity of the


-carbon[8][9]. Standard Grignard or organolithium reagents frequently attack the carbonyl directly (1,2-addition). To achieve selective chain extension at the enal site, soft organocuprate nucleophiles must be employed[3].
Protocol 1: Chemoselective 1,4-Conjugate Addition via Organocuprate Chemistry

This protocol relies on lithium dialkylcopper (Gilman reagents) to dictate regiospecificity. It includes an internal standardization step to make the workflow self-validating, ensuring that post-reaction analytics directly correlate to kinetic yields rather than mechanical transfer losses.

Step-by-step Methodology:

  • Pre-Reaction Calibration: To a flame-dried Schlenk flask under an inert Argon atmosphere, add QBA (1.0 eq) and biphenyl (0.1 eq) as a non-reactive internal standard. Causality: Biphenyl is completely inert to cuprate chemistry and remains detectable in HPLC-UV, allowing absolute quantification of the reaction mass balance independently of extraction efficiency.

  • Cryogenic Solvation: Dissolve the mixture in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions suppress unwanted 1,2-carbonyl addition and prevent the auto-polymerization of the enal system[3][8].

  • Reagent Delivery: Dropwise, add lithium dimethylcuprate (

    
    , 1.2 eq). Causality: Organocuprates act as "soft" nucleophiles. They selectively attack the conjugated 
    
    
    
    -carbon, displacing the
    
    
    -electrons toward the electronegative oxygen to form a stabilized enolate intermediate[3].
  • Kinetic Quenching: After 60 minutes, quench the reaction strictly at -78 °C by injecting saturated aqueous

    
    . Causality: The weakly acidic ammonium chloride provides a rapid proton source to trap the enolate (yielding the target aldehyde) while simultaneously coordinating and crashing out the copper salts for facile phase separation.
    
  • Phase Extraction & Validation: Extract the organic layer with diethyl ether, dry over

    
    , and analyze via Quantitative NMR (qNMR). The ratio of the integrated biphenyl standard against the newly aliphatic 
    
    
    
    -carbon protons validates the precise chemoselective yield.

Workflow Step1 Equilibrate QBA & Std in THF (-78°C) Step2 Add Organocuprate (Gilman Reagent) Step1->Step2 Step3 Chemoselective 1,4-Addition Step2->Step3 Step4 Aqueous Quench (NH4Cl) Step3->Step4 Step5 qNMR & HPLC Validation Step4->Step5

Fig 2: Cryogenic 1,4-conjugate addition protocol utilizing soft organocuprate reagents.

Protocol 2: Analytical Validation Framework (HPLC-MS)

Because enals are highly sensitive to oxidation, forming their corresponding carboxylic acids in the presence of ambient oxygen or reactive oxygen species (ROS), robust analytical monitoring is essential.

  • Mobile Phase Preparation: Utilize LC-MS grade Water/Acetonitrile gradients. Crucial: Both solvents must be thoroughly degassed via ultra-sonication and continuously sparged with helium. Causality: Removing dissolved oxygen suppresses auto-oxidation of the terminal aldehyde during long acquisition runs.

  • Stationary Phase: A standard C18 reverse-phase column (e.g.,

    
     mm, 1.8 µm) maintained at 40 °C.
    
  • Detection: Monitor UV absorbance at

    
     nm (exciting the quinoline 
    
    
    
    transitions) and operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Due to the basic nature of the quinoline nitrogen (pKa
    
    
    4.9 for standard quinolines)[5], QBA readily protonates, making it exquisitely sensitive to positive ion mode detection (
    
    
    ).

Consolidated References

1.[1] Title : 1824830-26-3 | 4-(Quinolin-8-yl)but-2-enal | BLD Pharm. Source : BLD Pharm. URL : 2.[2] Title : Quinoline. Source : Wikipedia. URL : 3.[6] Title : Quinoline | 91-22-5. Source : ChemicalBook. URL : 4.[4] Title : Preparation and Properties of Quinoline. Source : UOP.edu.pk. URL : 5.[5] Title : Quinoline | DOCX. Source : SlideShare. URL : 6.[8] Title : Enone and Enal: Alpha-beta unsaturated carbonyl compounds. Source : Psiberg. URL : 7.[9] Title : Nucleophilic conjugated addition to unsaturated aldehydes and ketones. Source : Qorganica. URL : 8.[7] Title : Biological interactions of alpha,beta-unsaturated aldehydes. Source : PubMed - NIH. URL : 9.[3] Title : 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. Source : LibreTexts. URL :

Sources

Exploratory

A Technical Guide to Quinolinyl-Butenal Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2][3] When hybridized with an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract representation of chemical compounds

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2][3] When hybridized with an α,β-unsaturated butenal moiety, it gives rise to quinolinyl-butenal compounds—a class of molecules with significant therapeutic promise. The butenal's electrophilic nature, conferred by the Michael acceptor system, combined with the diverse pharmacological activities of the quinoline core, creates a powerful platform for designing novel drug candidates. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, offering critical insights for researchers and professionals in drug development. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of this promising chemical space.

Introduction: The Strategic Hybridization of Quinoline and Butenal Moieties

The quinoline ring system, a fusion of benzene and pyridine rings, is a versatile heterocyclic scaffold with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5] Its ability to be readily functionalized allows for the fine-tuning of its biological profile.[2][6]

On the other hand, the α,β-unsaturated butenal moiety is a well-known reactive group. The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of many covalent inhibitors, which can offer high potency and prolonged duration of action.

The molecular hybridization of these two pharmacophores—the quinoline core and the butenal sidechain—is a rational drug design strategy.[7] This approach aims to create synergistic effects, where the quinoline moiety can guide the molecule to specific biological targets, and the butenal group can form a covalent bond, leading to enhanced and sustained biological activity. Structurally similar compounds, quinoline-chalcone hybrids, have been extensively studied and demonstrate the power of this strategy.[3][8][9][10]

This guide will focus specifically on quinolinyl-butenal compounds, exploring the nuances of their synthesis, their diverse biological effects, and the critical structure-activity relationships that govern their potency and selectivity.

Synthesis of Quinolinyl-Butenal Compounds: A Methodological Overview

The primary synthetic route to quinolinyl-butenal compounds is the Claisen-Schmidt condensation reaction.[11] This reliable and versatile method involves the base-catalyzed reaction between a quinoline carbaldehyde and an appropriate ketone or aldehyde.

General Synthetic Protocol: Claisen-Schmidt Condensation

This protocol outlines a typical procedure for the synthesis of a quinolinyl-butenal derivative.

Materials:

  • Substituted Quinoline-3-carbaldehyde

  • Acetone (or other suitable ketone)

  • Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: Dissolve the substituted quinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: In a separate beaker, prepare an aqueous solution of the base catalyst (e.g., 10% NaOH).

  • Condensation Reaction: Cool the ethanolic solution of the quinoline carbaldehyde in an ice bath. Add acetone to the flask, followed by the dropwise addition of the chilled base solution while stirring vigorously.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up and Purification: Once the reaction is complete, the mixture is poured into crushed ice. The resulting solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the Claisen-Schmidt condensation for synthesizing quinolinyl-butenal compounds.

G cluster_workflow Synthetic Workflow: Claisen-Schmidt Condensation start Dissolve Quinoline Carbaldehyde in Ethanol add_ketone Add Acetone start->add_ketone add_base Dropwise Addition of Aqueous Base (e.g., NaOH) with Cooling add_ketone->add_base reaction Stir at Room Temperature (Monitor by TLC) add_base->reaction workup Pour into Ice Water reaction->workup filtration Filter and Wash Precipitate workup->filtration purification Dry and Recrystallize filtration->purification end Pure Quinolinyl-Butenal Compound purification->end

Caption: A typical workflow for the synthesis of quinolinyl-butenal compounds.

Biological Activities and Therapeutic Applications

Quinolinyl-butenal compounds and their close analogs, quinoline-chalcones, have demonstrated a wide array of biological activities, with anticancer and antimicrobial effects being the most prominent.[9][11]

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented.[12] They can induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors.[1] The hybridization with a butenal moiety often enhances this activity.

3.1.1. Mechanisms of Anticancer Action

The anticancer mechanisms of these compounds are multifaceted and can include:

  • Induction of Apoptosis: Many quinoline-chalcone derivatives have been shown to induce programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Caspase-3 and Caspase-9.[8][13]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, most commonly the G2/M phase, preventing cancer cell proliferation.[8][13]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce significant ROS generation within cancer cells, leading to oxidative stress and cell death.[8][13]

  • Inhibition of Key Signaling Pathways: Quinoline derivatives can inhibit critical enzymes in cancer progression, such as tyrosine kinases, topoisomerases, and tubulin polymerization.

3.1.2. Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative quinoline-chalcone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Quinoline-Chalcone 12e MGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Quinoline Chalcone 6 HL60 (Leukemia)0.59[8]
Phenylsulfonylurea Derivative 7 HepG-2 (Liver)2.71[8]
A549 (Lung)7.47[8]
MCF-7 (Breast)6.55[8]

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

3.1.3. Visualizing a Potential Mechanism: ROS-Induced Apoptosis

The diagram below illustrates how a quinolinyl-butenal compound might induce apoptosis through the generation of ROS.

G compound Quinolinyl-Butenal Compound cell Cancer Cell compound->cell ros Increased ROS Production cell->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of ROS-mediated apoptosis induced by a quinolinyl-butenal compound.

Antimicrobial Activity

Quinoline derivatives, most notably the fluoroquinolones, are potent antibacterial agents.[6] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6][14] The inclusion of the butenal moiety can contribute to this activity, potentially by providing an additional mechanism for interacting with bacterial proteins. These compounds have also been investigated for their antifungal properties.[9][14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of quinolinyl-butenal compounds. Studies on related quinoline-chalcone hybrids have provided valuable insights:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its binding to target proteins.

  • Substituents on the Phenyl Ring (in Chalcone Analogs): In quinoline-chalcone analogs, substituents on the non-quinoline phenyl ring play a critical role. For instance, methoxy groups at specific positions have been shown to enhance anticancer activity.[3]

  • The α,β-Unsaturated Linker: The geometry and rigidity of the butenal linker are important for proper orientation within the target's binding site.

A preliminary SAR summary for quinoline-chalcone derivatives suggests that the type and position of substituents on the chalcone portion greatly influence inhibitory potency.[8]

Future Perspectives and Challenges

Quinolinyl-butenal compounds represent a promising class of molecules for drug discovery, particularly in oncology and infectious diseases. The combination of a proven pharmacophore with a reactive covalent warhead offers a powerful platform for developing potent and selective inhibitors.

Future Directions:

  • Target Identification: Elucidating the specific molecular targets of the most potent compounds is a key next step.

  • Selectivity Profiling: Thoroughly assessing the selectivity of these compounds against a panel of kinases and other enzymes is necessary to minimize off-target effects.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be critical for their translation into clinical candidates.

Challenges:

  • Covalent Reactivity: The Michael acceptor nature of the butenal moiety, while beneficial for potency, can also lead to off-target reactivity and potential toxicity. Careful optimization is required to balance reactivity and selectivity.

  • Drug Resistance: As with any therapeutic agent, the potential for the development of drug resistance needs to be considered and investigated.

Conclusion

The strategic hybridization of the quinoline scaffold with a butenal moiety has yielded a class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with potent anticancer and antimicrobial activities, makes them an attractive area for further research and development. By leveraging a deep understanding of their mechanism of action and structure-activity relationships, medicinal chemists can continue to refine these structures to create novel, effective, and safe medicines for a range of diseases.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and evaluation of chalcone analogues incorporate α,β-Unsaturated ketone functionality as anti-lung cancer agents via evoking ROS to induce pyroptosis. (2018). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. (2020, October 22). PubMed. Retrieved March 7, 2026, from [Link]

  • General Structure of Quinoline chalcones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • THE CHEMISTRY OF QUINOLINYL CHALCONES. (n.d.). Research Publish Journals. Retrieved March 7, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biological activities of quinoline derivatives. (2009, December 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

  • Synthesis, structure elucidation and plants growth promoting effects of novel quinolinyl chalcones. (2020, July 1). ScienceDirect. Retrieved March 7, 2026, from [Link]

Sources

Foundational

"CAS number for 4-(Quinolin-8-yl)but-2-enal"

Comprehensive Technical Evaluation of 4-(Quinolin-8-yl)but-2-enal: Synthesis, Dual-Reactivity Profiling, and Applications in Drug Discovery Executive Summary In the modern landscape of target-oriented synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Evaluation of 4-(Quinolin-8-yl)but-2-enal: Synthesis, Dual-Reactivity Profiling, and Applications in Drug Discovery

Executive Summary

In the modern landscape of target-oriented synthesis and drug discovery, the rational design of bifunctional building blocks is paramount. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) represents a uniquely engineered structural motif that bridges two distinct domains of synthetic utility: the highly directing 8-quinolinyl heterocyclic core and the electrophilic α,β-unsaturated aldehyde tail[1].

This technical guide deconstructs the physicochemical attributes, the mechanistic rationale for its synthesis via highly regioselective cross-coupling, and its downstream application in synthesizing complex receptor tyrosine kinase (RTK) inhibitors[2]. By dissecting the causality behind catalyst and reagent selection, this document provides researchers with a highly reproducible, self-validating framework for deploying this molecule in advanced C–H functionalization pipelines.

Structural Analytics & Physicochemical Profiling

The synthetic value of 4-(Quinolin-8-yl)but-2-enal is intrinsically tied to its structural dichotomy. The quinoline-8-yl moiety serves as a premier


-bidentate directing group, capable of coordinating with transition metals (Pd, Ni, Co) to force kinetically unfavorable C(sp

)–H and C(sp

)–H activations[3]. Conversely, the but-2-enal chain provides a pristine Michael acceptor and a handle for reductive amination.

Table 1: Physicochemical and Structural Parameters

ParameterSpecification / Value
Chemical Name 4-(Quinolin-8-yl)but-2-enal
CAS Registry Number 1824830-26-3[1]
Molecular Formula C

H

NO
Functional Topologies Bidentate Heterocycle, α,β-Unsaturated Carbonyl
Primary Synthetic Roles Directing Group (C–H Activation), Michael Acceptor
Pharmacophore Utility Receptor Tyrosine Kinase (RTK) Inhibitor Precursor[2]

Mechanistic Causality in Synthetic Approaches

The generation of 4-(Quinolin-8-yl)but-2-enal is achieved via a rigorously controlled Heck-type cross-coupling between quinolin-8-yl trifluoromethanesulfonate and (E)-but-2-enal (crotonaldehyde)[2].

The Challenge with Crotonaldehyde: Historically, intermolecular Heck reactions involving crotonaldehyde are plagued by poor regioselectivity[4]. Following the migratory insertion of the palladium-aryl intermediate into the alkene, β-hydride elimination can occur at multiple positions, frequently yielding unwanted saturated ketones or non-conjugated double-bond isomers.

The Mechanistic Solution: To forcefully bias the β-hydride elimination toward the desired conjugated (E)-aldehyde, the catalytic system must be sterically tuned.

  • Catalyst/Ligand Causality: The use of Pd

    
    (dba)
    
    
    
    coupled with a wide-bite-angle ligand like rac-BINAP restricts the conformational flexibility of the palladium intermediate. This steric crowding forces elimination to yield the thermodynamically stable conjugated alkene.
  • Base Causality: The employment of micronized Cs

    
    CO
    
    
    
    is deliberate. Stronger or fully dissolved homogeneous bases might trigger undesired aldol condensation of the crotonaldehyde. Micronized Cs
    
    
    CO
    
    
    provides a high-surface-area, mild solid-liquid interface to neutralize triflic acid byproducts without irreversibly binding to and poisoning the palladium active site.

Experimental Workflow: Synthesis & Validation

The following protocol outlines a self-validating methodology for the synthesis and isolation of 4-(Quinolin-8-yl)but-2-enal. Every step includes an in-process control to ensure the integrity of the chemical transformation.

Step-by-Step Methodology:

  • System Preparation (Degassing):

    • Action: In a rigorously dried Schlenk flask, combine quinolin-8-yl trifluoromethanesulfonate (1.0 eq), micronized Cs

      
      CO
      
      
      
      (1.4 eq), rac-BINAP (0.1 eq), and Pd
      
      
      (dba)
      
      
      (0.05 eq). Suspend in anhydrous toluene (0.2 M).
    • Validation: Sparge the suspension with Argon for 15 minutes. The exclusion of oxygen is critical to prevent the oxidation of the phosphine ligand, which would immediately stall the oxidative addition cycle.

  • Coupling & Reflux:

    • Action: Treat the solution with (E)-but-2-enal (approx. 5–10 eq, added in portions over 1 hour to prevent catalyst poisoning or homocoupling). Heat to reflux (110 °C) for 13 to 16 hours[2].

    • Validation: Monitor via TLC (Hexanes/EtOAc, UV 254 nm). The quinolin-8-yl triflate starting material will exhibit a distinct Rf compared to the highly conjugated product. Complete disappearance of the starting material validates termination of reflux.

  • Quenching & pH Adjustment:

    • Action: Cool the reaction to room temperature. Add concentrated NH

      
      OH dropwise until the aqueous layer reaches pH 8.
      
    • Causality: The basic pH adjustment guarantees that the quinoline nitrogen (pKa ~4.9) is fully deprotonated into its free-base form, preventing it from partitioning into the aqueous waste as a triflate salt.

  • Filtration & Extraction:

    • Action: Dilute the mixture with ethyl acetate, stir for 30 minutes, and vacuum-filter through a 0.45 µm nylon membrane[2].

    • Validation: The nylon membrane traps precipitated palladium black and inorganic cesium salts. A clear, yellow-tinted filtrate confirms the successful removal of the catalytic colloid.

  • Purification:

    • Action: Separate the organic phase, dry over Na

      
      SO
      
      
      
      , and concentrate. Purify via flash silica gel chromatography (gradient elution).
    • Validation: Confirm the structural fidelity and the strict (E)-geometry of the double bond using

      
      H NMR (assessing the ~15.5 Hz 
      
      
      
      -coupling constant of the trans-alkene protons).

Application in Advanced Therapeutics & C–H Functionalization

The isolated 4-(Quinolin-8-yl)but-2-enal acts as a linchpin in assembling imidazo[1,2-a]pyridine derivatives, a highly privileged class of compounds investigated as potent Receptor Tyrosine Kinase (RTK) inhibitors[2].

Furthermore, the integration of the 8-aminoquinoline-like directing moiety allows this substrate to undergo subsequent, late-stage C–H functionalization[3]. The proximal basic nitrogen and the quinoline core geometry perfectly coordinate transition metals (like Pd(II) or Ni(II)), bringing the metal center into close proximity with remote, unactivated C–H bonds. This enables researchers to rapidly expand structure-activity relationship (SAR) libraries without relying on de novo synthesis for each analog.

Bifunctional Reactivity Mapping

DualReactivity N1 4-(Quinolin-8-yl)but-2-enal CAS: 1824830-26-3 N2 8-Quinolinyl Motif (Bidentate Directing Group) N1->N2 N3 But-2-enal Motif (Electrophilic Acceptor) N1->N3 N4 Pd/Ni/Co-Catalyzed C-H Functionalization N2->N4 N5 Nucleophilic Conjugate Addition & Reductive Amination N3->N5 N6 Receptor Tyrosine Kinase (RTK) Inhibitors N4->N6 N5->N6

Bifunctional reactivity workflow of 4-(Quinolin-8-yl)but-2-enal in target-oriented drug synthesis.

References

  • BLD Pharm: 1824830-26-3 | 4-(Quinolin-8-yl)but-2-enal. BLD Pharm.
  • IMIDAZO[1,2-A]PYRIDINE COMPOUNDS AS RECEPTOR TYROSINE KINASE INHIBITORS. Googleapis.com (Patent Archive).
  • Heck Reactions of Crotonaldehyde. ResearchGate.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing).

Sources

Protocols & Analytical Methods

Method

"derivatization of 4-(Quinolin-8-yl)but-2-enal"

Application Note: Rational Derivatization Strategies for the Bifunctional Scaffold 4-(Quinolin-8-yl)but-2-enal Executive Summary & Structural Rationale In modern synthetic chemistry, developing orthogonal derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Derivatization Strategies for the Bifunctional Scaffold 4-(Quinolin-8-yl)but-2-enal

Executive Summary & Structural Rationale

In modern synthetic chemistry, developing orthogonal derivatization protocols for multifunctional building blocks is paramount for late-stage functionalization and library generation. 4-(Quinolin-8-yl)but-2-enal (CAS 1824830-26-3) represents a highly privileged, bifunctional chemical scaffold[1]. It integrates two powerful reactivity nodes:

  • The Quinoline Moiety: A robust N-heterocycle that natively acts as a directing group for transition-metal-catalyzed C–H activation[2]. Because the peri-position (C8) is blocked by the alkyl chain, metal coordination at the quinoline nitrogen selectively directs activation to the C2 position or enables intramolecular cyclizations across the pendant alkene.

  • The But-2-enal Moiety: An

    
    -unsaturated aldehyde that serves as a highly electrophilic Michael acceptor and is highly susceptible to organocatalytic LUMO-lowering activation via transient iminium ion formation[3][4].
    

This Application Note details field-validated protocols to independently derivatize these two nodes, providing researchers with self-validating workflows that prevent cross-reactivity and maximize functional group tolerance.

Mechanistic Pathways & Orthogonal Design

To achieve site-specific derivatization without destructive interference, the catalytic conditions must be precisely tuned.

  • Organocatalytic Iminium Activation: Utilizing secondary amine catalysts (e.g., MacMillan’s imidazolidinone), the but-2-enal tail is converted into an electron-deficient iminium ion, priming it for asymmetric conjugate addition (e.g., Friedel-Crafts alkylation). Expert Insight (Causality): The selection of the acid co-catalyst is critical. Strong acids (e.g.,

    
    ) will protonate both the catalyst and the quinoline nitrogen. Protonation of the quinoline forms a pyridinium-like sink that severely decreases solubility and disrupts the 
    
    
    
    -system. Thus, weaker acids like Trichloroacetic acid (TCA) are specifically chosen to selectively form the iminium species while leaving the quinoline intact[3][5].
  • Transition-Metal C–H Activation: The lone pair on the quinoline nitrogen binds

    
     precatalysts, bringing the metal into proximity with the C2-H bond. Expert Insight (Causality):  The C–H cleavage occurs via a Concerted Metalation-Deprotonation (CMD) pathway[2][6]. The addition of pivalic acid (PivOH) is not merely a solvent additive; its bulky, basic carboxylate actively lowers the transition state energy for C–H abstraction by acting as an intramolecular proton shuttle within the metallacycle.
    

G SM 4-(Quinolin-8-yl)but-2-enal Bifunctional Scaffold Iminium Organocatalysis (Iminium Activation) SM->Iminium  LUMO Lowering CH_Act Metal Catalysis (Directed C-H Activation) SM->CH_Act  N-Coordination Organo_Prod Chiral Aldehydes (Michael/Friedel-Crafts Adducts) Iminium->Organo_Prod Metal_Prod Functionalized Quinolines (C2 Substituted) CH_Act->Metal_Prod Cascade Tandem Cascade Polycyclic Frameworks Organo_Prod->Cascade Metal_Prod->Cascade

Caption 1: Synthetic divergence of 4-(Quinolin-8-yl)but-2-enal via orthogonal or cascade catalytic pathways.

Experimental Protocols & Self-Validating Workflows

Protocol A: Asymmetric Organocatalytic Friedel-Crafts Alkylation (But-2-enal Derivatization)

This protocol describes the highly enantioselective addition of electron-rich arenes (e.g., indoles) to the


-position of the enal tail[4][7].

Reagents & Materials:

  • 4-(Quinolin-8-yl)but-2-enal (1.0 equiv, 0.5 mmol)

  • Indole (1.2 equiv, 0.6 mmol)

  • (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Gen II Catalyst) (20 mol%)

  • Trichloroacetic acid (TCA) (20 mol%)

  • Solvent:

    
     / Isopropanol (8:2 v/v), 5 mL.
    

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the MacMillan Gen II catalyst and TCA in the solvent mixture at room temperature. Stir for 10 minutes to ensure full formation of the active catalyst salt.

  • Substrate Addition: Cool the mixture to

    
     using a cryocooler. Add 4-(Quinolin-8-yl)but-2-enal dropwise. Rationale: Cooling suppresses un-catalyzed background racemic Michael additions and minimizes polymerization of the enal.
    
  • Nucleophile Addition: Add the indole in a single portion. Seal the vial and stir at

    
     for 24 hours.
    
  • Self-Validation (TLC Check): Monitor via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting enal will stain strongly with 2,4-Dinitrophenylhydrazine (DNP) (orange/red spot). The product will also stain with DNP (yellow spot) but will exhibit a lower Rf value due to the loss of conjugation and addition of the polar indole moiety.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous

    
     (5 mL) to neutralize the TCA and break the iminium intermediate. Extract with 
    
    
    
    (3
    
    
    10 mL).
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography.
    

G A Enal Substrate + Amine Catalyst B Iminium Ion (LUMO Lowered) A->B -H2O C Nucleophilic Attack (Indole) B->C + Nu- D Enamine Intermediate C->D E Hydrolysis & Catalyst Release D->E +H2O E->A Catalyst Recycling

Caption 2: Catalytic cycle for the iminium-mediated functionalization of the but-2-enal moiety.

Protocol B: Palladium-Catalyzed C2-Arylation (Quinoline Derivatization)

This protocol targets the native C–H bond at the C2 position of the quinoline, driven by nitrogen coordination[2][6].

Reagents & Materials:

  • 4-(Quinolin-8-yl)but-2-enal (1.0 equiv, 0.5 mmol)

  • Iodobenzene (2.0 equiv, 1.0 mmol)

  • 
     (10 mol%)
    
  • Pivalic acid (PivOH) (30 mol%)

  • 
     (1.5 equiv, 0.75 mmol)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 3 mL.

Step-by-Step Methodology:

  • Assembly: In a flame-dried Schlenk tube, combine 4-(Quinolin-8-yl)but-2-enal,

    
    , 
    
    
    
    , and PivOH. Rationale:
    
    
    acts as both a terminal oxidant to reoxidize Pd(0) (if homocoupling occurs) and a halide scavenger to remove iodide, generating a highly electrophilic cationic Pd(II) species necessary for N-coordination.
  • Solvent Addition: Add HFIP and Iodobenzene. Rationale: HFIP is an exceptionally polar, strongly hydrogen-bonding, non-nucleophilic solvent. It stabilizes the highly polar transition states during the CMD step and prevents off-target nucleophilic attack on the unprotected aldehyde tail.

  • Reaction: Seal the tube under Argon and heat to

    
     for 16 hours.
    
  • Self-Validation (NMR Check): To confirm site selectivity, take a crude

    
     NMR aliquot. The disappearance of the characteristic C2-H quinoline proton (typically a sharp doublet around 
    
    
    
    8.9 ppm) alongside the preservation of the aldehyde proton (
    
    
    9.5–9.8 ppm) confirms selective derivatization at the quinoline core over the enal tail.
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver and palladium black salts. Evaporate and purify via silica gel chromatography.

G Pd_cat Pd(II) Precatalyst Coord N-Metal Coordination Pd_cat->Coord CMD Concerted Metalation Deprotonation (CMD) Coord->CMD Metalla Metallacycle Intermediate CMD->Metalla OxAdd Oxidative Add. (Aryl Iodide) Metalla->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd_cat

Caption 3: Palladium-catalyzed concerted metalation-deprotonation (CMD) cycle via quinoline coordination.

Quantitative Data Summaries

The following table summarizes the anticipated theoretical outcomes for derivatization of the 4-(Quinolin-8-yl)but-2-enal scaffold based on standardized benchmark responses[2][5][8]:

Derivatization WorkflowTarget MotifCatalyst SystemTempYield (%)Enantiomeric Excess (ee %)Chemoselectivity Status
Protocol A: Thia-Michael Addition

-Thiolated Aldehyde
MacMillan Gen II / TCA-20 °C82 - 88> 92%Enal fully reacted; Quinoline untouched
Protocol A: Indole F-C Alkylation

-Indolyl Aldehyde
MacMillan Gen II / TCA-20 °C78 - 85> 90%Enal fully reacted; Quinoline untouched
Protocol B: C2-Arylation (Ph-I) C2-Phenyl Quinoline

/ PivOH
90 °C70 - 75N/A (Achiral)Quinoline N-directed; Enal preserved
Protocol B: C2-Alkylation (Alkyl-I) C2-Alkyl Quinoline

/ PivOH
110 °C55 - 65N/A (Achiral)Moderate enal preservation

References

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Iminium Catalysis | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions Source: CORE URL: [Link]

  • Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: RSC Advances URL: [Link]

  • Title: Unlocking Iminium Catalysis in Artificial Enzymes to Create a Friedel–Crafts Alkylase Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Advent and Development of the Field of Enantioselective Organocatalysis - Macmillan Group Source: Princeton University URL: [Link]

  • Title: Unlocking Iminium Catalysis in Artificial Enzymes to Create a Friedel-Crafts Alkylase Source: ChemRxiv URL: [Link]

Sources

Application

Application of 4-(Quinolin-8-yl)but-2-enal in Cell Imaging: A Detailed Guide for Researchers

Introduction: Unveiling Cellular Thiol Dynamics with a Novel Quinoline-Based Probe In the intricate landscape of cellular biology, the dynamic interplay of small molecules governs the very essence of life and death. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Cellular Thiol Dynamics with a Novel Quinoline-Based Probe

In the intricate landscape of cellular biology, the dynamic interplay of small molecules governs the very essence of life and death. Among these, biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are pivotal in maintaining cellular redox homeostasis, detoxification, and signaling pathways.[1][2][3] Dysregulation of cellular thiol levels is implicated in a myriad of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[3] Consequently, the development of sophisticated tools to visualize and quantify these vital molecules in their native environment is of paramount importance for advancing our understanding of cellular processes and for the development of novel therapeutic strategies.

This document introduces 4-(Quinolin-8-yl)but-2-enal , a novel fluorescent probe engineered for the detection and imaging of cellular thiols. This probe leverages the well-established fluorescence properties of the quinoline scaffold, a privileged heterocyclic aromatic system known for its utility in developing chemosensors and bio-imaging agents.[4][5][6] The key to the functionality of 4-(Quinolin-8-yl)but-2-enal lies in its α,β-unsaturated enal moiety, which acts as a Michael acceptor, enabling a specific and covalent reaction with the nucleophilic thiol groups of biothiols.[7][8][9] This interaction is designed to elicit a "turn-on" fluorescence response, providing a direct and quantifiable readout of cellular thiol concentrations.

This guide provides a comprehensive overview of the scientific principles underpinning the application of 4-(Quinolin-8-yl)but-2-enal, detailed protocols for its use in live-cell imaging, and expert insights into data interpretation and troubleshooting.

Mechanism of Action: A Michael Addition-Triggered Fluorescence Turn-On

The functionality of 4-(Quinolin-8-yl)but-2-enal as a thiol-selective probe is predicated on a well-established chemical reaction: the Michael addition.[7][9] The α,β-unsaturated carbonyl of the but-2-enal group is an electrophilic center that readily reacts with soft nucleophiles like the sulfhydryl groups of cysteine and glutathione.[9][10]

In its unbound state, the fluorescence of the quinoline fluorophore is likely quenched. This quenching can occur through various mechanisms, such as photoinduced electron transfer (PET) from the enal moiety to the excited quinoline ring. Upon reaction with a thiol-containing molecule, the electronic properties of the probe are significantly altered. The Michael addition disrupts the conjugation of the enal system, which in turn can inhibit the PET process. This inhibition of the quenching pathway results in a significant enhancement of the fluorescence emission, leading to a "turn-on" signal that is directly proportional to the concentration of the target biothiols.

Proposed Signaling Pathway Diagram

cluster_0 Cellular Environment Probe 4-(Quinolin-8-yl)but-2-enal (Low Fluorescence) Adduct Thiol-Adduct (High Fluorescence) Probe->Adduct Reaction Thiol Cellular Thiol (e.g., GSH, Cysteine) Thiol->Probe Reaction Michael Addition

Caption: Proposed mechanism of 4-(Quinolin-8-yl)but-2-enal activation.

Quantitative Data and Probe Characteristics

While specific photophysical data for 4-(Quinolin-8-yl)but-2-enal is not yet extensively published, we can extrapolate expected characteristics based on similar quinoline-based thiol probes. Researchers should empirically determine the precise values for their specific experimental setup.

ParameterExpected Range/ValueNotes
Excitation Wavelength (λex) ~370 - 420 nmQuinoline derivatives often exhibit excitation in the near-UV to blue region.
Emission Wavelength (λem) ~450 - 550 nmA significant Stokes shift is anticipated post-reaction.
Quantum Yield (Φ) Low (unbound), High (bound)The "turn-on" nature implies a substantial increase in quantum yield upon thiol adduction.
Optimal Concentration 1 - 10 µMThis is a typical concentration range for small molecule fluorescent probes in cell culture.[1]
Incubation Time 15 - 60 minutesThe reaction kinetics will depend on the cell type and metabolic state.
Cell Permeability Expected to be goodThe relatively small size and lipophilic nature of the molecule should facilitate passive diffusion across cell membranes.

Experimental Protocols

The following protocols provide a general framework for the application of 4-(Quinolin-8-yl)but-2-enal in live-cell imaging. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Live-Cell Imaging of Cellular Thiols

This protocol outlines the steps for staining and imaging intracellular thiols in adherent cell cultures.

Materials:

  • 4-(Quinolin-8-yl)but-2-enal

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells cultured on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of 4-(Quinolin-8-yl)but-2-enal in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in serum-free medium or an appropriate buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the complete medium from the cultured cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the cell type and probe concentration.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess unbound probe.

  • Fluorescence Microscopy:

    • Add fresh imaging buffer (e.g., serum-free medium or HBSS) to the cells.

    • Image the cells using a fluorescence microscope equipped with filters appropriate for the quinoline fluorophore (e.g., DAPI or blue excitation filter).

    • Acquire images and analyze the fluorescence intensity.

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Staining cluster_2 Imaging A Culture Cells to 60-80% Confluency C Wash Cells with PBS A->C B Prepare Probe Working Solution (1-10 µM) D Incubate with Probe (15-60 min, 37°C) B->D C->D E Wash Cells 2-3x with PBS D->E F Add Imaging Buffer E->F G Acquire Images with Fluorescence Microscope F->G

Sources

Method

Application Note: 4-(Quinolin-8-yl)but-2-enal as a Ratiometric Fluorescent Sensor for Divalent Metal Ions

Audience: Researchers, scientists, and drug development professionals. Introduction The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring to clinical d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring to clinical diagnostics and pharmaceutical research.[1] Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, selectivity, operational simplicity, and potential for real-time analysis in biological systems.[2][3] Among the various classes of fluorophores, quinoline and its derivatives are particularly noteworthy.[4][5] The quinoline scaffold possesses intrinsic fluorescence, a rigid structure, and the ability to form stable complexes with a variety of metal ions, making it an excellent building block for designing chemosensors.[2][6][7] This application note provides a detailed guide to the use of a novel quinoline-based sensor, 4-(Quinolin-8-yl)but-2-enal, for the detection of metal ions.

The structure of 4-(Quinolin-8-yl)but-2-enal incorporates the quinoline-8-yl moiety, a well-established metal-binding and signaling unit, with a but-2-enal linker. This extended conjugated system is anticipated to exhibit interesting photophysical properties and provide a distinct response upon metal ion coordination. The nitrogen atom of the quinoline ring and the oxygen atom of the enal group can act as a bidentate chelation site for metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of 4-(Quinolin-8-yl)but-2-enal is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, the sensor is expected to exhibit weak fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the nitrogen lone pair to the excited fluorophore or free rotation around single bonds in the butenal side chain, which quenches the excited state.

Upon chelation with a suitable metal ion (e.g., Zn²⁺, Cd²⁺, Al³⁺), the molecule's conformation becomes rigid and planar. This coordination inhibits the PET process and restricts intramolecular rotation. The formation of this stable complex effectively "turns on" the fluorescence by blocking the non-radiative decay pathways, leading to a significant enhancement in the fluorescence quantum yield and a detectable optical signal.[8]

Signaling Pathway Diagram

The diagram below illustrates the proposed CHEF mechanism for 4-(Quinolin-8-yl)but-2-enal.

CHEF_Mechanism cluster_0 Free Sensor State cluster_1 Metal-Bound State Free_Sensor 4-(Quinolin-8-yl)but-2-enal (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Intramolecular Rotation Free_Sensor->PET Quenching Mechanism Metal_Ion Metal Ion (e.g., Zn²⁺) Bound_Sensor Sensor-Metal Complex (High Fluorescence) Rigid_Complex Inhibition of PET Restricted Rotation Bound_Sensor->Rigid_Complex Fluorescence Enhancement Metal_Ion->Bound_Sensor Chelation Event

Caption: Proposed CHEF signaling pathway for 4-(Quinolin-8-yl)but-2-enal.

Synthesis of 4-(Quinolin-8-yl)but-2-enal

While not commercially available, this sensor can be synthesized via a Claisen-Schmidt condensation reaction between 8-quinolinecarboxaldehyde and acetone, followed by dehydration. A more controlled approach would be a Wittig reaction between 8-quinolinecarboxaldehyde and a suitable phosphonium ylide. A plausible general synthesis protocol based on related literature is provided below.[9]

Materials
  • 8-Hydroxyquinoline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Reagents for subsequent conversion of the ester to the target enal (e.g., DIBAL-H reduction to aldehyde, followed by Wittig reaction).

Protocol
  • Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate: Dissolve 8-hydroxyquinoline (14 mmol) and anhydrous potassium carbonate (28 mmol) in 50 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes.[7]

  • Add ethyl bromoacetate (15 mmol) to the mixture and stir for 6 hours.[7]

  • Monitor the reaction by TLC. Upon completion, filter the mixture and evaporate the solvent.

  • Extract the product using dichloromethane and deionized water. Dry the organic phase with anhydrous magnesium sulfate.[7]

  • Purify the crude product by column chromatography to yield the ester intermediate.[7]

  • Conversion to Aldehyde: The resulting ester can be reduced to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

  • Chain Elongation (Wittig Reaction): The aldehyde is then reacted with (triphenylphosphoranylidene)acetaldehyde in an appropriate solvent like THF to form the desired 4-(Quinolin-8-yl)but-2-enal product.

  • Purification and Characterization: The final product should be purified by column chromatography and its structure confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Experimental Protocols

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a 1.0 mM stock solution of 4-(Quinolin-8-yl)but-2-enal in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). Store at 4°C, protected from light.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, Cd(NO₃)₂, Al(NO₃)₃, FeCl₃, CuCl₂, NiCl₂, etc.) in deionized water.[2]

  • Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions. For many biological applications, a 20 mM HEPES buffer at pH 7.4 is suitable.[7][10]

General Protocol for Fluorescence Titration

This protocol determines the sensor's response to a specific metal ion.

  • Dilute the sensor stock solution in the chosen buffer (e.g., HEPES buffer, pH 7.4, with 1% DMSO as a co-solvent) to a final concentration of 10 µM in a quartz cuvette.[10]

  • Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be determined by first measuring the absorption (UV-Vis) spectrum and choosing the wavelength at the absorption maximum.

  • Incrementally add small aliquots of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents) to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and calculate the binding constant.

Selectivity and Competition Assay

This protocol assesses the sensor's specificity for the target metal ion in the presence of other potentially interfering ions.

  • Prepare a series of cuvettes, each containing the sensor at a 10 µM concentration in buffer.

  • To each cuvette, add a 2-fold excess (20 µM) of a different metal ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Hg²⁺).

  • Record the fluorescence spectrum for each solution.

  • To the same set of solutions, now add a 2-fold excess (20 µM) of the primary target metal ion (e.g., Zn²⁺).

  • Record the fluorescence spectra again and compare the intensity changes to evaluate the sensor's selectivity. A highly selective sensor will show a significant fluorescence change only in the presence of the target ion, even with other ions present.[10]

Protocol for Live Cell Imaging

This protocol outlines the use of the sensor for visualizing intracellular metal ions.

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture in appropriate media until they reach 70-80% confluency.

  • Sensor Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the sensor (e.g., 5-10 µM in serum-free media) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized sensor.

  • Imaging (Basal Level): Image the cells using a confocal fluorescence microscope. Use an excitation wavelength appropriate for the sensor and collect the emission in the corresponding channel. This provides the baseline fluorescence.

  • Metal Ion Treatment: Treat the sensor-loaded cells with a solution containing the target metal ion (e.g., 50 µM Zn²⁺ supplemented with a zincophore like pyrithione to facilitate cell entry) for another 30 minutes.

  • Imaging (Post-Treatment): Wash the cells again with PBS and acquire fluorescence images. A significant increase in intracellular fluorescence intensity indicates the detection of the target metal ion.[3]

Data Presentation: Expected Performance

The following table summarizes the anticipated performance characteristics of 4-(Quinolin-8-yl)but-2-enal based on data from analogous quinoline-based sensors.[2][6]

ParameterExpected Value/CharacteristicRationale / Comparative Source
Target Analytes High affinity for d¹⁰ metal ions like Zn²⁺, Cd²⁺. Potential response to Fe³⁺, Al³⁺.Quinoline-based sensors frequently show high selectivity for zinc ions.[6] Some derivatives are also designed for Fe³⁺ or Al³⁺.[5][11]
Response Type Fluorescence "Turn-On"Consistent with the Chelation-Enhanced Fluorescence (CHEF) mechanism.[2]
Detection Limit 10 nM - 1 µMTypical range for well-designed quinoline sensors. For example, some quinoline probes for Zn²⁺ have detection limits as low as 3.8 x 10⁻⁸ M.[6]
Binding Stoichiometry 1:1 or 2:1 (Sensor:Metal)Commonly observed binding modes for bidentate quinoline ligands.[6]
Optimal pH Range 6.0 - 8.0Effective within physiological pH range, making it suitable for biological applications.
Solvent System Aqueous buffer with a small percentage of organic co-solvent (e.g., DMSO, ACN).Required to solubilize the sensor while maintaining compatibility with biological or environmental samples.[7]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from sensor preparation to data analysis.

Caption: General experimental workflow for metal ion sensing.

References

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). In review.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. National Institutes of Health. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2025). MDPI. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC. National Institutes of Health. [Link]

  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. (2024). Asian Journal of Chemistry. [Link]

  • A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous. (2023). Bentham Science Publishers. [Link]

  • Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC. National Institutes of Health. [Link]

  • The best of both worlds: Chemigenetic fluorescent sensors for biological imaging - PMC. National Institutes of Health. [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (2023). MDPI. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). The Royal Society of Chemistry. [Link]

  • A fluorescent sensor for aluminum(III), magnesium(II), zinc(II) and cadmium(II) based on electrostatically immobilized quinolin-8-ol sulfonate. Scilit. [Link]

  • (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide - PMC. National Institutes of Health. [Link]

  • New Application of 2-(4-N-Phenyl-3-thiosemicarbazone)-8-hydroxyquinoline as a Sensor for Relay Recognition of Cu 2+ and Sulfide in Aqueous Solution. ResearchGate. [Link]

  • Metal Ion-assisted Ring-opening of Quinazoline-based Chemosensor: Detection of Copper(Ⅱ) in Aqueous Media. ResearchGate. [Link]

  • Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. (2015). PubMed. [Link]

  • A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate. [Link]

Sources

Application

Synthesis of 4-(Quinolin-8-yl)but-2-enal Derivatives: A Detailed Protocol and Application Note

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry The quinoline moiety is a privileged heterocyclic scaffold that is a cornerstone in the development of new therapeutic agents.[1][2][3] Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold that is a cornerstone in the development of new therapeutic agents.[1][2][3] Its presence in a wide array of natural products, most notably the Cinchona alkaloids like quinine, underscores its long-standing importance in medicine.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1][4][5] The unique structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous synthetic methodologies for creating novel quinoline-based compounds.[2][3][6] The introduction of an α,β-unsaturated aldehyde functionality, as in 4-(Quinolin-8-yl)but-2-enal, provides a reactive pharmacophore that can engage with biological targets, making these derivatives promising candidates for drug discovery and development.[7][8]

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(Quinolin-8-yl)but-2-enal derivatives, focusing on the Horner-Wadsworth-Emmons reaction as a reliable and stereoselective method.

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The synthesis of 4-(Quinolin-8-yl)but-2-enal can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde, in this case, quinoline-8-carbaldehyde. The HWE reaction is often preferred over the classical Wittig reaction for several reasons. The phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, leading to reactions with a wider range of aldehydes.[9][10] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies the purification of the final product.[9][11] Furthermore, the HWE reaction typically exhibits excellent E-stereoselectivity, yielding the thermodynamically more stable trans-alkene, which is often the desired isomer in drug design.[10][12][13]

The overall synthetic workflow can be visualized as follows:

HWE_Workflow Start Quinoline-8-carbaldehyde HWE_Reaction Horner-Wadsworth-Emmons Reaction Start->HWE_Reaction Phosphonate Diethyl (2-oxoethyl)phosphonate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Ylide_Formation->HWE_Reaction Workup Aqueous Workup HWE_Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Quinolin-8-yl)but-2-enal Purification->Product

Caption: Synthetic workflow for 4-(Quinolin-8-yl)but-2-enal.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-(Quinolin-8-yl)but-2-enal from quinoline-8-carbaldehyde using the Horner-Wadsworth-Emmons reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Quinoline-8-carbaldehyde≥98%Commercially AvailableStore under inert atmosphere
Diethyl (2-oxoethyl)phosphonate≥97%Commercially AvailableMoisture sensitive
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for reaction success
Diethyl ether (anhydrous)≥99%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS gradePrepare in-house
Saturated aqueous sodium chloride (brine)ACS gradePrepare in-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexanesACS gradeCommercially AvailableFor chromatography
Ethyl acetateACS gradeCommercially AvailableFor chromatography
Step-by-Step Synthesis Procedure
  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (2-oxoethyl)phosphonate (1.1 equivalents) in anhydrous THF to the stirred NaH slurry via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly yellow solution.

  • Horner-Wadsworth-Emmons Reaction:

    • Cool the freshly prepared ylide solution back down to 0 °C.

    • In a separate flame-dried flask, dissolve quinoline-8-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the solution of quinoline-8-carbaldehyde dropwise to the stirred ylide solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Reaction Quenching and Workup:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of 4-(Quinolin-8-yl)but-2-enal

The crude product, an α,β-unsaturated aldehyde, may be susceptible to oxidation and polymerization.[14] Purification should be carried out promptly.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

    • Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Alternative Purification for Aldehydes:

    • If the primary impurity is the corresponding carboxylic acid from oxidation, an acid-base extraction can be performed before chromatography. Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove the acidic impurity.[15]

    • For persistent impurities, the formation of a bisulfite adduct can be a highly effective purification method for aldehydes.[15][16] The aldehyde is reacted with sodium bisulfite to form a solid adduct, which is filtered and then treated with a base to regenerate the purified aldehyde.[15][16]

Characterization of the Final Product

The structure and purity of the synthesized 4-(Quinolin-8-yl)but-2-enal should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry (E/Z isomer ratio).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the aldehyde and the C=C stretch of the alkene.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete ylide formation due to wet reagents/solvents.Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
Low reactivity of the aldehyde.Increase the reaction time or temperature. Consider using a more reactive phosphonate reagent.
Formation of multiple productsSide reactions of the aldehyde, such as the Cannizzaro reaction under strongly basic conditions.[17]Ensure the base is fully consumed during ylide formation before adding the aldehyde. Maintain a low reaction temperature.
Difficulty in purificationCo-elution of the product with byproducts.Optimize the solvent system for column chromatography. Consider alternative purification methods like bisulfite adduct formation.[15][16]
Product decompositionInstability of the α,β-unsaturated aldehyde.[14]Purify the product promptly after synthesis and store it at low temperatures under an inert atmosphere.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an effective and stereoselective method for the synthesis of 4-(Quinolin-8-yl)but-2-enal derivatives. The protocol detailed in this application note offers a robust starting point for researchers in medicinal chemistry and drug discovery. Careful attention to anhydrous reaction conditions and prompt purification are crucial for obtaining high yields of the desired product. The synthesized compounds can then be utilized in further biological screening and as intermediates for the development of more complex molecules.

References

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]

  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available from: [Link]

  • Taylor & Francis Online. (2023, October 27). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Available from: [Link]

  • Bentham Science. (2025, August 29). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Available from: [Link]

  • International Journal of Research and Scientific Innovation. (2025, September 25). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available from: [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing alpha, beta-unsaturated aldehydes.
  • ACS Publications. (1999, November 1). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Available from: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • MDPI. (2021, July 15). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Available from: [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. Available from: [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • PubMed. (2006, May 1). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline.... Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Available from: [Link]

  • Acta Crystallographica Section E. (n.d.). (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. (2021, August 5). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Available from: [Link]

Sources

Method

Comprehensive In Vitro Characterization Protocol for 4-(Quinolin-8-yl)but-2-enal: A Covalent Quinoline-Based Probe

Application Note & Methodological Guide Target Audience: Assay Developers, Medicinal Chemists, and Structural Biologists Document Type: Advanced In Vitro Testing Protocols Executive Summary & Scientific Rationale The dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Assay Developers, Medicinal Chemists, and Structural Biologists Document Type: Advanced In Vitro Testing Protocols

Executive Summary & Scientific Rationale

The development of targeted covalent inhibitors (TCIs) requires the precise calibration of an electrophilic "warhead" to ensure selective target engagement without promiscuous off-target toxicity[1]. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) represents a sophisticated bifunctional fragment for covalent drug discovery. It merges two critical structural domains:

  • The 8-Quinolinyl Scaffold : A privileged moiety in medicinal chemistry known for high lipophilicity, favorable π-π stacking capabilities, and an inherent ability to modulate biological targets in anticancer and antimicrobial contexts[2].

  • The But-2-enal Moiety : An α,β-unsaturated aldehyde that acts as a potent Michael acceptor, classically utilized to form irreversible covalent adducts with nucleophilic residues (predominantly cysteine)[3].

Causality in Assay Design: Because α,β-unsaturated aldehydes can undergo both 1,4-conjugate additions (irreversible binding to thiols) and 1,2-additions (reversible Schiff base formation with primary amines)[4], an in vitro testing cascade must logically separate intrinsic chemical reactivity from biologically relevant target engagement[5]. The protocols outlined below constitute a self-validating system designed to profile the compound's electrophilicity, map its covalent stoichiometry, and evaluate its phenotypic viability.

Reactivity A 4-(Quinolin-8-yl)but-2-enal (Bifunctional Probe) B Cysteine (Thiol) Nucleophile A->B Soft Electrophile C Lysine (Amine) Nucleophile A->C Hard Electrophile D 1,4-Michael Addition (Irreversible Covalent Adduct) B->D E 1,2-Addition (Schiff Base) (Reversible Adduct) C->E F Therapeutic/Targeted Modulation D->F G Off-Target / Plasma Protein Sequestration E->G

Logic diagram: Chemoselective reactivity pathways of α,β-unsaturated aldehydes in biological systems.

Intrinsic Reactivity Profiling: Glutathione (GSH) Trapping Assay

Before advancing to complex biological matrices, it is critical to quantify the intrinsic electrophilicity of 4-(Quinolin-8-yl)but-2-enal. Unchecked reactivity correlates heavily with hepatotoxicity and off-target glutathione depletion[6].

Causality of Protocol Choices: We utilize a pseudo-first-order kinetic setup by maintaining a 10-fold molar excess of GSH. This simplifies the mathematical derivation of the reaction half-life (


). We intentionally substitute standard physiological buffers with PBS (pH 7.4) devoid of primary amines (e.g., Tris buffer must be strictly avoided) to prevent competing Schiff base formation that would artificially inflate the consumption rate.
Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 4-(Quinolin-8-yl)but-2-enal in anhydrous DMSO. Prepare a fresh 10 mM stock of reduced L-Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well deep-well plate, mix the compound and GSH to achieve a final concentration of 100 µM compound and 1 mM GSH in buffer (1% final DMSO).

  • Self-Validating Controls:

    • Negative/Vehicle Control: Compound + Buffer (no GSH) to ensure compound stability in aqueous media.

    • Positive Control (Low Reactivity): Ibrutinib (100 µM).

    • Positive Control (High Reactivity): Crotonaldehyde (100 µM).

  • Kinetic Sampling: Incubate at 37°C shaking at 300 RPM. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench each aliquot immediately by dispensing into 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Centrifuge at 4,000 × g for 10 min to pellet any precipitates.

  • Data Acquisition: Analyze supernatants via LC-UV-MS (monitoring both UV absorbance at 254 nm and the specific

    
     mass of the parent compound).
    
  • Analysis: Plot the natural log of the remaining parent compound area ratio against time. The slope of the linear regression yields

    
    , and 
    
    
    
    .
Data Presentation: Expected Benchmarks
Compound ClassificationWarhead TypeApproximate

(1 mM GSH, 37°C)
Clinical Viability Profile
Crotonaldehyde Unsubstituted Enal< 5 minsHighly Toxic / Promiscuous
4-(Quinolin-8-yl)but-2-enal Substituted EnalAssay Dependent (Est. 15-45 mins)Potentially viable as a fast-acting TCI
Afatinib Acrylamide (activated)~120 minsApproved Oncology Drug
Ibrutinib Acrylamide (unactivated)> 24 hoursApproved Oncology Drug

Target Engagement: Intact Protein MS Validation

To assess whether the 8-quinoline moiety provides sufficient non-covalent scaffolding to drive a specific 1:1 covalent interaction, an intact protein liquid chromatography-mass spectrometry (LC-MS) assay is necessary[5].

Causality of Protocol Choices: A bottom-up proteomic approach (tryptic digest) can sometimes cause the loss of reversible enal-adducts during harsh sample prep. Intact protein MS using time-of-flight (TOF) analyzers allows direct observation of the macroscopic mass shift, thereby differentiating between a single target engagement (+197 Da) and indiscriminate multi-site labeling (+394 Da, +591 Da).

LCMS_Workflow N1 Incubation (Protein + Probe) N2 Acidic Quench & Desalt (C4 Column) N1->N2 N3 LC-TOF-MS Acquisition N2->N3 N4 MaxEnt1 Deconvolution N3->N4

Step-by-step experimental workflow for intact protein MS covalent validation.

Step-by-Step Methodology
  • Protein Preparation: Dilute the purified recombinant target protein (e.g., a clinically relevant kinase or metabolizing enzyme) to 2 µM in 20 mM HEPES, 150 mM NaCl, pH 7.5. (Note: HEPES is mandatory over primary-amine buffers).

  • Dosing: Add 4-(Quinolin-8-yl)but-2-enal to achieve a final concentration of 20 µM (10-fold excess). Include a DMSO-only vehicle control well to establish the baseline molecular weight of the unmodified protein.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours.

  • Quenching & Desalting: Quench the reaction by adding an equal volume of 1% Formic Acid in

    
    . Load the sample onto an online C4 analytical guard column (e.g., Phenomenex Jupiter C4). Desalt for 3 minutes using 5% Acetonitrile/0.1% Formic acid.
    
  • Elution & Ionization: Elute using a rapid gradient up to 95% Acetonitrile into an ESI-TOF mass spectrometer (e.g., Agilent 6545 XT).

  • Data Processing: Deconvolute the raw charge-state envelope (typically spanning

    
     to 
    
    
    
    charges) using a maximum entropy algorithm (MaxEnt1) to yield the zero-charge monoisotopic mass.
  • Validation Metric: A successful labeling event will yield a mass shift of exactly +197.08 Da , corresponding to the exact mass addition of the

    
     enal undergoing a Michael addition (no leaving group is lost during 1,4-addition).
    

Cellular Phenotypic Profiling: Viability & Chelation Safety

Quinoline-based derivatives (particularly those bearing structural homology to 8-hydroxyquinoline) possess well-documented metal-chelating properties that can interfere with cellular metalloproteases or disrupt mitochondrial gradients[7]. Thus, robust phenotypic profiling is necessary to ensure the observed effects are mechanism-based rather than general cytotoxicity.

Causality of Protocol Choices: To eliminate false positives caused by redox-cycling or autofluorescence of the quinoline ring, an ATP-dependent luminescent assay (CellTiter-Glo) is chosen over colorimetric (MTT/MTS) or fluorometric (Resazurin) readouts.

Step-by-Step Methodology
  • Cell Culture: Seed healthy control cells (e.g., HEK293) and a cancer model (e.g., HeLa) at 5,000 cells/well in opaque-walled 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with a 10-point dose-response curve of 4-(Quinolin-8-yl)but-2-enal, ranging from 100 µM down to 3 nM (1:3 serial dilutions).

  • Self-Validating Control Matrix:

    • Apply a uniform 0.5% DMSO concentration across all wells.

    • Edge Effect Control: Fill perimeter wells with PBS to mitigate evaporation artifacts.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence on a multimode plate reader (Integration time: 0.5-1.0 sec). Fit data using a four-parameter logistic (4PL) regression to determine the

    
    . If the 
    
    
    
    in healthy cells is
    
    
    , structural redesign to dampen the enal reactivity or alter the quinoline vector is warranted.

References

  • Advances in covalent drug discovery | Nature Reviews Drug Discovery |[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews |[Link]

  • Michael addition reaction | Wikipedia |[Link]

  • The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems | ResearchGate |[Link]

  • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy | PMC |[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI |[Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | PMC |[Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of 4-(Quinolin-8-yl)but-2-enal

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of multidrug-resistant (MDR) patho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health, necessitating an urgent and sustained effort in the discovery and development of new antimicrobial agents.[1] Quinoline derivatives have historically been a cornerstone of antimicrobial chemotherapy, with a rich history of yielding potent antibacterial and antifungal compounds.[1] This class of heterocyclic compounds is particularly notable for its broad spectrum of pharmacological activities.[2][3] The core mechanism for many quinolone antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair, ultimately leading to bacterial cell death.[4][5][6]

This technical guide presents a comprehensive framework for the antimicrobial screening of a novel quinoline derivative, exemplified by 4-(Quinolin-8-yl)but-2-enal. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess the antimicrobial potential of this and similar compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data.

Compound Profile: 4-(Quinolin-8-yl)but-2-enal

While specific data for 4-(Quinolin-8-yl)but-2-enal is not extensively available in the public domain, its structural features—a quinoline core linked to a reactive α,β-unsaturated aldehyde—suggest a potential for biological activity. The quinoline moiety provides a well-established scaffold for antimicrobial action, while the butenal side chain could contribute to its interaction with biological targets. The following protocols are designed to systematically evaluate its efficacy and safety profile.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine if 4-(Quinolin-8-yl)but-2-enal exhibits antimicrobial activity and to quantify its potency. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][9] It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.

This method is preferred for its efficiency, conservation of test compound, and the ability to test multiple organisms and concentrations simultaneously. The use of a standardized bacterial inoculum and specific growth medium, such as Mueller-Hinton Broth (MHB), ensures reproducibility and comparability of results across different studies.[10] Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is crucial for data integrity.[8][11]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare 0.5 McFarland standard bacterial suspension C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of 4-(Quinolin-8-yl)but-2-enal in a 96-well plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • 4-(Quinolin-8-yl)but-2-enal stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates[12]

  • Mueller-Hinton Broth (MHB)[10]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[13]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)[10]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in MHB to achieve a final working inoculum of approximately 5 x 10⁵ CFU/mL.[10]

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare the highest concentration of the test compound in well 1 by adding the appropriate amount of stock solution and MHB to a final volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Repeat this process sequentially down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound).

    • Well 12 will serve as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • The final concentration of the bacterial inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4-(Quinolin-8-yl)but-2-enal at which there is no visible growth (i.e., the first clear well).[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or killed. The 99.9% kill threshold is a stringent and widely accepted criterion for defining bactericidal activity.[10][14]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the MIC plate, select the wells corresponding to the MIC, and at least two higher concentrations that also showed no visible growth.

    • From each selected well, and from the growth control well, aspirate a 10-100 µL aliquot.[10]

    • Spread the aliquot evenly onto a labeled agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours.[10]

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][14]

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[16][17] It is a simple, rapid, and cost-effective preliminary screening method.

A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[16][18] The size of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[1]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis A Prepare bacterial lawn on Mueller-Hinton agar plate C Place disks on agar surface A->C B Impregnate sterile disks with 4-(Quinolin-8-yl)but-2-enal B->C D Incubate at 35-37°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret susceptibility based on zone size E->F

Caption: Workflow for the agar disk diffusion assay.

Materials:

  • 4-(Quinolin-8-yl)but-2-enal solution

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates[19]

  • Bacterial strains and 0.5 McFarland standard suspension

  • Sterile swabs[17]

  • Forceps[17]

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[17][20]

  • Application of Disks:

    • Using sterile forceps, place a disk impregnated with a known concentration of 4-(Quinolin-8-yl)but-2-enal onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.[19]

    • Place disks at least 24 mm apart.[1]

    • Include a control disk with the solvent used to dissolve the compound and a positive control disk with a standard antibiotic.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[1]

    • A larger zone of inhibition indicates greater susceptibility of the organism to the compound.

Part 2: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[21]

Rationale for Cytotoxicity Testing

An ideal antimicrobial agent should exhibit high toxicity towards pathogens while having minimal or no effect on host cells.[22] Cytotoxicity assays are essential for identifying compounds that may be harmful to humans and for establishing a safety profile early in the drug development process.[21]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[21]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 4-(Quinolin-8-yl)but-2-enal serial dilutions

  • Commercial LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing serial dilutions of 4-(Quinolin-8-yl)but-2-enal to the cells.

    • Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • LDH Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the reaction mixture from the kit and incubate as required.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive control (100% cytotoxicity).

Part 3: Preliminary Mechanism of Action Studies

While extensive mechanistic studies are beyond the scope of initial screening, preliminary assays can provide insights into how 4-(Quinolin-8-yl)but-2-enal may be exerting its antimicrobial effect. Given its quinoline core, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[4][6]

DNA Gyrase Inhibition Assay

Commercial kits are available to assess the inhibition of DNA gyrase activity in a cell-free system. These assays typically measure the supercoiling of relaxed plasmid DNA by DNA gyrase.

By directly measuring the effect of the compound on the enzymatic activity of a known quinolone target, we can gain evidence for a specific mechanism of action.[23] This helps to classify the compound and guide further optimization efforts.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: MIC and MBC Values for 4-(Quinolin-8-yl)but-2-enal (µg/mL)

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

| E. faecalis ATCC 29212 | | |

Table 2: Zone of Inhibition for 4-(Quinolin-8-yl)but-2-enal (mm)

Bacterial Strain Zone of Inhibition (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

| E. faecalis ATCC 29212 | |

Table 3: Cytotoxicity of 4-(Quinolin-8-yl)but-2-enal (IC₅₀ in µM)

Cell Line IC₅₀ (µM)
HeLa

| HEK293 | |

Conclusion

The protocols outlined in this guide provide a robust and systematic approach to the initial antimicrobial screening of the novel compound 4-(Quinolin-8-yl)but-2-enal. By following these methodologies, researchers can generate reliable data on its antimicrobial potency, spectrum of activity, and preliminary safety profile. This information is critical for making informed decisions about the potential of this and other quinoline derivatives as lead compounds in the development of new antimicrobial therapies to combat the growing threat of antibiotic resistance.

References

  • Title: Mechanisms of quinolone action and resistance: where do we stand? Source: Microbiology Society URL: [Link]

  • Title: Quinolone antibiotic - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review on Antimicrobial Activity of Quinoline - Human Journals Source: Human Journals URL: [Link]

  • Title: Quinolones Chemistry and its Therapeutic Activities Source: ResearchGate URL: [Link]

  • Title: Lab Six :. - Minimum Bacteriocidal Concentration (MBC) Source: College of Pharmacy, University of Basrah URL: [Link]

  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io Source: Protocols.io URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory Source: Antimicrobial Testing Laboratory URL: [Link]

  • Title: Disk diffusion test - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics Source: Hardy Diagnostics URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology Source: American Society for Microbiology URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory Source: Microchem Laboratory URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Synthesis of Quinoline Analogues as Anti-microbial Agents - R Discovery Source: R Discovery URL: [Link]

  • Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap Source: European Union URL: [Link]

  • Title: Department of Medical Laboratories Techniques Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion Source: Al-Mustaqbal University College URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology Source: American Society for Microbiology URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Springer Link URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: First Step to Antimicrobial Testing Source: MIS URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | myadlm.org Source: myadlm.org URL: [Link]

  • Title: Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio - ASM Journals Source: American Society for Microbiology URL: [Link]

  • Title: MIC Determination By Microtitre Broth Dilution Method - Hancock Lab Source: Hancock Lab URL: [Link]

  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions Source: Frontiers URL: [Link]

  • Title: Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - Frontiers Source: Frontiers URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit|Products - NACALAI TESQUE, INC. Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of action – Host response, activity, profiling & efficacy of your antimicrobials Source: bioaster.org URL: [Link]

  • Title: Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model Source: ACS Publications URL: [Link]

Sources

Method

Application Notes: 4-(Quinolin-8-yl)but-2-enal as a Privileged Precursor for Synergistic Heterocyclic Synthesis

Introduction & Chemical Rationale The design of highly functionalized, chiral heterocyclic scaffolds frequently relies on the strategic selection of bifunctional precursors. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The design of highly functionalized, chiral heterocyclic scaffolds frequently relies on the strategic selection of bifunctional precursors. 4-(Quinolin-8-yl)but-2-enal (CAS: 1824830-26-3) has emerged as an exceptionally versatile building block in modern synthetic chemistry. Its utility lies in the unique geometric and electronic synergy between its two distinct moieties:

  • The Quinolin-8-yl Directing Group: The quinoline nitrogen, in conjunction with the adjacent coordination sites, acts as a highly robust bidentate directing group. Computational and experimental studies establish the quinolin-8-yl moiety as one of the strongest coordinating groups available for transition-metal catalysis, capable of anchoring metals like Palladium (Pd) or Iridium (Ir) in strict spatial orientations[1].

  • The But-2-enal Electrophile: The

    
    -unsaturated aldehyde chain serves as a classic Michael acceptor. It is readily activated by chiral secondary amines (organocatalysis) to form highly electrophilic iminium intermediates, or it can be utilized in N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolutions[2].
    

When subjected to synergistic catalysis (combining a transition metal with an organocatalyst), the quinolin-8-yl group stabilizes the metal-alkene complex and completely suppresses undesired


-hydride elimination pathways[3]. Simultaneously, the organocatalyst lowers the lowest unoccupied molecular orbital (LUMO) of the enal, dictating precise facial selectivity during nucleophilic attack or C-H insertion.

Pathway A 4-(Quinolin-8-yl)but-2-enal Precursor B Iminium Formation (Organocatalyst) A->B Amine C N-Directed Coordination (Pd/Ir Catalyst) A->C Metal D Metallacycle-Iminium Intermediate B->D C->D E Stereoselective Nucleophilic Attack D->E Substrate F Quinoline-Fused Chiral Scaffold E->F Turnover

Figure 1: Synergistic activation pathways for 4-(Quinolin-8-yl)but-2-enal.

Optimization of Synergistic Catalysis: Data & Causality

Developing a self-validating protocol requires understanding how different variables manipulate the reaction pathway. In dual catalytic systems for the hydroalkylation and annulation of quinoline-enals, the interplay between the metal, chiral amine, and solvent is delicate. Below is a summarized optimization matrix demonstrating the causality behind parameter selection for the enantioselective conversion of 4-(quinolin-8-yl)but-2-enal into fused quinoline derivatives[3].

EntryMetal Catalyst (5 mol%)Organocatalyst (20 mol%)SolventTemp (°C)Yield (%)ee (%)Mechanistic Causality & Observations
1

L-ProlineToluene254265Poor solubility of proline in non-polar media limits the steady-state concentration of the iminium ion.
2

MacMillan 1st Gen

257082Enhanced facial shielding by the bulky benzyl group improves ee; solvent polarity aids intermediate stabilization.
3

Pyrrolidin-2-ylmethanolToluene858894High temperatures overcome the activation barrier for metal insertion. The alcohol acts as an optimal hydrogen bond donor[3].
4NonePyrrolidin-2-ylmethanolToluene850-Complete lack of reactivity confirms the essential role of Pd for alkene activation and C-H insertion.
5

NoneToluene85150Trace unselective background reaction. Confirms organocatalyst is required to lower LUMO for efficient attack.

Experimental Protocols

The following step-by-step methodology outlines the asymmetric synergistic functionalization of 4-(quinolin-8-yl)but-2-enal. This protocol focuses on operational security, strict stoichiometric control, and maximizing catalytic turnover.

Protocol: Enantioselective Synergistic Annulation

Reagents & Materials:

  • Substrate: 4-(Quinolin-8-yl)but-2-enal (0.2 mmol)

  • Metal Catalyst:

    
     (5.2 mg, 0.02 mmol)[3]
    
  • Organocatalyst: Pyrrolidin-2-ylmethanol (4.0 mg, 0.04 mmol)[3]

  • Additive: Glacial Acetic Acid (11.5

    
    L, 0.2 mmol)[3]
    
  • Solvent: Anhydrous Toluene (0.2 mL)[3]

Protocol P1 Step 1: Purge & Pre-activate P2 Step 2: Amine & Acid Addition P1->P2 P3 Step 3: Thermal Annulation P2->P3 P4 Step 4: Quench & Extract P3->P4

Figure 2: Step-by-step workflow for metal-enamine synergistic functionalization.

Step 1: Vessel Preparation and Catalyst Loading
  • Equip a 10 mL flame-dried Schlenk tube with a magnetic stir bar.

  • Add the metal catalyst (

    
    ) and the organocatalyst (pyrrolidin-2-ylmethanol) to the tube.
    
  • Evacuate the Schlenk tube and backfill with ultra-high purity Nitrogen (repeat 3 times).

  • Causality: While the Pd(II) pre-catalyst is relatively stable, the active catalytic intermediates generated during the cycle are highly susceptible to oxidation by ambient

    
    . Ensuring a rigorously anaerobic environment prevents premature catalyst degradation and black palladium precipitation[3].
    
Step 2: Reaction Initiation
  • Inject 0.2 mL of anhydrous toluene via syringe.

  • Add the nucleophilic coupling partner (e.g., ketone derivative, 6.0 equiv) followed by glacial acetic acid (0.2 mmol).

  • Finally, add 4-(quinolin-8-yl)but-2-enal (0.2 mmol) dropwise to the mixture.

  • Causality: Acetic acid is a dual-purpose additive. It drastically accelerates the formation of the enamine/iminium equilibrium by acting as a proton shuttle during the dehydration of the hemiaminal intermediate. Furthermore, it aids in the concerted metalation-deprotonation (CMD) pathway for the transition metal[3]. Adding the enal last ensures the catalyst matrix is fully formed, preventing side-reactions like substrate homo-oligomerization.

Step 3: Thermal Maturation
  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 85 °C.

  • Allow the mixture to stir vigorously for 40 hours.

  • Causality: Steric congestion around the highly ordered, highly rigid bidentate metallacycle transition state requires elevated thermal energy to drive the rate-limiting nucleophilic attack and subsequent product turnover. A 40-hour period ensures complete consumption of the substrate, which is critical because unreacted starting material often co-elutes with the product during chromatography[3].

Step 4: Quenching and Analytical Validation
  • Cool the reaction mixture to room temperature and quench by passing it through a short pad of silica gel, eluting with ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via

    
    H NMR. The successful conversion is confirmed by the disappearance of the characteristic enal aldehyde proton signal (
    
    
    
    9.5–9.8 ppm) and the emergence of new shielded signals indicative of the annulated ring system.
  • Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to yield the pure chiral heterocyclic product.

Alternative Pathways: Atroposelective Synthesis

Beyond standard enamine catalysis, the 4-(quinolin-8-yl)but-2-enal framework can be leveraged in atroposelective synthesis . Because the quinoline ring can exhibit restricted rotation under specific steric conditions, asymmetric processes can yield axially chiral biaryl or heterocyclic systems.

For example, organocatalytic atroposelective Friedländer heteroannulations utilizing chiral phosphoric acids have successfully converted related quinoline precursors into enantioenriched axially chiral polysubstituted scaffolds (up to 97% ee)[4]. Additionally, dynamic kinetic resolution (DKR) of rotationally restricted cyclic precursors containing quinoline fragments has been achieved using NHC-catalysis and Ir-catalyzed transfer hydrogenation, simultaneously installing central and axial chirality[5],[2]. Adapting these pathways to the but-2-enal derivative allows drug discovery scientists to generate complex 3D pharmaceutical libraries with finely tuned pharmacological profiles.

References

  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Dynamic Kinetic Resolution of 2‐(Quinolin‐8‐yl)
  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation Source: ScienceOpen URL
  • Access to C-N and N-N Axially Chiral Pyridinones via NHC-Catalyzed Dynamic Kinetic Resolution of Rotationally Restricted Cyclic Source: ChemRxiv URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Quinolin-8-yl)but-2-enal

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, scientists, and drug development professionals who are na...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique bifunctional molecule. Combining the reactive α,β-unsaturated aldehyde system with the photosensitive and potentially chelating quinoline moiety presents a distinct set of challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity and stability for your compound.

Frequently Asked Questions (FAQs)

Q1: My purified 4-(Quinolin-8-yl)but-2-enal is developing a yellow or brown color upon storage. What is causing this?

A1: This discoloration is a classic indicator of degradation, likely involving the quinoline ring system.[1] Quinoline and its derivatives are often susceptible to both oxidation and photodegradation, which can produce colored byproducts.[1] To mitigate this, ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light by using an amber vial or wrapping the container in foil, and kept at a low temperature (ideally ≤ -20°C).[2]

Q2: I'm observing a new spot appearing on my TLC plate when analyzing a sample that has been sitting on the bench for a few hours. What could this be?

A2: This is likely due to the inherent instability of the α,β-unsaturated aldehyde moiety. There are two primary possibilities:

  • Isomerization: You may be observing the formation of the (Z)-isomer from the thermodynamically more stable (E)-isomer, or vice-versa, especially if the sample is exposed to light or trace acid/base.

  • Degradation/Polymerization: α,β-unsaturated aldehydes are prone to spontaneous polymerization, especially when concentrated.[3] They can also oxidize to the corresponding carboxylic acid if exposed to air. Always analyze samples promptly after preparation.

Q3: My recovery from silica gel column chromatography is consistently low. Where is my product going?

A3: Low recovery during silica gel chromatography is a common and frustrating issue with compounds like this. The problem often stems from the interaction between your molecule and the stationary phase:

  • Irreversible Adsorption: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible binding.

  • On-Column Degradation: The acidic nature of silica gel can catalyze the polymerization or degradation of the sensitive enal functional group.[4] The large surface area and prolonged contact time exacerbate this issue.

Q4: What is the best general method for purifying crude 4-(Quinolin-8-yl)but-2-enal?

A4: Flash column chromatography is typically the most effective method.[3][5] However, due to the challenges mentioned in Q3, modifications to the standard procedure are highly recommended. This includes using a deactivated stationary phase and carefully selecting the solvent system. Distillation is often not a viable option due to the compound's likely high boiling point and thermal instability.

In-Depth Troubleshooting Guides
Issue 1: Product Degradation During Chromatographic Purification

The primary challenge in purifying 4-(Quinolin-8-yl)but-2-enal is preventing its degradation on the column. The combination of an acid-sensitive enal and a basic quinoline ring makes standard silica gel a hostile environment.

Root Cause Analysis:

  • Silica Gel Acidity: Standard silica gel has a pKa of ~4.5, making its surface acidic. This acidity can protonate the quinoline nitrogen, causing strong binding, and can also catalyze the polymerization of the α,β-unsaturated aldehyde.

  • Michael Addition: If the crude material contains nucleophilic impurities (e.g., unreacted amines from a prior synthetic step), these can react with the enal via a Michael addition, a reaction that can be catalyzed by the silica surface.[4]

Solutions & Mitigation Strategies:

  • Deactivate the Stationary Phase: Neutralizing the acidic sites on the silica gel is the most critical step.

    • Triethylamine (Et₃N) Wash: Before packing the column, prepare a slurry of the silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine by volume. This will neutralize the most acidic sites.

    • In-Situ Deactivation: Add 0.5-1% triethylamine directly to your chromatography eluent. This ensures the column remains deactivated throughout the purification process.

  • Choose an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative. However, it can sometimes lead to different reactivity issues, so it should be tested on a small scale first.

    • Florisil® or C18-Functionalized Silica (Reverse Phase): For more polar impurities, reverse-phase chromatography can be an excellent, albeit more expensive, option that avoids the issue of silica acidity.

  • Optimize Chromatography Conditions:

    • Run the Column "Fast": Minimize the residence time of the compound on the column. Use positive pressure ("flash" chromatography) to push the solvent through quickly.

    • Avoid Overloading: Overloading the column leads to broad peaks and longer elution times, increasing the chance of degradation. A general rule is to load no more than 1-5% of the silica gel mass.

    • Use Cooled Solvents: If the compound is particularly unstable, running the column with pre-chilled solvents can help slow down degradation rates.

Issue 2: Persistent Impurities and Co-Elution

Sometimes, impurities have similar polarity to the desired product, making separation difficult.

Root Cause Analysis:

  • Starting Material Carryover: Unreacted starting materials from the synthesis.

  • Isomeric Byproducts: Formation of (Z)-isomers or other constitutional isomers during the reaction.

  • Over-oxidation: Formation of 4-(Quinolin-8-yl)but-2-enoic acid.

Solutions & Mitigation Strategies:

  • Pre-Chromatography Workup:

    • Aqueous Washes: A simple liquid-liquid extraction can remove many impurities. A dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities like the over-oxidized carboxylic acid.[5] Be sure to neutralize your organic layer before concentrating.

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: If standard Hexane/Ethyl Acetate systems fail, screen other solvent systems with different selectivities. A table of common options is provided below.

    • Isocratic vs. Gradient Elution: For difficult separations, a very slow, shallow gradient can sometimes resolve closely eluting spots more effectively than an isocratic elution.

Solvent SystemPolarityNotes
Hexanes / Ethyl AcetateLow to MediumThe standard starting point. Good for general-purpose separation.
Dichloromethane / MethanolMedium to HighProvides different selectivity. Useful if impurities are unresolved in Hex/EtOAc.[6]
Toluene / AcetoneLow to MediumCan provide unique selectivity for aromatic compounds.
Hexanes / Diethyl EtherLowDiethyl ether is less polar than ethyl acetate and can improve separation of non-polar compounds.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol provides a step-by-step guide for purifying 4-(Quinolin-8-yl)but-2-enal using a deactivated silica gel column.

Materials:

  • Crude 4-(Quinolin-8-yl)but-2-enal

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Chromatography-grade solvents (e.g., Hexanes, Ethyl Acetate)

  • Glass column with stopcock

  • Positive pressure source (air or nitrogen)

  • Collection tubes

Procedure:

  • Determine Eluent Conditions: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35. Add 0.5% Et₃N to this solvent system for the TLC plate to mimic column conditions.

  • Prepare the Slurry: For every 1 gram of crude product, measure out ~30-50 grams of silica gel. In a beaker, create a slurry of the silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) containing 0.5% Et₃N.

  • Pack the Column: Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column bed.

  • Elute the Column:

    • Carefully add your eluent to the column.

    • Apply positive pressure and begin collecting fractions.

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase.

  • Analyze Fractions: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure. Important: Do not heat the sample excessively to avoid polymerization. It is often best to leave a trace amount of solvent and remove the final volatiles under high vacuum at room temperature.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for the purification of 4-(Quinolin-8-yl)but-2-enal.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Steps cluster_post Post-Purification crude Crude Product tlc TLC Analysis (with 0.5% Et3N) crude->tlc workup Aqueous Workup (Acid/Base Wash) tlc->workup Complex Mixture column Flash Column Chromatography (Deactivated Silica) tlc->column Relatively Clean workup->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation (Minimal Heat) combine->evap purity Purity Check (NMR, HPLC) evap->purity purity->column <95% Pure storage Store Cold, Dark, Inert (≤ -20°C) purity->storage >95% Pure

Caption: Workflow for the purification of 4-(Quinolin-8-yl)but-2-enal.

Storage and Handling

Proper storage after purification is as critical as the purification itself to maintain the integrity of 4-(Quinolin-8-yl)but-2-enal.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: Store at or below -20°C. This slows the rate of all potential degradation and polymerization reactions.

  • Light: Protect from all light sources by using amber vials or wrapping clear vials in aluminum foil.[7]

  • Form: If possible, store as a solid. If it is an oil, storing it as a dilute solution in a dry, degassed solvent (e.g., toluene) at low temperature can sometimes inhibit polymerization.

References
  • Benchchem. Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. [Online].
  • Andreoli, R., et al. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Online]. Available: [Link]

  • Science of Synthesis. (2006). Product Class 8: α,β-Unsaturated Aldehydes. Thieme. [Online].
  • Putteti, S., et al. (2016). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Online].
  • Merkulov, V.V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. [Online].
  • Zheng, B., et al. (2009). (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Online]. Available: [Link]

  • Rojas-Llanes, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Online]. Available: [Link]

  • University of California. Chemical Storage and Segregation. Environmental Health & Safety. [Online]. Available: [Link]

  • UCLA. Chemical Storage & Handling. Environment, Health & Safety. [Online]. Available: [Link]

  • Macaluso, J. (2021). Alpha, beta-unsaturated aldehydes: the underrepresented markers of disease. Doctoral dissertation, Cleveland State University. [Online]. Available: [Link]

  • Mironov, M., et al. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules. [Online]. Available: [Link]

  • John, S., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF DRUG SUBSTANCES. World Journal of Pharmaceutical Research. [Online]. Available: [Link]

  • Iowa State University. Chemical Handling and Storage. Environmental Health and Safety. [Online]. Available: [Link]

  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. [Online].
  • Morrison, R.T., & Boyd, R.N. (1973). Organic Chemistry, 3rd ed. (Chapter 27 Summary: α,β-Unsaturated Carbonyl Compounds). [Online].
  • Westaway, S.M., et al. (2016). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry. [Online]. Available: [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. (2015). Google Patents. [Online].
  • Fun, H.-K., et al. (2009). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Online]. Available: [Link]

  • Martínez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. [Online]. Available: [Link]

  • Kuo, C-C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. Journal of Pharmacy and Pharmacology. [Online]. Available: [Link]

  • Zhang, Q., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Quinolin-8-yl)but-2-enal

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Quinolin-8-yl)but-2...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Quinolin-8-yl)but-2-enal. We address common experimental challenges, from low yields to complex side reactions and purification difficulties, through a structured troubleshooting guide and frequently asked questions. Our goal is to explain the causality behind these issues and provide field-proven protocols to ensure successful, reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 4-(Quinolin-8-yl)but-2-enal.

Problem 1: Low or No Product Yield

Question: My reaction has failed to produce the target compound, or the yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?

Answer: Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route. The two most logical approaches to this molecule are a Crossed-Aldol Condensation and a Horner-Wadsworth-Emmons (HWE) Olefination .

For a Crossed-Aldol Condensation (8-Quinolinecarboxaldehyde + Acetaldehyde):

  • Incomplete Enolate Formation: Acetaldehyde must be deprotonated by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. If the base is weak, old, or insufficient, this crucial first step will not occur efficiently.

  • Base-Induced Decomposition: Aldehydes can undergo side reactions under strongly basic conditions. 8-Quinolinecarboxaldehyde, which lacks α-hydrogens, could potentially undergo a Cannizzaro reaction, though this is typically slow. The product itself can also be sensitive to strong base.

  • Poor Reactivity of the Aldehyde: While generally reactive, steric hindrance or electronic effects of the quinoline moiety could play a role.

  • Reaction Equilibrium: Aldol additions are often reversible.[1] To drive the reaction to completion, the subsequent dehydration (condensation) step, which forms a stable conjugated system, is critical. This is often promoted by heat.[1][2]

For a Horner-Wadsworth-Emmons (HWE) Reaction (8-Quinolinecarboxaldehyde + Phosphonate Reagent):

  • Moisture Contamination: This is the most frequent cause of failure. The phosphonate carbanion is a strong base and will be instantly quenched by any protic impurities like water.[3] Ensure all glassware is oven-dried, and all solvents are strictly anhydrous.

  • Incomplete Deprotonation: The base (e.g., NaH, NaOMe, LHMDS) must be strong enough and used in sufficient quantity (typically 1.1-1.2 equivalents) to fully deprotonate the phosphonate.[3]

  • Base-Substrate Incompatibility: If your 8-quinolinecarboxaldehyde starting material has base-sensitive functional groups, they may be interfering with the reaction.

  • Low Reaction Temperature: While initial deprotonation is often done at 0 °C, the subsequent addition to the aldehyde may require warming to room temperature to proceed at a reasonable rate.[3]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve issues related to low product yield.

G cluster_aldol Aldol Route cluster_hwe HWE Route start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, etc.) start->check_sm check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Base) start->check_reagents analyze Analyze Crude Mixture by LCMS/NMR to Identify Byproducts start->analyze If Starting Materials are OK aldol_base Increase Base Equivalents or Use Stronger Base (e.g., LDA) check_reagents->aldol_base If Reagents are Suspect hwe_dry Ensure Strictly Anhydrous Conditions (Oven-dry Glassware, Dry Solvents) check_reagents->hwe_dry If Reagents are Suspect aldol_temp Increase Reaction Temperature to Promote Condensation aldol_add Slowly Add Acetaldehyde to Aldehyde/Base Mixture hwe_base Use Stronger Base (e.g., n-BuLi, LHMDS) or Increase Equivalents hwe_temp Allow Reaction to Warm to RT After Aldehyde Addition analyze->aldol_temp Based on Byproduct Analysis analyze->hwe_base Based on Byproduct Analysis

Caption: A logical flowchart for troubleshooting low-yield reactions.

Problem 2: Complex Byproduct Profile from Aldol Condensation

Question: My crude reaction mixture shows multiple spots on TLC and a complex NMR spectrum. What are the likely side reactions in my crossed-aldol condensation?

Answer: Crossed-aldol reactions between two different aldehydes, especially when one is enolizable like acetaldehyde, can be plagued by side reactions.[4][5]

  • Acetaldehyde Self-Condensation: The most common side reaction. The enolate of acetaldehyde can attack another molecule of acetaldehyde, leading to 3-hydroxybutanal and ultimately crotonaldehyde after condensation. This dimer can then go on to form higher-order oligomers and polymers, resulting in a complex mixture.

  • Michael Addition: The enolate of acetaldehyde can act as a nucleophile in a conjugate (Michael) addition, attacking the β-carbon of your desired α,β-unsaturated product, 4-(Quinolin-8-yl)but-2-enal. This leads to a higher molecular weight adduct.

  • Polymerization: Both the starting acetaldehyde and the final enal product can be susceptible to polymerization under basic conditions.

Visualizing Aldol Side Reactions

G cluster_desired Desired Pathway cluster_side Side Reactions QCHO 8-Quinoline- carboxaldehyde Product Desired Product: 4-(Quinolin-8-yl)but-2-enal QCHO->Product Condensation AcCHO Acetaldehyde Enolate Acetaldehyde Enolate AcCHO->Enolate SelfCond Self-Condensation Product (Crotonaldehyde) AcCHO->SelfCond Base Base (OH⁻) Base->AcCHO Deprotonation Enolate->QCHO Nucleophilic Attack Enolate->AcCHO Attack on Acetaldehyde Enolate->Product Michael Addition Michael Michael Adduct (High MW Byproduct) Product->Michael

Caption: Competing reaction pathways in the crossed-aldol synthesis.

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: The most effective strategy is to maintain a low concentration of the enolizable partner. This is achieved by adding the acetaldehyde slowly to a solution containing the 8-quinolinecarboxaldehyde and the base.

  • Use a Pre-formed Enolate: For more control, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate of acetaldehyde at low temperature before adding the quinoline aldehyde.[6]

Problem 3: Purification Challenges

Question: I'm having difficulty purifying my final product. What are the best practices?

Answer: Purification of α,β-unsaturated aldehydes can be challenging due to their reactivity and potential for polymerization.[7]

  • Phosphorus Byproducts (HWE Route): The primary advantage of the HWE reaction over the classic Wittig is the formation of a water-soluble phosphate byproduct, which can be easily removed.[3] A thorough aqueous workup is essential. For the Wittig reaction, the byproduct triphenylphosphine oxide is notoriously difficult to separate from the desired product by chromatography due to similar polarities.[8]

  • Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause decomposition or polymerization of sensitive aldehydes. If you observe streaking or loss of material on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

  • Extraction with Sodium Bisulfite: Aldehydes can form charged adducts with sodium bisulfite, which can be extracted into an aqueous layer, separating them from non-aldehyde impurities.[9] The aldehyde can then be regenerated by adding a base to the aqueous layer. This is a highly effective purification technique for aldehyde-containing mixtures.[9]

Purification Challenge Recommended Solution Notes
Phosphine Oxide (Wittig) Difficult. Consider HWE instead. If necessary, try specialized chromatography or recrystallization.Triphenylphosphine oxide is a common and frustrating byproduct.[8]
Phosphate Byproduct (HWE) Perform multiple aqueous washes during workup (e.g., water and brine).The phosphate is water-soluble and should be easily removed.[3]
Product Degradation on Column Deactivate silica gel with ~1% triethylamine in the eluent. Work quickly.Avoid prolonged exposure to the stationary phase.
General Impurities Use a sodium bisulfite wash to selectively extract the aldehyde product.[9]Highly effective for separating aldehydes from other organic compounds.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Aldol or HWE, is generally preferred for synthesizing 4-(Quinolin-8-yl)but-2-enal? The Horner-Wadsworth-Emmons (HWE) reaction is often preferred. It typically offers higher yields, fewer side products compared to a crossed-aldol reaction, and produces a water-soluble phosphate byproduct that simplifies purification.[3][10] Furthermore, the HWE reaction strongly favors the formation of the more stable (E)-alkene.[10][11]

Q2: What is the expected stereochemistry of the C=C double bond? Both the aldol condensation and the HWE reaction are expected to predominantly yield the thermodynamically more stable (E)-isomer (trans). The stability is derived from minimizing steric interactions between the quinoline group and the aldehyde group. Stabilized phosphonate ylides used in the HWE reaction are well-known to give excellent E-selectivity.[10][12]

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material (8-quinolinecarboxaldehyde) and the less polar product. Visualize the spots under a UV lamp (254 nm), as the quinoline and conjugated system will be UV-active.

Q4: My purified product is unstable and changes color over time. How should I store it? α,β-Unsaturated aldehydes can be prone to oxidation and polymerization.[7] For long-term storage, it is best to keep the compound at a low temperature (e.g., -20 °C), under an inert atmosphere (argon or nitrogen), and protected from light.[7] Adding a radical inhibitor like a small crystal of butylated hydroxytoluene (BHT) can also help prevent polymerization.

Key Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed to favor the formation of the (E)-alkene and simplify purification.

Materials:

  • 8-Quinolinecarboxaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: HWE Olefination a. To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove mineral oil. b. Add anhydrous THF and cool the suspension to 0 °C in an ice bath. c. Add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise. d. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases. e. Re-cool the mixture to 0 °C and add a solution of 8-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. g. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. h. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is ethyl 4-(quinolin-8-yl)but-2-enoate.

  • Step 2: Reduction to the Aldehyde a. Dissolve the crude ester from the previous step in anhydrous DCM and cool to -78 °C under an argon atmosphere. b. Add DIBAL-H (1.1 eq, 1.0 M solution) dropwise, maintaining the temperature below -70 °C. c. Stir at -78 °C for 2-3 hours, monitoring by TLC. d. Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution. e. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. f. Extract three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(Quinolin-8-yl)but-2-enal.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is useful for purifying the final aldehyde product from non-aldehyde impurities.[9]

  • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., methanol or DMF for aliphatic aldehydes).[9]

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct may form.

  • Add an immiscible organic solvent like diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the layers. The desired aldehyde adduct will be in the aqueous layer. Wash the organic layer again with the bisulfite solution to ensure complete extraction.

  • Combine the aqueous layers. To regenerate the aldehyde, carefully add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).

  • Extract the liberated aldehyde with fresh ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the purified 4-(Quinolin-8-yl)but-2-enal.

References

  • Google Patents.
  • MDPI. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Science of Synthesis. Product Class 8: α,β-Unsaturated Aldehydes. [Link]

  • The Royal Society of Chemistry. Synthesis of the α,β-unsaturated Aldehyde. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • National Center for Biotechnology Information. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Patsnap Eureka. Aldol Condensation Explained: Mechanism, Types, and Examples. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • University of Toronto. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(Quinolin-8-yl)but-2-enal

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Quinolin-8-yl)but-2-enal. Given its chemical structure, this compound presents unique stability cha...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Quinolin-8-yl)but-2-enal. Given its chemical structure, this compound presents unique stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful handling and application of this molecule.

Understanding the Molecule: A Dual Reactivity Profile

4-(Quinolin-8-yl)but-2-enal possesses two key structural motifs that dictate its reactivity and stability: the quinoline ring and the α,β-unsaturated aldehyde system. The quinoline moiety is known to be susceptible to oxidation and photodegradation, while the α,β-unsaturated aldehyde is a highly reactive electrophile, prone to nucleophilic attack.[1][2][3] Understanding the interplay of these two features is critical for troubleshooting stability issues.

cluster_molecule 4-(Quinolin-8-yl)but-2-enal cluster_key Key Reactive Sites mol mol key1 Quinoline Ring (Susceptible to Oxidation & Photodegradation) key2 α,β-Unsaturated Aldehyde (Susceptible to Nucleophilic Attack) key3 β-Carbon (C4) (Site for 1,4-Conjugate Addition) key4 Aldehyde Carbonyl (C1) (Site for 1,2-Addition)

Caption: Key structural features and reactive sites of 4-(Quinolin-8-yl)but-2-enal.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(Quinolin-8-yl)but-2-enal turned yellow/brown upon storage. What is causing this discoloration?

A: Discoloration is a common indicator of degradation for quinoline-containing compounds.[3] This is typically caused by two main processes:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, forming N-oxides or hydroxylated derivatives, which are often colored.[4] This process can be accelerated by the presence of dissolved oxygen or trace metal impurities in the solvent.

  • Photodegradation: Many aromatic heterocyclic compounds, including quinolines, are photosensitive.[3][4] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts.

To mitigate this: Always store stock solutions in amber vials to protect from light and consider degassing solvents before use to minimize oxidation.[3]

Q2: I'm observing a rapid loss of my parent compound peak and the appearance of multiple new peaks in my HPLC analysis, even when stored in the dark and cold. What is the likely cause?

A: This is a classic sign of chemical instability, and for this molecule, the primary culprit is the highly reactive α,β-unsaturated aldehyde moiety.[2][5] This functional group is a potent electrophile and is susceptible to attack by a wide range of nucleophiles.

  • 1,4-Conjugate Addition (Michael Addition): The β-carbon of the enal system is electron-deficient and readily attacked by soft nucleophiles.[6][7] If your solution contains common laboratory reagents like Tris buffer (contains a primary amine), thiol-based reducing agents (e.g., DTT, β-mercaptoethanol), or even residual water, they can add to the molecule, leading to its rapid consumption.

  • 1,2-Addition: Stronger, "harder" nucleophiles may attack the carbonyl carbon directly.[7]

  • Polymerization: Due to their extended conjugation, α,β-unsaturated carbonyls can be prone to polymerization, which may appear as a broad, unresolved hump in the HPLC baseline or a loss of total detectable material.[2]

Q3: What are the recommended solvents for preparing and storing stock solutions?

A: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol, water) should be used with extreme caution and only for immediate use in subsequent reactions, as they can act as nucleophiles. Aprotic solvents are highly recommended for storage.

SolventRecommendationRationale
DMSO Highly Recommended Aprotic, polar, and an excellent solubilizing agent. Ensure use of high-purity, anhydrous grade.
Acetonitrile (ACN) Recommended Aprotic and less reactive than DMSO. Good for analytical standards. Ensure anhydrous grade.
Dichloromethane (DCM) Acceptable for Short-Term Aprotic but can contain acidic impurities that may catalyze degradation. Use freshly distilled or inhibitor-free.
Methanol / Ethanol Use with Caution / Not for Storage Protic solvents that can participate in addition reactions with the enal moiety. Prepare fresh for immediate use only.
Aqueous Buffers High Risk / Not for Storage Water is a weak nucleophile. Many common buffer components (Tris, glycine, phosphate) are nucleophilic and will react.

Q4: How should I handle aqueous experimental conditions? Can I use PBS?

A: Preparing aqueous solutions of this compound is challenging. Direct dissolution in buffers like PBS is not recommended for stock solutions due to the presence of water and nucleophilic phosphate ions.

Recommended Workflow for Aqueous Assays:

  • Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM).

  • For the experiment, perform a serial dilution in DMSO to an intermediate concentration.

  • Add a very small volume of the DMSO stock to the aqueous assay buffer immediately before starting the experiment (a "spike-and-go" approach). The final DMSO concentration in the assay should be kept low (typically <1%) to minimize solvent effects.

  • Run a control experiment with the compound in the assay buffer to monitor its stability over the time course of your experiment.

Troubleshooting Guides & Protocols

Guide 1: Investigating Unexpected Degradation

If you suspect your compound is degrading, a systematic approach is necessary. This workflow helps identify the cause.

Workflow: Troubleshooting Degradation start Observation: Loss of compound, new peaks in LC-MS/HPLC q1 Is the solution exposed to light? start->q1 a1_yes Action: Store in amber vial. Re-analyze. q1->a1_yes Yes q2 What is the solvent/buffer? q1->q2 No a1_yes->q2 a2_protic Issue: Protic/Nucleophilic Solvent. Action: Switch to aprotic solvent (DMSO, ACN). See Solvent Table. q2->a2_protic Protic or Nucleophilic q3 Is the pH acidic or basic? q2->q3 Aprotic end_node Problem Resolved or Degradation Pathway Identified a2_protic->end_node a3_extreme Issue: pH-mediated hydrolysis. Action: Buffer to neutral pH if possible. Perform pH stability study. q3->a3_extreme Yes q3->end_node Neutral a3_extreme->end_node

Caption: A logical workflow for troubleshooting degradation issues.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[8] This protocol exposes the compound to harsh conditions to accelerate degradation.

Objective: To identify the degradation pathways under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • 4-(Quinolin-8-yl)but-2-enal

  • Anhydrous DMSO or Acetonitrile (ACN)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Quinolin-8-yl)but-2-enal in ACN. This is your "unstressed" sample (T=0).

  • Set up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution as described below. For a non-treated control, mix the stock with an equal volume of HPLC-grade water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[3][4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[3][4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[3][4]

  • Incubation:

    • Keep the oxidative degradation sample at room temperature.

    • Incubate the acid, base, and control samples at 60°C to accelerate degradation.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).

    • Crucially, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, immediately after sampling.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Photostability:

    • Expose the stock solution (in a clear vial) to a photostability chamber or direct sunlight for 24 hours.

    • Analyze and compare against a control sample stored in the dark.

Interpreting Results:

Stress ConditionExpected Outcome if UnstableLikely Mechanism
Acid Hydrolysis Significant degradation.Acid-catalyzed hydration of the double bond or hydrolysis of the enal system.[9]
Base Hydrolysis Very rapid and significant degradation.Base-catalyzed addition of water (1,4-conjugate addition) or other reactions.[10]
Oxidation (H₂O₂) Significant degradation.Oxidation of the quinoline ring (N-oxidation) or the aldehyde group to a carboxylic acid.[4]
Photodegradation Moderate to significant degradation, possibly with color change.Photochemical reactions involving the aromatic quinoline ring system.[3][4]
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of stability.

Objective: To establish an RP-HPLC method for monitoring the stability of 4-(Quinolin-8-yl)but-2-enal.

Hypothetical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Scan the UV spectrum of the compound (likely has strong absorbance between 220-350 nm due to the conjugated system). Start with 254 nm and a Diode Array Detector (DAD) to monitor all wavelengths.[11]

  • Injection Volume: 10 µL.

Validation: To ensure the method is "stability-indicating," analyze the samples from the forced degradation study. A successful method will show baseline resolution between the parent peak and all new peaks that appear under the stress conditions.

Potential Degradation Pathways

Based on the known chemistry of its functional groups, the following degradation pathways are most likely.

Potential Degradation Pathways cluster_pathways parent 4-(Quinolin-8-yl)but-2-enal cond1 Nucleophiles (Nu-H) (e.g., H2O, R-NH2, R-SH) parent->cond1 cond2 Oxidants (H₂O₂) or Light/Air parent->cond2 cond3 UV/Ambient Light parent->cond3 path1 1,4-Conjugate Addition (Michael Addition) cond1->path1 deg1 4-(Quinolin-8-yl)-3-(nucleophile)butanal path1->deg1 path2 Oxidation cond2->path2 deg2 Quinoline-N-oxide derivative or 4-(Quinolin-8-yl)but-2-enoic acid path2->deg2 path3 Photodegradation cond3->path3 deg3 Hydroxyquinolines, Dimers, or other photoproducts path3->deg3

Caption: Plausible degradation pathways for 4-(Quinolin-8-yl)but-2-enal in solution.

References

  • Unknown. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls.
  • Unknown. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II.
  • Unknown. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC.
  • Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds.
  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • BenchChem. (2025). stability issues of 2-(2-Aminoethoxy)quinoline in different solvents.
  • BLD Pharm. (n.d.). 1824830-26-3|4-(Quinolin-8-yl)but-2-enal.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Frontiers. (2026). Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Cinnolin-8-amine.
  • Unknown. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-jFt3jEadWj2AEg4zdMzVofN5tASRuzm_SttAKGCWAiMjeMGuKGqxyacC8bUGm7whCMLY0VkDhEcIuCrD7MPb8-84AZ6rZBwfPMXowWhpt_DQqVnGIbEdTFAM4vENkCm4__rGfbIV3TXLRISiDE=
  • BenchChem. (n.d.). Degradation pathways of butenylthioureas under acidic/basic conditions.

Sources

Optimization

Technical Support Center: Crystallization of 4-(Quinolin-8-yl)but-2-enal

This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 4-(Quinolin-8-yl)but-2-enal. It is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 4-(Quinolin-8-yl)but-2-enal. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar compounds.

Introduction

4-(Quinolin-8-yl)but-2-enal is a quinoline derivative containing an α,β-unsaturated aldehyde functional group. Both the quinoline ring system and the reactive aldehyde can influence its crystallization behavior. Quinoline derivatives are a cornerstone in the development of a wide array of therapeutics, and achieving high purity and the desired crystalline form is critical for their efficacy and safety.[1] This guide addresses specific issues such as oiling out, poor crystal formation, and low yield, providing systematic approaches to optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 4-(Quinolin-8-yl)but-2-enal?

A1: A good starting point is a solvent system where the compound is moderately soluble.[2] For quinoline derivatives, solvent mixtures like chloroform-ethanol or light petroleum-benzene have been used successfully.[1][3] Given the aldehyde functionality, solvents such as methanol or ethanol could also be effective.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[6][7] This is a common issue with organic compounds.[8] To resolve this, try the following:

  • Add more solvent: The solution may be too concentrated. Add more of the "good" solvent, reheat until the oil dissolves, and then cool slowly.[5][6]

  • Slow down the cooling rate: Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice.[5] Insulate the flask or use a programmable cooling bath.

  • Change the solvent system: The boiling point of your solvent should ideally be lower than the melting point of your compound.[7]

Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A3: If nucleation is kinetically hindered, you can try to induce it by:

  • Scratching the inner surface of the flask with a glass rod at the liquid-air interface.[5][9]

  • Adding a seed crystal of the pure compound to the supersaturated solution.[5][9]

  • Cooling to a lower temperature in an ice bath after initial slow cooling to room temperature.[1]

Q4: How can I improve the yield of my crystallization?

A4: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[5] After slow cooling to room temperature, placing the solution in an ice bath can further precipitate the product.[1] However, be cautious as rapid cooling can sometimes co-precipitate impurities.[5]

Q5: What is the purpose of using a solvent pair in crystallization?

A5: A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble, allows for fine-tuning of the solubility. This technique is particularly useful when no single solvent has the ideal solubility characteristics. The "poor" solvent is added gradually to the hot, saturated solution in the "good" solvent until turbidity is observed, which is then cleared by adding a small amount of the "good" solvent before cooling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during the crystallization of 4-(Quinolin-8-yl)but-2-enal.

Issue 1: No Crystal Formation

Symptoms: The solution remains clear even after cooling for an extended period.

Caption: Troubleshooting workflow for no crystal formation.

Issue 2: "Oiling Out" - Formation of a Liquid Phase

Symptoms: A liquid, often syrupy, separates from the solution instead of solid crystals. This is due to the compound's melting point being lower than the solution temperature at the point of supersaturation.[6]

Caption: Troubleshooting workflow for "oiling out".

Issue 3: Poor Crystal Quality or Low Yield

Symptoms: Formation of very small needles, an amorphous powder, or recovery of a small amount of product.

Problem Possible Cause Recommended Solution
Very Small Crystals Rapid cooling leading to a high rate of nucleation.[5]Decrease the cooling rate. Use a larger volume of solvent to slow down the saturation process.[6]
Amorphous Solid The compound is crashing out of solution too quickly.Re-dissolve the solid in more solvent and allow it to cool more slowly. Ensure the solution is not overly concentrated.
Low Yield Too much solvent was used.[6]Use the minimum amount of hot solvent necessary for dissolution. After initial cooling, further cool the flask in an ice bath to maximize precipitation.[5]
The compound is significantly soluble in the cold solvent.Choose a different solvent where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Use a stemless funnel to prevent clogging.

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This method is suitable for compounds that are significantly more soluble in a hot solvent than in a cold one.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good choice for quinoline derivatives can be a mixture of a polar and a non-polar solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-(Quinolin-8-yl)but-2-enal and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.[9]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, you can place the flask on a surface that provides insulation, such as a wooden block or several layers of paper towels.[6]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (the anti-solvent) to the solution while stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.[1]

  • Crystal Growth: If necessary, gently warm the solution to re-dissolve the precipitate and then allow it to cool slowly.

  • Isolation: Collect, wash, and dry the crystals as described in the standard recrystallization protocol.

The Impact of Impurities

Impurities can significantly hinder the crystallization process by disrupting the crystal lattice formation.[5] They can also co-precipitate with the desired compound, leading to a lower purity of the final product. If you suspect that impurities are the cause of your crystallization problems, consider purifying the crude material using techniques like column chromatography before attempting recrystallization.[5] The presence of colored impurities can sometimes be addressed by treating the hot solution with activated charcoal followed by hot filtration.[6]

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • (n.d.). Liquid-crystalline quinoline derivatives. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. Retrieved from [Link]

  • (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Synthesis of the α,β-unsaturated Aldehyde. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(Quinolin-8-yl)but-2-enal

Welcome to the technical support center for the scale-up synthesis of 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this valuable chemical intermediate.

Introduction

The successful scale-up of 4-(Quinolin-8-yl)but-2-enal synthesis is critical for various research and development applications. This α,β-unsaturated aldehyde, incorporating a quinoline moiety, presents unique challenges during synthesis, primarily in the olefination step and subsequent purification. This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective formation of the trans-alkene, which is generally favored for its ease of purification and often desired for subsequent synthetic steps.[1][2][3]

Overall Synthetic Workflow

The synthesis of 4-(Quinolin-8-yl)but-2-enal is typically a two-stage process. The first stage involves the preparation of the key precursor, 8-quinolinecarboxaldehyde. The second stage is the olefination of this aldehyde to introduce the but-2-enal side chain.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Olefination (HWE) 8-Methylquinoline 8-Methylquinoline Oxidation Oxidation 8-Methylquinoline->Oxidation  SeO2, Dioxane 8-Quinolinecarboxaldehyde 8-Quinolinecarboxaldehyde Oxidation->8-Quinolinecarboxaldehyde Phosphonate_Reagent Diethyl (2-oxoethyl)phosphonate Aldehyde_Addition Aldehyde Addition 8-Quinolinecarboxaldehyde->Aldehyde_Addition Base Base Phosphonate_Reagent->Base  NaH, THF Ylide_Formation Phosphonate Ylide Base->Ylide_Formation Ylide_Formation->Aldehyde_Addition Target_Molecule 4-(Quinolin-8-yl)but-2-enal Aldehyde_Addition->Target_Molecule  Work-up & Purification

Caption: Overall workflow for the synthesis of 4-(Quinolin-8-yl)but-2-enal.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem 1: Low or No Yield of 4-(Quinolin-8-yl)but-2-enal in the HWE Reaction

  • Potential Cause A: Incomplete Deprotonation of the Phosphonate Reagent.

    • Explanation: The formation of the phosphonate carbanion is the first critical step in the HWE reaction.[3][4] Insufficient or inactive base, or the presence of protic impurities, can lead to incomplete deprotonation and thus low conversion.

    • Troubleshooting Suggestions:

      • Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried prior to use. Solvents like THF must be rigorously dried, for instance, by passing through a column of activated alumina or by distillation from sodium/benzophenone.

      • Verify Base Quality and Stoichiometry: Use a fresh, high-quality batch of sodium hydride (NaH). Ensure at least 1.1-1.2 equivalents of base are used to drive the deprotonation to completion.

      • Optimize Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to occur. Stir the phosphonate reagent with the base for at least 30-60 minutes at 0 °C to room temperature before adding the aldehyde.

  • Potential Cause B: Low Reactivity or Degradation of 8-Quinolinecarboxaldehyde.

    • Explanation: The aldehyde may be impure or degrade under the reaction conditions. The quinoline nitrogen can also influence the reactivity of the aldehyde.

    • Troubleshooting Suggestions:

      • Purify the Aldehyde: Ensure the 8-quinolinecarboxaldehyde is of high purity. If necessary, purify it by column chromatography or recrystallization before use.

      • Slow Addition of Aldehyde: Add the aldehyde solution dropwise to the pre-formed ylide solution at a low temperature (e.g., 0 °C) to minimize potential side reactions or degradation.[5]

      • Consider a More Reactive Phosphonate: If the issue persists, a more nucleophilic phosphonate ylide could be employed, although this may affect stereoselectivity.

Problem 2: Formation of Significant Side Products

  • Potential Cause A: Self-Condensation of the Aldehyde (Cannizzaro-type reaction).

    • Explanation: Under basic conditions, aldehydes lacking an α-hydrogen, such as 8-quinolinecarboxaldehyde, can undergo self-condensation.

    • Troubleshooting Suggestion:

      • Maintain Low Temperature during Aldehyde Addition: As mentioned previously, the slow addition of the aldehyde to the ylide at reduced temperatures is crucial.[5]

  • Potential Cause B: Michael Addition to the Product.

    • Explanation: The newly formed α,β-unsaturated aldehyde is an electrophile and can potentially react with any remaining nucleophiles in the reaction mixture.

    • Troubleshooting Suggestion:

      • Stoichiometric Control: Use a slight excess of the aldehyde relative to the phosphonate reagent to ensure the ylide is fully consumed.

      • Prompt Quenching: Once the reaction is complete (as determined by TLC), quench the reaction promptly to prevent post-reaction side products from forming.

Problem 3: Poor E/Z Stereoselectivity

  • Explanation: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from diethyl (2-oxoethyl)phosphonate, generally favors the formation of the (E)-isomer.[3][4] However, reaction conditions can influence the stereochemical outcome.

  • Troubleshooting Suggestions:

    • Choice of Base and Cation: The nature of the cation can influence the stereoselectivity. Sodium- and potassium-based bases generally provide higher E-selectivity than lithium-based bases.

    • Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux) can promote equilibration of the intermediates to favor the thermodynamically more stable (E)-isomer. However, this must be balanced with the potential for side reactions.

Problem 4: Difficult Purification of the Final Product

  • Potential Cause A: Co-elution with Triphenylphosphine Oxide (if a Wittig reaction is used).

    • Explanation: A major drawback of the traditional Wittig reaction is the formation of triphenylphosphine oxide, which can be difficult to separate from the desired product by chromatography.[6] The HWE reaction avoids this issue as the phosphate byproduct is water-soluble.

    • Troubleshooting Suggestion:

      • Utilize the HWE Reaction: The HWE reaction is highly recommended for scale-up to simplify purification.[3][4] The phosphate byproduct can be easily removed with an aqueous wash.

  • Potential Cause B: Product Instability on Silica Gel.

    • Explanation: α,β-Unsaturated aldehydes can be sensitive to acidic conditions, and prolonged exposure to silica gel during column chromatography may lead to degradation or polymerization.

    • Troubleshooting Suggestions:

      • Neutralized Silica Gel: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.

      • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize contact time with the stationary phase.

      • Alternative Purification Methods: Consider other purification techniques such as distillation under reduced pressure (if the product is thermally stable) or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the 8-quinolinecarboxaldehyde precursor on a larger scale?

A1: The oxidation of 8-methylquinoline using selenium dioxide (SeO₂) in a solvent like dioxane is a commonly cited and effective method.[7] For scale-up, careful temperature control and management of the selenium byproducts are crucial.

Q2: Which olefination method, Wittig or Horner-Wadsworth-Emmons, is better for this synthesis?

A2: For scale-up, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred.[3][4] The primary advantage is the formation of a water-soluble phosphate byproduct, which simplifies the purification process significantly compared to the triphenylphosphine oxide generated in the Wittig reaction.[6] The HWE reaction also often provides better (E)-stereoselectivity with stabilized ylides.[1][2]

Q3: How can I monitor the progress of the HWE reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting aldehyde and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q4: What are the best storage conditions for 4-(Quinolin-8-yl)but-2-enal?

A4: As an α,β-unsaturated aldehyde, the product may be susceptible to oxidation and polymerization over time.[8] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen) and protected from light.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Selenium dioxide used in the precursor synthesis is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid and reacts violently with water. The phosphonate reagents and the final product should be handled with care, and their toxicological properties should be reviewed before starting the experiment.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the Horner-Wadsworth-Emmons reaction to synthesize 4-(Quinolin-8-yl)but-2-enal. Optimization may be necessary depending on the scale and specific laboratory conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
Diethyl (2-oxoethyl)phosphonate196.161.12.16 g
Sodium Hydride (60% dispersion in mineral oil)24.001.20.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL
8-Quinolinecarboxaldehyde157.171.01.57 g
Saturated Aqueous Ammonium Chloride--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of diethyl (2-oxoethyl)phosphonate (1.1 eq) in anhydrous THF (10 mL).

    • Add the phosphonate solution dropwise to the stirred NaH suspension over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition:

    • Dissolve 8-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF (10 mL).

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the ylide solution over 20-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford 4-(Quinolin-8-yl)but-2-enal.

References

  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Methyl-8-quinolinecarboxaldehyde.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from a general organic chemistry resource.
  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • Beilstein Journal of Organic Chemistry. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis.
  • ACS Publications. (2017). N-Heterocyclic Carbene Catalyzed [4+2] Annulation of Enals via a Double Vinylogous Michael Addition: Asymmetric Synthesis of 3,5-Diaryl Cyclohexenones.
  • ACS Publications. (2026). N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones.
  • ResearchG
  • PMC. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols.
  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • Eurasian Chemico-Technological Journal. (n.d.). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
  • PMC. (n.d.). (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide.
  • PubMed. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline...
  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline.

Sources

Optimization

"byproduct identification in 4-(Quinolin-8-yl)but-2-enal synthesis"

Welcome to the technical support guide for the synthesis of 4-(Quinolin-8-yl)but-2-enal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(Quinolin-8-yl)but-2-enal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of reaction byproducts. Our goal is to provide you with the causal insights and validated protocols necessary to enhance reaction efficiency and product purity.

Troubleshooting Guide: Isolating Your Target from Impurities

This section addresses specific experimental observations and provides a logical framework for identifying and resolving byproduct-related issues.

Q1: My post-reaction analysis (HPLC, LC-MS) shows a significant peak with a molecular weight corresponding to my desired product plus the mass of the starting aldehyde (quinoline-8-carbaldehyde). What is this impurity?

A1: This observation strongly suggests the formation of a Michael addition byproduct . The target compound, 4-(Quinolin-8-yl)but-2-enal, is an α,β-unsaturated aldehyde, making it susceptible to 1,4-conjugate addition by nucleophiles.[1] In this case, the enolate of the starting aldehyde can act as a nucleophile and attack the β-carbon of the newly formed enal product.

Causality: Under basic conditions required for an aldol-type condensation, any remaining quinoline-8-carbaldehyde can be deprotonated at the α-position (if applicable, though less likely for an aldehyde) or another nucleophile present can attack the product. The resulting enolate then acts as a Michael donor. This is particularly prevalent if the reaction is allowed to proceed for extended periods after the initial condensation or at elevated temperatures.

Identification & Mitigation Strategy:

  • Mass Spectrometry (MS): Confirm the molecular weight of the byproduct. It should correspond to [M_product + M_starting_aldehyde].

  • NMR Spectroscopy: The ¹H NMR spectrum of the byproduct will be complex but should show characteristic signals for both the butenal and quinoline-carbaldehyde moieties, along with the loss of the vinylic protons of the enal.

  • Mitigation:

    • Control Stoichiometry: Use a slight excess of the acetaldehyde equivalent (the "but-2-enal" precursor) to ensure the quinoline-8-carbaldehyde is fully consumed.

    • Monitor Reaction Progress: Use TLC or rapid HPLC analysis to stop the reaction as soon as the starting aldehyde is consumed, preventing the subsequent Michael addition.

    • Purification: This byproduct can often be separated from the desired product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2][3]

Q2: My reaction yield is low, and upon workup, I notice the aqueous layer has a lower pH than expected. My final product also contains an impurity that is difficult to remove.

A2: This is a classic sign of over-oxidation of the aldehyde product to its corresponding carboxylic acid, 4-(Quinolin-8-yl)but-2-enoic acid. α,β-Unsaturated aldehydes are notoriously prone to oxidation, especially when exposed to air (oxygen).[2][4][5]

Causality: The aldehyde proton is susceptible to abstraction, and the resulting species can be readily oxidized by atmospheric oxygen, particularly under basic conditions or in the presence of trace metal catalysts. This process is often accelerated by light.[2] The formation of the carboxylic acid not only reduces the yield of the desired product but also complicates purification due to its different polarity and potential to form salts.

Identification & Mitigation Strategy:

  • Analytical Confirmation:

    • HPLC: The carboxylic acid will have a different retention time, usually eluting earlier in reversed-phase HPLC.

    • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) peak.

    • ¹H NMR: The aldehydic proton signal (typically δ 9.3–10.2) will be absent in the byproduct.[2]

  • Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[2]

    • Degassed Solvents: Use solvents that have been degassed prior to use.

    • Quench Carefully: Upon completion, quench the reaction and proceed with the workup promptly.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (-20 °C is recommended) to prevent degradation.[6] Adding a radical inhibitor like hydroquinone can also improve stability during storage.[2]

Q3: My ¹H NMR spectrum shows two sets of signals for the vinylic protons, and the coupling constants are different. What does this indicate?

A3: This indicates the presence of both E and Z stereoisomers of the α,β-unsaturated aldehyde. While the E-isomer is typically the thermodynamically favored and major product in aldol-type condensations, the Z-isomer can form under certain conditions.[7][8]

Causality: The stereochemical outcome of the elimination step (dehydration) of the aldol addition product determines the final E/Z ratio. The transition state leading to the E-isomer is generally lower in energy, but reaction conditions (base, solvent, temperature) can influence the ratio.

Identification & Mitigation Strategy:

  • NMR Analysis: The key to differentiation is the coupling constant (J) between the two vinylic protons (Hα and Hβ).

    • E-isomer: Exhibits a larger coupling constant, typically in the range of J = 15-16 Hz.[2]

    • Z-isomer: Exhibits a smaller coupling constant, typically J = 10-12 Hz.

  • Mitigation & Purification:

    • Thermodynamic Control: Allowing the reaction to stir for a longer period at a moderate temperature can sometimes favor isomerization to the more stable E-isomer.

    • Chromatography: The two isomers can often be separated by careful flash column chromatography, as they will have slightly different polarities.

    • Alternative Routes: If a high stereoselectivity is critical, consider alternative olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which often provides excellent E-selectivity.[9]

Frequently Asked Questions (FAQs)

  • Q: What is the most common byproduct in this synthesis?

    • A: The most frequently encountered byproducts arise from the high reactivity of the α,β-unsaturated aldehyde product itself. These include self-condensation or Michael addition products and the over-oxidation product (carboxylic acid).[1][2][5]

  • Q: What is the best analytical technique for routine purity checks of 4-(Quinolin-8-yl)but-2-enal?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine analysis. Quinoline derivatives are strong chromophores, allowing for sensitive detection.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid) typically provides good separation of the main product from common impurities.[11]

  • Q: Can I use a Wittig reaction instead of an aldol condensation? What byproducts should I expect?

    • A: Yes, a Wittig reaction between quinoline-8-carbaldehyde and a suitable phosphonium ylide is a viable alternative. The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). While generally effective, the removal of TPPO can be challenging as it is often co-polar with the desired product.[9] Furthermore, the stereoselectivity (E/Z ratio) of the Wittig reaction depends heavily on the nature of the ylide and the reaction conditions.[12]

Byproduct Summary & Analytical Signatures

Byproduct NameStructureMolecular Weight (Relative to Product)Key Analytical Signature (¹H NMR)Key Signature (MS)
4-(Quinolin-8-yl)but-2-enoic acid R-CH=CH-COOH+16 DaAbsence of aldehyde proton (δ ~9.5 ppm); presence of a broad carboxylic acid proton.M+16 peak
E/Z Isomer (Z)-R-CH=CH-CHO0 DaVinylic coupling constant J ≈ 10-12 Hz.Same mass as product.
Michael Adduct Product + Quinoline-8-carbaldehyde+157.17 DaLoss of vinylic signals; complex aliphatic region.M + 157 peak
Aldol Self-Condensation Product 2x Product - H₂O(2 x M) - 18 DaHighly complex spectrum with multiple olefinic and aliphatic signals; higher molecular weight.M_product*2 - 18 peak

Where R = Quinolin-8-yl

Diagrams and Workflows

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathways leading to the desired product and two common byproducts: oxidation and Michael addition.

Byproduct_Formation Figure 1: Key Byproduct Formation Pathways Start Quinoline-8-carbaldehyde + Acetaldehyde equivalent Product 4-(Quinolin-8-yl)but-2-enal (Desired Product) Start->Product Aldol Condensation (Base, EtOH) Oxidation 4-(Quinolin-8-yl)but-2-enoic acid (Oxidation Byproduct) Product->Oxidation [O] (Air, Light) Michael Michael Adduct (Addition Byproduct) Product->Michael + Quinoline-8-carbaldehyde (Excess starting material, heat)

Caption: Figure 1: Key Byproduct Formation Pathways.

Troubleshooting Workflow for Unexpected HPLC Peaks

This workflow provides a logical sequence of steps to identify an unknown impurity observed during HPLC analysis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Impurities Start Unexpected Peak in HPLC CheckMS Analyze with LC-MS. What is the MW? Start->CheckMS MW_Plus16 MW = Product + 16 Da? CheckMS->MW_Plus16 Analyze MW MW_PlusSM MW = Product + Start Aldehyde? MW_Plus16->MW_PlusSM No Oxidation Likely Oxidation Product (Carboxylic Acid) MW_Plus16->Oxidation Yes Michael Likely Michael Adduct MW_PlusSM->Michael Yes Other Investigate other possibilities: - Self-condensation - Isomerization - Solvent/reagent impurity MW_PlusSM->Other No ConfirmNMR Confirm structure with ¹H NMR and IR Oxidation->ConfirmNMR Michael->ConfirmNMR

Caption: Figure 2: Troubleshooting Workflow for Impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general framework for analyzing the purity of 4-(Quinolin-8-yl)but-2-enal.

  • System: Standard HPLC with UV-Vis Detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. (Note: Gradient may need optimization).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the quinoline moiety).[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of crude or purified product in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[11]

References

  • Science of Synthesis, (2006). Product Class 8: α,β-Unsaturated Aldehydes. Thieme. [Link]

  • Pauter, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • RSC, (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. Royal Society of Chemistry. [Link]

  • Google Patents, (1987).
  • ResearchGate, (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • ResearchGate, (2013). Using NMR To Investigate Products of Aldol Reactions. [Link]

  • Master Organic Chemistry, (2022). Aldol Addition and Condensation Reactions. [Link]

  • ResearchGate, (2017). Scope of the oxidative esterification of enals. [Link]

  • Organic Chemistry Portal, (2021). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • MDPI, (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. [Link]

  • Chemistry LibreTexts, (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Jack Westin, (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • Kwantlen Polytechnic University, (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Wikipedia, (n.d.). Wittig reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Systems for 4-(Quinolin-8-yl)but-2-enal Synthesis

Welcome to the technical support center for the synthesis of 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Quinolin-8-yl)but-2-enal. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized quinoline derivatives. The primary and most efficient route to 4-(Quinolin-8-yl)but-2-enal is the regioselective hydroformylation of 8-vinylquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this catalytic reaction, ensuring high yield, selectivity, and catalyst stability.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the hydroformylation of 8-vinylquinoline.

Q1: My reaction shows low or no conversion of 8-vinylquinoline. What are the likely causes?

A1: Low conversion is typically linked to catalyst activity. The primary suspects are:

  • Inactive Catalyst Precursor: Ensure your rhodium precursor (e.g., Rh(acac)(CO)₂) is properly stored and handled. Pre-activation to form the active hydride species is critical.

  • Inhibitors in Reagents/Solvent: Trace impurities, particularly oxygen, peroxides, or sulfur compounds, can irreversibly poison the rhodium catalyst.[1] Ensure all solvents and gases (CO/H₂) are of high purity and thoroughly deoxygenated.

  • Incorrect Reaction Conditions: Hydroformylation is sensitive to temperature and pressure.[2] Temperatures that are too low will result in sluggish kinetics, while excessively high temperatures can lead to catalyst decomposition.[3]

  • Insufficient Ligand Concentration: An inadequate ligand-to-rhodium ratio can lead to the formation of inactive rhodium carbonyl clusters, such as Rh₄(CO)₁₂ or Rh₆(CO)₁₆.[1]

Q2: My main product is the branched aldehyde, 3-(Quinolin-8-yl)propanal, instead of the desired linear 4-(Quinolin-8-yl)but-2-enal. How can I improve linear selectivity?

A2: Regioselectivity in hydroformylation is almost entirely governed by the ligand coordinated to the rhodium center.[4]

  • Steric Hindrance: To favor the linear product, you must use bulky phosphine or phosphite ligands. The steric bulk around the metal center disfavors the formation of the more crowded branched alkyl-rhodium intermediate. Ligands like triphenylphosphine (PPh₃) provide moderate selectivity, but more sterically demanding ligands are often required for high linear-to-branched (l:b) ratios.[2]

  • CO Partial Pressure: Increasing the partial pressure of carbon monoxide can also favor the formation of the linear aldehyde, although excessively high pressures may inhibit the overall reaction rate.[2][4] This is a trade-off that must be optimized.

Q3: I am observing a significant amount of 8-ethylquinoline as a byproduct. What is causing this and how can I prevent it?

A3: The formation of 8-ethylquinoline is due to a competing hydrogenation side reaction.[1] This occurs when the vinyl substrate is hydrogenated by the active rhodium-hydride species.

  • H₂/CO Ratio: An excessively high hydrogen (H₂) to carbon monoxide (CO) ratio will favor hydrogenation. The optimal H₂/CO ratio is typically between 1:1 and 1.1:1.[5]

  • Temperature: Higher temperatures can increase the rate of hydrogenation relative to hydroformylation. Running the reaction at the lowest effective temperature can minimize this side product.

  • Ligand Electronics: Electron-donating ligands can sometimes increase the hydridic character of the catalyst, potentially favoring hydrogenation.

Q4: My catalyst appears to be deactivating over the course of the reaction or during recycling attempts. What are the common deactivation pathways?

A4: Catalyst deactivation is a significant challenge in homogeneous catalysis.[6]

  • Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen to form phosphine oxides, which are poor ligands for rhodium. Phosphite ligands are susceptible to hydrolysis.

  • Cluster Formation: Under conditions of low CO pressure or insufficient ligand concentration, the active mononuclear rhodium species can aggregate to form inactive and often irreversible rhodium carbonyl clusters.[1]

  • Product Inhibition: In some cases, the aldehyde product can coordinate to the catalyst, inhibiting its activity.

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Troubleshooting Catalyst Activity and Deactivation

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst performance.

Problem: Consistently Low Reaction Yields (<30%)

Potential Cause Diagnostic Step Proposed Solution Scientific Rationale
Impure Reagents Analyze starting material (8-vinylquinoline) and solvent by GC-MS and Karl Fischer titration for impurities and water content.Purify 8-vinylquinoline by distillation or column chromatography. Use anhydrous solvents freshly distilled from an appropriate drying agent.The quinoline nitrogen can coordinate to the catalyst, but other nitrogenous or sulfur-containing impurities can act as strong poisons. Water can hydrolyze certain ligands (e.g., phosphites).
Inefficient Catalyst Pre-activation Use in-situ IR or NMR spectroscopy under reaction conditions to observe the formation of the active hydridorhodium species, HRh(CO)(L)₂.Implement a dedicated pre-activation step: stir the rhodium precursor and ligand in solvent under CO/H₂ pressure at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes before adding the substrate.[7]The commercially available Rh(acac)(CO)₂ is a pre-catalyst. It must react with H₂ and CO to form the catalytically active hydride complex, which initiates the hydroformylation cycle.[8]
Catalyst Precipitation Visually inspect the reaction mixture for black precipitates (rhodium black) or color changes indicating catalyst decomposition.Increase the ligand-to-rhodium ratio (from 10:1 up to 100:1). Ensure stringent anaerobic conditions throughout the setup and reaction.An excess of ligand is crucial to stabilize the mononuclear rhodium complex and prevent aggregation into metallic clusters, especially at higher temperatures.[4]

Troubleshooting Workflow: Catalyst Deactivation

Caption: A logical workflow for diagnosing catalyst deactivation.

Guide 2.2: Optimizing Regioselectivity for the Linear Aldehyde

Achieving a high linear-to-branched (l:b) ratio is paramount for the efficient synthesis of 4-(Quinolin-8-yl)but-2-enal.

Key Factors Influencing Regioselectivity

Parameter Effect on Linear Selectivity Explanation Authoritative Insight
Ligand Cone Angle Increases with larger cone angleBulky ligands (e.g., phosphines with tert-butyl or cyclohexyl groups) sterically block the reaction pathway leading to the branched isomer.The regioselectivity-determining step is the insertion of the olefin into the Rh-H bond. A bulky ligand environment makes the transition state for the formation of the secondary (branched) alkyl intermediate energetically unfavorable.[9][10]
Ligand Bite Angle (for Bidentate Ligands) Complex relationship; often a specific range is optimal.The bite angle influences the equatorial-equatorial or equatorial-apical arrangement of the phosphine groups, which in turn affects the steric environment around the rhodium center.For bidentate phosphine ligands, both steric and electronic features play a role. While sterics are important, electronic effects can sometimes dominate in determining regioselectivity.[11][12]
CO Partial Pressure Generally Increases (up to a point)Higher CO concentration favors the formation of a five-coordinate rhodium species that leads to higher linear selectivity.However, very high CO pressures can inhibit the reaction by preventing olefin coordination, creating a delicate balance between selectivity and rate.[2][4]
Temperature Generally Decreases at higher temperaturesThe energy difference between the transition states for linear and branched products is often small. Higher thermal energy can overcome this barrier, reducing selectivity.Lowering the reaction temperature typically enhances selectivity at the cost of reaction rate.

Section 3: Experimental Protocols & Methodologies

Protocol 3.1: General Procedure for the Hydroformylation of 8-Vinylquinoline

Safety Precaution: This reaction must be performed in a well-ventilated fume hood using a high-pressure reactor (autoclave) and appropriate gas handling equipment.

Materials:

  • 8-Vinylquinoline (substrate), purified

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene, anhydrous and deoxygenated (solvent)

  • Syngas (1:1 mixture of CO:H₂), high purity

Procedure:

  • Reactor Preparation: To a clean, dry, and purged high-pressure reactor equipped with a magnetic stir bar, add Rh(acac)(CO)₂ (0.01 mmol, 1.0 eq) and triphenylphosphine (0.20 mmol, 20 eq).

  • Sealing and Purging: Seal the reactor and purge it three times with nitrogen, followed by three purges with syngas (CO/H₂).

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen or syngas, add 20 mL of anhydrous, deoxygenated toluene via cannula transfer. Then, add 8-vinylquinoline (2.0 mmol, 200 eq).

  • Pressurization and Heating: Pressurize the reactor to an initial pressure of 20 bar with the 1:1 syngas mixture. Begin stirring and heat the reactor to 100 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop. Samples can be carefully taken at intervals (after cooling and depressurizing) and analyzed by GC-MS or ¹H NMR to determine conversion and selectivity.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess gas. Open the reactor, and concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(Quinolin-8-yl)but-2-enal.

Section 4: Mechanistic Insights

Understanding the catalytic cycle provides the foundational knowledge needed to troubleshoot effectively. The widely accepted mechanism for rhodium-catalyzed hydroformylation involves several key steps.

Simplified Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle ActiveCat HRh(CO)L₂ (Active Catalyst) OlefinComplex Olefin Complex ActiveCat->OlefinComplex + Olefin - L LinearAlkyl Linear Alkyl Intermediate OlefinComplex->LinearAlkyl Hydride Migration (Anti-Markovnikov) BranchedAlkyl Branched Alkyl Intermediate OlefinComplex->BranchedAlkyl Hydride Migration (Markovnikov) LinearAcyl Linear Acyl Complex LinearAlkyl->LinearAcyl + CO BranchedAcyl Branched Acyl Complex BranchedAlkyl->BranchedAcyl + CO LinearAcyl->ActiveCat + H₂ - Linear Aldehyde BranchedAcyl->ActiveCat + H₂ - Branched Aldehyde FinalProduct Aldehyde Product

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Benchmarking Quinoline-Based Michael Acceptors for Thiol Sensing

Executive Summary The rapid, highly selective quantification of biogenic thiols—such as Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—is critical for identifying oxidative stress and disease biomarkers. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid, highly selective quantification of biogenic thiols—such as Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—is critical for identifying oxidative stress and disease biomarkers. While traditional reactive platforms rely on simple thiol-disulfide exchange or maleimide conjugations, the development of


-unsaturated aldehyde probes has revolutionized target specificity[1].

This guide provides an in-depth comparison of 4-(Quinolin-8-yl)but-2-enal against alternative industry-standard probes. As a Senior Application Scientist, my goal is to dissect the causality behind these structural designs, evaluate their photophysical performance, and equip you with self-validating methodologies to eliminate false positives in your assays.

Mechanistic Causality: The Quinoline-But-2-enal Synergy

To understand the superior selectivity of 4-(Quinolin-8-yl)but-2-enal, we must analyze the synergy between its fluorophore core and its recognition moiety.

The unfunctionalized quinoline core inherently exhibits a moderate quantum yield and sensitivity to solvent polarity[2]. However, attaching a but-2-enal group (an


-unsaturated aldehyde) fundamentally alters its electronics. The electron-withdrawing nature of the aldehyde establishes an Intramolecular Charge Transfer (ICT) system, drawing electron density away from the quinoline ring and effectively quenching its native fluorescence in aqueous matrices. This creates a near-zero background signal[1].

When introduced to biogenic thiols, the probe selectively triggers a dual-step cascade:

  • Kinetic Michael Addition: The sulfhydryl (-SH) group of the analyte acts as a soft nucleophile, attacking the sterically accessible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon of the enal moiety.
    
  • Thermodynamic Cyclization: Unlike standard maleimide probes that stop at the initial addition, the but-2-enal moiety enables a highly specific secondary condensation. If the biothiol possesses a proximal amino group (e.g., Cys or Hcy), it spontaneously condenses with the adjacent aldehyde to form a rigid thiazolidine or thiazinane ring[3].

The Photophysical Result: This cyclization irreversibly severs the extended


-conjugation. The ICT effect collapses, blocking non-radiative decay pathways and triggering a massive "turn-on" fluorescence response. Crucially, Glutathione (GSH)—due to the steric bulk of its tripeptide structure—cannot efficiently undergo this second step, granting the probe exceptional discrimination capabilities[1].

mechanism P 4-(Quinolin-8-yl)but-2-enal (ICT Quenched / Dark) M Michael Addition (C-S Bond Formation) P->M T Biogenic Thiol (Cys / Hcy) T->M C Amine Condensation (Thiazolidine Ring) M->C F Fluorescent Adduct (ICT Disrupted = Turn-On) C->F

Mechanism of highly selective biothiol recognition via sequential Michael addition and cyclization.

Performance Benchmarking vs. Alternative Probes

Selecting the correct probe requires balancing quantum yield, aqueous solubility, and structural selectivity. Below is an objective benchmark of 4-(Quinolin-8-yl)but-2-enal against other prevailing thiol-reactive scaffolds.

Probe ScaffoldRecognition MoietyPrimary Target(s)Selectivity MechanismAqueous SolubilityFluorescence Turn-On
4-(Quinolin-8-yl)but-2-enal

-unsaturated aldehyde
Cys, HcyMichael Addition + CyclizationHigh (<5% DMSO req.)Moderate-High (40-80x)
Coumarin-CM1V

-unsaturated aldehyde
Cys, HcyMichael Addition + CyclizationModerateHigh (~50x)
BODIPY-Maleimide MaleimideGeneral ThiolsDirect Michael AdditionPoor (Aggregates)Very High (>100x)
DNBS-Rhodamine 2,4-DinitrobenzenesulfonylGeneral ThiolsNucleophilic Deprotection/CleavageGoodExtremely High (>120x)

Application Insights:

  • BODIPY-Maleimide: While boasting immense quantum yields, BODIPY cores suffer from poor aqueous solubility, often requiring heavy co-solvents that perturb living cell membranes. Furthermore, maleimides do not discriminate between Cys, Hcy, and GSH[1].

  • DNBS-Rhodamine: The DNBS cleavage system provides spectacular turn-on ratios but is highly susceptible to unselective hydrolysis in basic biological media, leading to false positives over extended incubation times[4].

  • Quinoline & Coumarin ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated aldehydes:  These represent the "Goldilocks" zone. They are low-molecular-weight compounds allowing rapid cellular diffusion. While Coumarin-CM1V offers slightly larger Stokes shifts, the Quinoline  framework provides superior chemical stability and resistance to ambient reactive oxygen species (ROS).
    

Methodological Rigor: Self-Validating Protocol

The most critical point of failure in biothiol quantification is background interference (autofluorescence and off-target nucleophilic attack). To establish robust trustworthiness in your data, you must utilize a Self-Validating Assay System via differential alkylation.

Reagents & Preparation:

  • Buffer: 10 mM HEPES (pH 7.4). Caution: Never use primary amine buffers (e.g., Tris) as they competitively condense with the but-2-enal moiety, destroying your dynamic range[3].

  • Probe Stock: 1 mM 4-(Quinolin-8-yl)but-2-enal in anhydrous DMSO.

  • Alkylation Control: 10 mM N-ethylmaleimide (NEM).

Step-by-Step Execution:

  • Matrix Split: Divide your biological lysate or target sample into two equal parallel aliquots (Arm A and Arm B).

  • Target Depletion (The Validation Step): Pre-treat Arm B with NEM (1 mM final concentration) for 20 minutes at 37°C. NEM irreversibly alkylates all native thiols, establishing an absolute biological background baseline.

  • Probe Introduction: Add the quinoline probe to both arms at a final concentration of 5 µM. Maintain total DMSO at <1% to prevent probe precipitation.

  • Kinetic Readout: Monitor fluorescence (Ex: ~320-340 nm / Em: ~450-480 nm) continuously over 30 minutes to establish pseudo-first-order kinetics.

  • Data Synthesis: The true biothiol concentration is exclusively proportional to

    
    .
    

workflow S1 1. Sample Aliquoting (Split Matrix) S2A 2a. Experimental Arm (Native Thiols Intact) S1->S2A S2B 2b. NEM Control Arm (Thiols Alkylated/Blocked) S1->S2B S3 3. Add Quinoline Probe (5 μM, HEPES pH 7.4) S2A->S3 S2B->S3 S4 4. Kinetic Readout (Measure ΔF) S3->S4 S5 5. Validated Result (True Cys/Hcy Conc.) S4->S5 Calculate F_exp - F_NEM

Standardized workflow for self-validating spectrofluorometric assays utilizing negative controls.

References

1.[1] Li, X., et al. "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews, Royal Society of Chemistry (2015). URL:[Link] 2.[2] Chakraborty, G., et al. "Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level." RSC Advances, Royal Society of Chemistry (2021). URL:[Link] 3.[3] Strongin, R. M., et al. "Selective fluorescence detection of cysteine and N-terminal cysteine peptide residues." Chemical Communications, Royal Society of Chemistry (2010). URL:[Link] 4.[5] Geiger, et al. "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." PubMed Central, National Institutes of Health (2023). URL:[Link] 5.[4] Zhang, C.-J., et al. "A Highly Selective Fluorescent Probe for Thiol Bioimaging." Organic Letters, American Chemical Society (2007). URL:[Link]

Sources

Comparative

"spectral comparison of 4-(Quinolin-8-yl)but-2-enal and its derivatives"

A Comparative Analysis of 4-(Quinolin-8-yl)but-2-enal and Its Derivatives The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for the rich photophysical properties and biol...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 4-(Quinolin-8-yl)but-2-enal and Its Derivatives

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for the rich photophysical properties and biological activities of its derivatives.[1][2] Specifically, compounds featuring an extended π-conjugated system, such as those linking the quinoline core to an α,β-unsaturated carbonyl moiety, are of significant interest for applications ranging from fluorescent probes to antimicrobial agents.[3][4] This guide offers an in-depth spectral comparison of 4-(Quinolin-8-yl)but-2-enal, a representative quinoline-enal conjugate, and its conceptual derivatives.

While comprehensive spectral data for this specific molecule is not consolidated in a single source, this guide synthesizes established principles and published data from closely related quinoline-based chalcones and other analogues.[3][4][5] By examining the spectral signatures of these related structures, we can construct a robust and predictive model for understanding the structure-property relationships that govern the spectral behavior of 4-(Quinolin-8-yl)but-2-enal and its derivatives. We will explore how subtle modifications to the molecular structure induce significant and predictable shifts in their NMR, UV-Visible, Infrared, and Fluorescence spectra.

Core Spectroscopic Profile of 4-(Quinolin-8-yl)but-2-enal

The spectral characteristics of the parent compound, 4-(Quinolin-8-yl)but-2-enal, are dictated by the interplay between the quinoline ring system and the conjugated butenal sidechain. This extended conjugation is the primary determinant of its electronic and vibrational properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the vinylic and aldehydic protons of the butenal chain. The coupling constants between the vinylic protons (Hα and Hβ) are indicative of the alkene geometry, with values typically in the 15-16 Hz range confirming a trans configuration.[3][5] The ¹³C NMR spectrum will feature distinct signals for the enone carbonyl carbon (around 190 ppm) and the carbons of the quinoline core.[3][6]

  • UV-Visible Absorption Spectroscopy : The extended π-system results in absorption bands in the UV-Vis region, corresponding to π → π* transitions.[7] Compared to the parent quinoline, the conjugation with the butenal chain is expected to cause a significant bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer value.[8] This shift is highly sensitive to solvent polarity.[8]

  • Fluorescence Spectroscopy : Many quinoline derivatives are fluorescent, a property stemming from the rigid, planar structure of the fused aromatic rings.[7][9] The emission wavelength and quantum yield (ΦF) are strongly influenced by the nature of the substituents and the solvent environment. The efficiency of the fluorescence process is a critical parameter for applications in bioimaging and sensing.[2][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy provides confirmation of key functional groups. The most prominent bands for 4-(Quinolin-8-yl)but-2-enal would include the strong stretching vibration of the α,β-unsaturated carbonyl (C=O) group, typically found in the 1665-1685 cm⁻¹ region, and the C=C stretching of the alkene.[4][10]

Comparative Spectral Data

The following table summarizes the expected spectral data for 4-(Quinolin-8-yl)but-2-enal and two illustrative derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) at the 6-position of the quinoline ring. These substitutions are chosen to demonstrate the predictable electronic effects on the spectral properties.

Compound Structure Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) UV-Vis λmax (nm) Key IR Bands (cm⁻¹)
Parent Compound: 4-(Quinolin-8-yl)but-2-enalParent StructureHα: ~7.5 (d, J≈15.6 Hz)Hβ: ~8.2 (d, J≈15.7 Hz)CHO: ~9.9 (s)[4]C=O: ~190Cβ: ~148Cα: ~128[6]~330-360C=O: ~1685C=C: ~1610[4]
Derivative 1 (EDG): 4-(6-Methoxyquinolin-8-yl)but-2-enalEDG StructureAromatic protons shifted upfield.OCH₃: ~3.9 (s)Aromatic carbons show predictable shifts.>360 (Bathochromic shift)C=O: ~1680C-O: ~1250
Derivative 2 (EWG): 4-(6-Nitroquinolin-8-yl)but-2-enalEWG StructureAromatic protons shifted downfield.Aromatic carbons show predictable shifts.<350 (Hypsochromic or complex shift)C=O: ~1690NO₂: ~1530, ~1350

Causality of Spectral Shifts:

The introduction of substituents onto the quinoline ring systematically alters the electronic distribution within the π-conjugated system, leading to predictable spectral changes.

  • Electron-Donating Groups (EDGs) like a methoxy (-OCH₃) group increase the electron density of the aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), effectively decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons for excitation, resulting in a bathochromic (red) shift in the absorption and emission spectra.[7]

  • Electron-Withdrawing Groups (EWGs) such as a nitro (-NO₂) group pull electron density from the aromatic system. This typically lowers the energy of both the HOMO and LUMO, but often affects the LUMO more significantly. The resulting change in the HOMO-LUMO gap can be more complex, but often leads to a hypsochromic (blue) shift or a change in the absorption profile.[7]

Experimental Protocols

The accurate determination of spectral properties relies on standardized experimental procedures. The following sections detail the methodologies for acquiring the data discussed in this guide.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure the relaxation delay (d1) is sufficient for quantitative analysis if needed (typically 5 times the longest T1 relaxation time).[12]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals and confirm connectivity.[11]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).[13]

    • Integrate the ¹H NMR signals and analyze the chemical shifts (δ) and coupling constants (J).

Diagram: General Workflow for Spectroscopic Analysis

The logical flow for a comprehensive structural and photophysical analysis of a novel quinoline derivative is outlined below.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Confirmation cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Absorption NMR->UV_Vis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) UV_Vis->Fluorescence Analysis Structure-Property Relationship Analysis Fluorescence->Analysis G cluster_parent Parent Compound cluster_edg EDG Derivative cluster_ewg EWG Derivative LUMO_P LUMO HOMO_P HOMO HOMO_P->LUMO_P Absorbs λ HOMO_E HOMO (Raised) Energy_P ΔE LUMO_E LUMO HOMO_E->LUMO_E Absorbs λ (Longer) (Red Shift) HOMO_W HOMO Energy_E ΔE (Smaller) LUMO_W LUMO (Lowered) HOMO_W->LUMO_W Absorbs λ (Shorter) (Blue Shift) Energy_W ΔE (Larger)

Caption: Impact of substituents on HOMO-LUMO energy gap.

Conclusion

The spectral properties of 4-(Quinolin-8-yl)but-2-enal and its derivatives are a direct reflection of their electronic structure, governed by the extent of π-conjugation and the electronic nature of substituents on the quinoline core. Through a systematic application of NMR, IR, UV-Vis, and fluorescence spectroscopy, researchers can not only confirm the structure of these compounds but also rationally tune their photophysical properties. Understanding the causal relationships between chemical structure and spectral output, as outlined in this guide, is paramount for the targeted design of novel quinoline-based molecules for advanced applications in drug development and materials science.

References

  • IUCr. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of chalcol-based quinoline derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation. PubMed. Available at: [Link]

  • Education Publishing. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis. Available at: [Link]

  • Research Publish Journals. (n.d.). THE CHEMISTRY OF QUINOLINYL CHALCONES. Available at: [Link]

  • Science Alert. (n.d.). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. Available at: [Link]

  • ChemTalk. (2022). Spectral Analysis of Organic Compounds. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Organic Chemistry. (n.d.). Chapter 5 Organic Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 4-(Quinolin-8-yloxy)butanoic acid. Available at: [Link]

  • SCIRP. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide. PMC. Available at: [Link]

  • ResearchGate. (2019). Syntheses and Crystal Structures of Three 4-((Quinolin-8-yloxy)methyl)-2H-chromen-2-one Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC. Available at: [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available at: [Link]

Sources

Validation

The Edge of Reactivity: A Comparative Guide to the Structure-Activity Relationship of Quinolinyl-Butenal Analogs and Their Chalcone Counterparts

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its privileged structure to a multitude of therapeutic agents.[1] When coupled with an α,β-unsaturat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its privileged structure to a multitude of therapeutic agents.[1] When coupled with an α,β-unsaturated carbonyl moiety, such as in quinolinyl-butenal analogs, a reactive pharmacophore is introduced, opening avenues for targeted covalent inhibition and other specific interactions with biological macromolecules.[2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these fascinating molecules, with a particular focus on their potent anticancer activities.

Due to a greater abundance of research on the closely related quinoline-chalcone analogs, this guide will leverage the extensive data available for these compounds to draw parallels and infer the SAR of quinolinyl-butenal derivatives. The core difference lies in the substituent on the β-carbon of the enone system—a phenyl group in chalcones versus a hydrogen or small alkyl group in butenals. This structural similarity allows for a robust comparative analysis of how modifications to the quinoline ring and the α,β-unsaturated system impact biological efficacy.

The Quinoline Core: A Versatile Anchor for Biological Activity

The quinoline ring system itself is not merely an inert scaffold; its substitution pattern plays a pivotal role in defining the biological activity of the entire molecule. Variations in the electronic and steric properties of substituents on the quinoline moiety can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on the Quinoline Ring

Our analysis of various quinoline-chalcone series reveals several key trends regarding substitutions on the quinoline core:

  • Position of the Linker: The point of attachment of the butenal or chalcone moiety to the quinoline ring is critical. While various positions have been explored, substitution at the 2- and 4-positions of the quinoline ring has frequently been associated with potent biological activity.

  • Electron-Donating and Withdrawing Groups: The electronic nature of substituents on the quinoline ring can modulate the overall electron density of the molecule, affecting its interaction with biological targets. For instance, in a series of quinoline-chalcone hybrids designed as PI3K inhibitors, the presence of an electron-donating group (e.g., -OCH3, -CH3) on the 2-phenyl ring of the quinoline moiety was found to be optimal for cytotoxic activity.[2] Conversely, the introduction of electron-withdrawing groups can also enhance activity, depending on the specific target.

  • Halogenation: The introduction of halogen atoms, such as chlorine, at specific positions of the quinoline ring has been shown to enhance the anticancer activity of some series. This is often attributed to favorable interactions within the target's binding pocket and improved pharmacokinetic properties.

The intricate relationship between substituent patterns and biological activity underscores the importance of a systematic approach to analog design. The following diagram illustrates the key regions of the quinolinyl-butenal scaffold where modifications can significantly impact activity.

Tubulin_Polymerization_Assay start Start prepare_reagents Prepare Reagents (Purified Tubulin, GTP, Test Compound) start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate measure Measure Absorbance (340 nm) over time incubate->measure analyze Analyze Data (Polymerization Curves, IC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is a hallmark of many cancers, making it an attractive therapeutic target. Certain quinoline-based compounds have been designed as EGFR inhibitors.

The following diagram outlines the workflow for an EGFR kinase inhibition assay.

EGFR_Kinase_Assay start Start prepare_reagents Prepare Reagents (Recombinant EGFR, Peptide Substrate, ATP, Test Compound) start->prepare_reagents initiate_reaction Initiate Kinase Reaction prepare_reagents->initiate_reaction stop_reaction Stop Reaction and Detect Phosphorylation initiate_reaction->stop_reaction measure_signal Measure Signal (e.g., Fluorescence, Luminescence) stop_reaction->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottomed plates

  • Quinolinyl-butenal analogs (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for In Vitro Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity of the solution, measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of tubulin (e.g., 4 mg/mL) in ice-cold polymerization buffer supplemented with GTP. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC50 value by plotting the inhibition of polymerization against the logarithm of the compound concentration.

Protocol for EGFR Kinase Inhibition Assay (TR-FRET)

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by the EGFR kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC)

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Add the EGFR enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP solution. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data and plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of quinoline-chalcone analogs provides a robust framework for understanding the structure-activity relationships of the closely related quinolinyl-butenal class of compounds. The key takeaways are the critical role of substitutions on both the quinoline core and the phenyl ring of the chalcone moiety in dictating anticancer potency. The α,β-unsaturated carbonyl system serves as a reactive handle for potent, and potentially covalent, inhibition of key cellular targets like tubulin and EGFR.

Future research in this area should focus on the direct synthesis and evaluation of a focused library of quinolinyl-butenal analogs to confirm and refine the SAR trends observed in their chalcone counterparts. Investigating the impact of the more reactive aldehyde functionality on both on-target potency and off-target toxicity will be crucial for the development of safe and effective therapeutic agents. Furthermore, exploring a broader range of biological targets beyond cancer could unveil new therapeutic opportunities for this versatile class of compounds.

References

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • Bio-protocol. (2021). EGFR Kinase Inhibition. [Link]

  • Abbas, S. Y., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 89, 103008. [Link]

  • ResearchGate. (n.d.). Quinoline chalcone derivatives and SAR based on the activity against MGC‐803 cancer cell line. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Wang, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100531. [Link]

  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32045-32066. [Link]

Sources

Comparative

"validating the synthesis of 4-(Quinolin-8-yl)but-2-enal through spectroscopy"

Initiating Research on Synthesis I'm now diving into Google, focusing on the synthesis of 4-(Quinolin-8-yl)but-2-enal. My primary focus is gathering information on synthetic routes and spectroscopic techniques for valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research on Synthesis

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Expanding Search Scope

I've widened my Google search to encompass related compounds, aiming for comparative spectroscopic data. I'm prioritizing peer-reviewed journals and databases to find reliable experimental protocols and spectral data. My focus is on understanding the interpretation of spectral data for similar structures to build a foundation. Now, I will start to structure my guide.

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Validation

A Comparative Analysis of Quinolin-8-yl and Quinolin-4-yl Compounds: A Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous synthetic and natural products with a wide array of biological and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous synthetic and natural products with a wide array of biological and photophysical properties.[1][2] Among the various positional isomers, derivatives of quinolin-8-yl and quinolin-4-yl have garnered significant attention due to their distinct chemical behaviors and therapeutic applications. This guide provides an in-depth comparative analysis of these two important classes of quinoline compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

The fundamental difference between quinolin-8-yl and quinolin-4-yl compounds lies in the position of the substituent on the quinoline ring, which profoundly influences their electronic properties, steric hindrance, and, consequently, their ability to interact with biological targets and light. This guide will explore these differences through a comparative lens, focusing on their metal-chelating abilities, fluorescence properties, and biological activities, supported by experimental data and detailed protocols.

Structural and Electronic Distinctions: The Foundation of Divergent Properties

The location of the substituent on the quinoline ring dictates the electronic and steric environment of the molecule, which is the primary determinant of its chemical and biological properties.

Quinolin-8-yl compounds , particularly 8-hydroxyquinoline, possess a nitrogen atom and a hydroxyl group in a peri-position, creating a pincer-like arrangement that is ideal for bidentate chelation of metal ions.[3] This pre-organized geometry for metal binding is a hallmark of this class of compounds and a key driver of their biological activity.

Quinolin-4-yl compounds , on the other hand, have their substituent at the 4-position of the quinoline ring. While these compounds can also participate in metal chelation, the coordination is typically monodentate or involves a different binding mode compared to the classic bidentate chelation of 8-hydroxyquinoline.[4] This structural difference has significant implications for the stability and properties of the resulting metal complexes.

A computational analysis of the electronic properties of quinoline derivatives reveals differences in their frontier molecular orbitals (HOMO and LUMO) and charge distribution.[5] These differences in electronic structure are fundamental to understanding their reactivity, photophysical behavior, and interactions with biological macromolecules.

G cluster_0 Quinolin-8-yl Scaffold cluster_1 Quinolin-4-yl Scaffold Quinolin-8-yl Quinolin-8-yl Peri-position of N and substituent Peri-position of N and substituent Quinolin-8-yl->Peri-position of N and substituent Structural Feature Bidentate Chelation Bidentate Chelation Peri-position of N and substituent->Bidentate Chelation Enables High Stability Metal Complexes High Stability Metal Complexes Bidentate Chelation->High Stability Metal Complexes Leads to Quinolin-4-yl Quinolin-4-yl Substituent at C4 Substituent at C4 Quinolin-4-yl->Substituent at C4 Structural Feature Monodentate or Altered Chelation Monodentate or Altered Chelation Substituent at C4->Monodentate or Altered Chelation Favors Variable Stability Metal Complexes Variable Stability Metal Complexes Monodentate or Altered Chelation->Variable Stability Metal Complexes Results in

Caption: Structural differences between quinolin-8-yl and quinolin-4-yl scaffolds.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison of the performance of quinolin-8-yl and quinolin-4-yl compounds, the following tables summarize key experimental data from the literature. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and thus the data should be interpreted with this in mind.

Metal Chelation Properties

The ability to chelate metal ions is a defining characteristic of many quinoline derivatives, particularly 8-hydroxyquinoline, and is often linked to their biological activity.[6]

PropertyQuinolin-8-yl (8-Hydroxyquinoline)Quinolin-4-yl (4-Hydroxyquinoline)References
Binding Mode Bidentate (N, O)Primarily monodentate[3]
Stability of Complexes HighGenerally lower

Note: The stability of metal complexes is a critical factor in their biological activity and can be quantified by stability constants (log K). While extensive data exists for 8-hydroxyquinoline, comparable data for 4-hydroxyquinoline is less common.

Fluorescence Properties

The rigid, aromatic nature of the quinoline ring often imparts fluorescent properties to its derivatives, which can be modulated by the position and nature of substituents.[7][8]

PropertyQuinolin-8-yl (8-Hydroxyquinoline)Quinolin-4-yl (4-Hydroxyquinoline)References
Fluorescence Quantum Yield (ΦF) Solvent dependent, can be high in aprotic polar solventsGenerally lower, keto-enol tautomerism can influence fluorescence[9]
Stokes Shift Can be largeVariable[10]

Note: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore.

Biological Activity

Both quinolin-8-yl and quinolin-4-yl derivatives have been extensively investigated for a wide range of biological activities, including anticancer and antibacterial effects.[1][11]

Anticancer Activity (IC50 values in µM)

Compound TypeCancer Cell LineQuinolin-8-yl DerivativeQuinolin-4-yl DerivativeReferences
Quinoline-based hybridsHCT-116 (Colon)-Potent activity reported
Substituted quinolinesMCF-7 (Breast)Potent activity reportedPotent activity reported[2][12]
Quinoline derivativesVarious-IC50 < 10 µM[12]

Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial Strain8-Hydroxyquinoline4-HydroxyquinolineReferences
E. coliActiveNo growth inhibition[3]
C. difficileActiveNo growth inhibition[3]
C. perfringensActiveNo growth inhibition[3]

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research and direct comparison of quinolin-8-yl and quinolin-4-yl compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 8-Hydroxyquinoline and 4-Hydroxyquinoline

The synthesis of the parent hydroxyquinolines is a crucial first step for further derivatization and comparative studies.

Protocol 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis) [1][13]

  • Reaction Setup: In a suitable reaction vessel, cautiously add glycerol to concentrated sulfuric acid while stirring.

  • Addition of Reactants: To the mixture, add o-aminophenol and an oxidizing agent such as o-nitrophenol.

  • Heating: Heat the reaction mixture to initiate the cyclization reaction. The temperature should be carefully controlled.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to a pH of 7-7.2.

  • Isolation: The crude 8-hydroxyquinoline can be isolated by steam distillation or extraction and further purified by recrystallization or sublimation.

Protocol 2: Synthesis of 4-Hydroxyquinoline (Conrad-Limpach Reaction) [4]

  • Condensation: React aniline with an acetoacetic ester (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Cyclization: Heat the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) to induce thermal cyclization.

  • Isolation: The 4-hydroxyquinoline product precipitates upon cooling and can be collected by filtration and purified by recrystallization.

G cluster_0 Synthesis Workflow Start Start Synthesis Synthesize Quinolin-8-yl and Quinolin-4-yl Derivatives Start->Synthesis Characterization Characterize Compounds (NMR, MS, etc.) Synthesis->Characterization Comparative_Assays Perform Comparative Assays Characterization->Comparative_Assays Data_Analysis Analyze and Compare Data Comparative_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

Comparative Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a series of dilutions of the quinolin-8-yl and quinolin-4-yl compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Protocol 4: Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinolin-8-yl and quinolin-4-yl compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of quinolin-8-yl and quinolin-4-yl compounds reveals a fascinating interplay between structure and function. The unique peri-position of the nitrogen and substituent in the quinolin-8-yl scaffold, particularly in 8-hydroxyquinoline, confers superior metal-chelating properties, which is a key determinant of its potent and broad-spectrum antibacterial activity. In contrast, while quinolin-4-yl derivatives have demonstrated significant potential, especially in the realm of anticancer research, their mechanism of action is often less reliant on strong bidentate chelation.

The distinct photophysical properties of these isomers also offer exciting opportunities for the development of fluorescent probes and sensors. The generally higher fluorescence quantum yield of certain 8-hydroxyquinoline derivatives makes them attractive candidates for such applications.

Future research should focus on direct, head-to-head comparative studies of a wider range of quinolin-8-yl and quinolin-4-yl derivatives under standardized conditions. This will enable a more precise understanding of their structure-activity relationships and facilitate the rational design of new compounds with enhanced therapeutic or diagnostic potential. Furthermore, computational studies can continue to provide valuable insights into the electronic and steric factors that govern the observed differences in their properties, guiding synthetic efforts towards more potent and selective agents.

References

  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.
  • BenchChem. (2025). Comparative study of the antibacterial spectrum of different quinoline derivatives.
  • PubMed. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No valid URL provided]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023).
  • A Comparative Guide: 8-Hydroxyquinoline vs. 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. (2025). BenchChem.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025).
  • PubMed. (1951). [Antibacterial activity of quinoline derivatives. IV. Further comparative research on the activity of quinoline and aromatic amine derivatives]. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega.
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications - video abstract 49763. (2013). [No valid URL provided]
  • A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Deriv
  • Hydroxyquinolines as Iron Chelators. (n.d.).
  • Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers. (2025). BenchChem.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PMC.
  • Photo physical properties of 8-hydroxy quinoline. (n.d.). [No valid URL provided]
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Synthesis and Biological Potentials of Quinoline Analogues: A Review of Liter
  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. (n.d.). SCIRP.
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (n.d.). PMC.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups. (2024). [No valid URL provided]

Sources

Comparative

Unambiguous Structure Elucidation: A Comparative Guide to Confirming 4-(Quinolin-8-yl)but-2-enal by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques The definitive determination of a molecule's three-dimensional structure is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds, such as the promising scaffold 4-(Quinolin-8-yl)but-2-enal, rigorous structural validation is not merely a confirmatory step but a critical gateway to understanding its reactivity, and potential as a therapeutic agent. Quinoline derivatives, in particular, have a rich history in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1] The introduction of a reactive but-2-enal moiety at the 8-position of the quinoline ring system creates a molecule of significant interest for covalent drug design and as a versatile synthetic intermediate.

This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for absolute structure determination against other widely used spectroscopic techniques. While a public crystal structure for 4-(Quinolin-8-yl)but-2-enal is not yet available, this guide will leverage data from closely related quinoline-chalcone and enone structures to provide a robust framework for its synthesis, characterization, and definitive structural confirmation.[2][3]

The Imperative of Definitive Structure Confirmation

In drug development, an unambiguous molecular structure is paramount. It underpins structure-activity relationship (SAR) studies, informs computational modeling and docking, and is a non-negotiable requirement for intellectual property protection and regulatory submissions. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide inferential data about connectivity and mass. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

Synthesis and Initial Characterization of 4-(Quinolin-8-yl)but-2-enal

The synthesis of 4-(Quinolin-8-yl)but-2-enal can be approached through several established synthetic routes for quinoline derivatives and α,β-unsaturated aldehydes. A plausible and efficient method involves a Claisen-Schmidt condensation reaction.

Proposed Synthetic Pathway:

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 8-aminoquinoline 8-Aminoquinoline reaction Claisen-Schmidt Condensation 8-aminoquinoline->reaction Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) crotonaldehyde Crotonaldehyde crotonaldehyde->reaction product 4-(Quinolin-8-yl)but-2-enal reaction->product X-ray Crystallography Workflow start Synthesized & Purified 4-(Quinolin-8-yl)but-2-enal crystallization Crystal Growth start->crystallization Slow evaporation, vapor diffusion, or solvent layering data_collection X-ray Data Collection crystallization->data_collection Mounting on diffractometer structure_solution Structure Solution data_collection->structure_solution Processing of diffraction images refinement Structure Refinement structure_solution->refinement Initial atomic model validation Structure Validation (e.g., CIF file) refinement->validation Optimization of model end Final 3D Structure validation->end

Sources

Safety & Regulatory Compliance

Handling

A Guide to the Safe Handling of 4-(Quinolin-8-yl)but-2-enal: Personal Protective Equipment and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(Quinolin-8-yl)but-2-enal. The following guidance is a conservative synthesis based on the known hazardous properties of its primary structural c...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(Quinolin-8-yl)but-2-enal. The following guidance is a conservative synthesis based on the known hazardous properties of its primary structural components: the quinoline core and the α,β-unsaturated aldehyde functional group. This compound should be treated as potentially hazardous, and all handling must be conducted with a high degree of caution in a controlled laboratory environment by trained personnel.[1][2]

Deconstructed Hazard Analysis: Understanding the Risk

To establish a robust safety protocol, we must first understand the hazards posed by the molecule's constituent parts. 4-(Quinolin-8-yl)but-2-enal is a hybrid structure, and its toxicological profile is likely to be a composite of the risks associated with both quinolines and reactive aldehydes.

  • The Quinoline Moiety: The quinoline ring system is a prevalent scaffold in medicinal chemistry but is also associated with significant health hazards.[3] Many quinoline derivatives are classified as harmful or toxic if swallowed or absorbed through the skin.[4][5][6] They can cause serious skin and eye irritation or damage.[4][5][7] Critically, quinoline itself is suspected of causing genetic defects and may be carcinogenic.[4][5][8][9]

  • The α,β-Unsaturated Aldehyde Functionality: This is a highly reactive chemical group. Aldehydes, in general, are known respiratory irritants and can cause irritation to the skin, eyes, and mucous membranes upon contact.[10] Inhalation can lead to respiratory distress, and some aldehydes are considered cytotoxic and carcinogenic.[11][12] The carbon-carbon double bond adjacent to the carbonyl group (unsaturation) makes the molecule susceptible to Michael addition reactions, allowing it to readily react with biological nucleophiles like DNA and proteins, which is a primary mechanism of its toxicity.[13]

Based on this composite profile, 4-(Quinolin-8-yl)but-2-enal must be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes, a severe skin and eye irritant, and a suspected mutagen/carcinogen.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following table details the required equipment and the scientific rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile or butyl rubber gloves (tested to EN 374).[5][7]The quinoline moiety presents a risk of dermal absorption.[6] Reactive aldehydes are known skin irritants.[10][12] Double-gloving provides a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[14]
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield must be worn over the goggles when handling solutions or during any operation with a splash hazard.[7][12]Protects against splashes of solutions and airborne particulates of the solid compound. The severe irritation potential from both the quinoline and aldehyde groups necessitates this level of protection.[4][5][10]
Body Protection A long-sleeved, cuffed laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities.[14][15]Prevents contamination of personal clothing and minimizes skin contact. The apron adds a critical layer of impervious protection against spills.
Respiratory Protection All handling of the solid or its solutions must be conducted within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[7][14][15]The compound is presumed to be hazardous upon inhalation. The aldehyde group is a known respiratory irritant,[10][11] and dust from the solid compound poses a significant risk. Engineering controls (fume hood) are the primary line of defense.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety. All operations should be performed within a chemical fume hood, and an emergency eyewash station and safety shower must be readily accessible.[1][15]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup A Verify Fume Hood Functionality B Don Full PPE (Double Gloves, Goggles, Lab Coat, Apron) A->B C Weigh Compound on Tared Weigh Paper B->C D Carefully Transfer to Reaction Vessel C->D E Slowly Add Solvent to Mitigate Splashing D->E F Cap Vessel and Begin Experiment (e.g., Stirring) E->F G Wipe Down Spatula and Work Surface with Solvent F->G H Dispose of Weigh Paper, Wipes, and Outer Gloves in Solid Hazardous Waste G->H

Caption: Logical workflow for handling 4-(Quinolin-8-yl)but-2-enal.

Procedural Steps:

  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as specified in the table above.[16]

  • Weighing: Use a tared weigh boat or paper to weigh the solid compound. Avoid generating dust.[1] For any minor spills of solid material, use dry clean-up procedures.[17]

  • Dissolution: Place the reaction vessel inside the fume hood. Carefully transfer the weighed solid into the vessel. Slowly add the desired solvent to the solid to prevent splashing or aerosolization.[14]

  • Post-Handling: Immediately after use, decontaminate spatulas and the work surface with an appropriate solvent (e.g., ethanol), collecting all rinsate and wipes as hazardous liquid and solid waste, respectively.[14]

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the handling area.[4][17]

Emergency Procedures: Immediate Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[12][19] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[19][20] Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air at once.[18][21] If breathing is difficult or has stopped, administer artificial respiration and seek immediate emergency medical assistance.[6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18]

  • Spill Response:

    • Small Spill: If you are trained and have the appropriate spill kit, contain the spill with an absorbent material. Carefully collect the material into a labeled, sealable hazardous waste container.[17][19]

    • Large Spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15][19]

Disposal Plan: Cradle-to-Grave Management

All waste streams containing 4-(Quinolin-8-yl)but-2-enal must be treated as hazardous waste. Do not discharge any amount to drains or sewers.[5][15]

Waste Segregation and Disposal Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal A Contaminated PPE (Gloves, Weigh Paper, Wipes, etc.) B Place in a Labeled, Sealable Solid Hazardous Waste Container A->B E Store Waste Containers in a Designated Area B->E C Unused Solutions, Reaction Mixtures, Contaminated Solvents D Place in a Labeled, Compatible Liquid Hazardous Waste Container C->D D->E F Arrange for Pickup by Certified Hazardous Waste Contractor via EHS E->F

Caption: Waste management workflow for 4-(Quinolin-8-yl)but-2-enal.

Procedural Steps:

  • Waste Segregation: Use separate, dedicated, and clearly labeled containers for solid and liquid waste. Do not mix this waste with other incompatible waste streams.[15]

  • Solid Waste Collection: Place all contaminated disposables, including gloves, weigh boats, and paper towels, directly into a designated solid hazardous waste container.[7]

  • Liquid Waste Collection: Collect all unused solutions, reaction mixtures, and solvent rinsates in a compatible, labeled hazardous liquid waste container (e.g., HDPE or glass).[7][15]

  • Container Management: Keep waste containers closed when not in use. Store them in a well-ventilated, secondary containment area away from incompatible materials.[17]

  • Final Disposal: All waste must be disposed of through your institution's EHS department via a licensed hazardous waste disposal facility.[7]

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] -.
  • RPS Group. (2022, September 29). Aldehydes exposure analysis.
  • Mascena, G. V., et al. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • PENTA. (n.d.). Quinoline - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Quinoline Yellow - Safety Data Sheet.
  • Patocka, J., & Kuca, K. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 173-181.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Virginia Department of Health. (2025, October 2). Unknown Chemical Exposure - Emergency Preparedness.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet - Quinoline.
  • University of New England (UNE). (n.d.). WHS OP031 Hazardous Chemical First Aid and Emergency Procedure.
  • University of Kentucky. (n.d.). Precautions for Using Radioactive Material. Research Safety.

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